molecular formula C11H11NO B2787341 6-Methoxy-7-methylquinoline CAS No. 467219-83-6

6-Methoxy-7-methylquinoline

Cat. No.: B2787341
CAS No.: 467219-83-6
M. Wt: 173.215
InChI Key: MAYLMLHLAFLKOX-UHFFFAOYSA-N
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Description

6-Methoxy-7-methylquinoline (CAS 467219-83-6) is a high-purity quinoline derivative of significant interest in medicinal chemistry and anticancer research. With the molecular formula C11H11NO and a molecular weight of 173.21 g/mol, this compound serves as a versatile chemical building block . Quinoline scaffolds are prominent in drug discovery, particularly in the development of novel tubulin polymerization inhibitors . Such inhibitors target microtubule function, disrupting essential cellular processes like mitosis, which can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells . Research into structurally similar trimethoxyquinoline compounds has demonstrated potent cytotoxic activity against various human cancer cell lines, including resistant phenotypes, highlighting the therapeutic potential of this chemical class . Beyond its core structure, this compound is also a key precursor in the synthesis of more complex molecules, such as this compound-5,8-dione, expanding its utility in chemical synthesis . As a research chemical, it provides a critical template for structure-activity relationship (SAR) studies and molecular hybridization strategies aimed at creating new bioactive agents . Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is classified with the signal word "Warning" and may pose health hazards, including toxicity if swallowed, skin irritation, and serious eye irritation . Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-10-9(4-3-5-12-10)7-11(8)13-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYLMLHLAFLKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467219-83-6
Record name 6-methoxy-7-methylquinoline
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Foundational & Exploratory

Introduction: The Enduring Relevance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Doebner-von Miller Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activity.[1][2] Its derivatives are prominent in medicinal chemistry, demonstrating antimalarial, antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[2] Given its importance, the development of efficient synthetic routes to functionalized quinolines has been a long-standing objective in organic chemistry.

Among the classical methods, the Doebner-von Miller reaction, first described in the 1880s, remains a powerful and versatile tool for constructing the quinoline framework.[3][4] The reaction facilitates the synthesis of substituted quinolines through the acid-catalyzed condensation of an aromatic amine (typically an aniline) with an α,β-unsaturated carbonyl compound.[3][5] Despite its age, ongoing research continues to refine this reaction, underscoring its sustained utility in modern synthetic chemistry and drug discovery.[1]

The Core Mechanism: A Journey of Fragmentation and Recombination

The mechanism of the Doebner-von Miller synthesis, along with the related Skraup reaction, has been a subject of considerable debate.[3][6] Early mechanistic proposals were challenged by experimental observations that could not be fully explained. Modern isotopic labeling and crossover experiments have led to the widely accepted fragmentation-recombination mechanism, which elegantly accounts for the observed product distributions.[6][7][8]

The reaction is initiated by a 1,4-conjugate addition (Michael addition) of the aniline to the protonated α,β-unsaturated carbonyl compound.[3] This step is reversible. The crucial and irreversible step that follows is the fragmentation of this initial adduct into two key components: an imine and a saturated ketone.[3][6][7] It is this fragmentation that explains the results of carbon-13 labeling studies, where scrambling of the isotopic label in the final quinoline product was observed.[6][7][8]

These fragments then recombine to form a new conjugated imine. This intermediate subsequently undergoes a second nucleophilic attack, this time from another molecule of aniline, leading to a diarylamine intermediate. An intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring follows. The resulting dihydroquinoline intermediate is then aromatized to the final quinoline product through an oxidation step.[3] The oxidizing agent is often a Schiff base formed in situ from the condensation of the aniline and the carbonyl compound.[9][10]

Doebner_von_Miller_Mechanism cluster_start Initial Reaction cluster_fragmentation Fragmentation & Recombination cluster_cyclization Cyclization & Aromatization Aniline Aniline Adduct 1,4-Adduct (Reversible) Aniline->Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Imine Imine Fragment Adduct->Imine Fragmentation (Irreversible) Ketone Ketone Fragment Adduct->Ketone Recombined Recombined Conjugated Imine Imine->Recombined Ketone->Recombined Diarylamine Diarylamine Intermediate Recombined->Diarylamine Aniline2 Second Aniline Molecule Aniline2->Diarylamine Dihydroquinoline Dihydroquinoline Diarylamine->Dihydroquinoline Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The Fragmentation-Recombination Mechanism of the Doebner-von Miller Reaction.

A Practical Guide to the Experimental Workflow

While reaction conditions can be tailored to specific substrates, a general workflow provides a solid foundation for execution and optimization. The process is often a one-pot synthesis, valued for its operational simplicity.[9]

Generalized Experimental Protocol
  • Acidic Medium Preparation: The aniline is dissolved or suspended in an acidic medium (e.g., aqueous hydrochloric acid) in a suitable reaction flask equipped with a reflux condenser and stirrer. The mixture is typically heated.[11]

  • Reagent Addition: The α,β-unsaturated carbonyl compound, often dissolved in a water-immiscible organic solvent like toluene to create a biphasic system, is added dropwise to the heated aniline solution.[11] This slow addition is critical to minimize the self-polymerization of the carbonyl compound, a primary cause of tar formation.[11][12]

  • Reaction: The mixture is heated, typically at reflux, for several hours. Reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the mixture is cooled. The aqueous phase is carefully neutralized with a base (e.g., sodium hydroxide solution) to deprotonate the quinoline hydrochloride salt.[11]

  • Extraction: The free quinoline base is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

  • Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography or distillation.

Experimental_Workflow start Start: Aniline in Aqueous Acid add_carbonyl Heat to Reflux Slowly Add Carbonyl (in organic solvent) start->add_carbonyl reflux Reflux for 4-18h (Monitor by TLC) add_carbonyl->reflux workup Cool to RT Neutralize with Base reflux->workup extract Extract with Organic Solvent (e.g., CH₂Cl₂) workup->extract purify Dry, Concentrate & Purify (Chromatography/Distillation) extract->purify end Final Product: Substituted Quinoline purify->end

Caption: Generalized Experimental Workflow for the Doebner-von Miller Synthesis.

Optimizing Key Reaction Parameters

The success of the Doebner-von Miller synthesis hinges on the careful selection and control of several experimental variables.

ParameterKey Considerations & Rationale
Aniline Substrate Electron-donating groups generally accelerate the reaction. Electron-withdrawing groups can significantly decrease nucleophilicity, leading to lower yields and requiring more forcing conditions.[9] Meta-substituted anilines can produce a mixture of 5- and 7-substituted quinoline regioisomers.[6]
Carbonyl Component α,β-unsaturated aldehydes or ketones are used. These can be generated in situ from the aldol condensation of two aldehydes or an aldehyde and a ketone (the Beyer method).[3][4] Sterically hindered carbonyls, particularly γ-substituted ones, may yield complex mixtures and only trace amounts of the desired quinoline.[13][14]
Acid Catalyst Both Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (SnCl₄, ZnCl₂, Sc(OTf)₃) are effective.[3][6] The acid protonates the carbonyl, activating it for nucleophilic attack. The choice and concentration of the acid are critical; overly harsh conditions can accelerate tar formation.[11]
Solvent System The use of a biphasic system (e.g., aqueous acid and an organic solvent like toluene) is a significant improvement over classical conditions. It sequesters the carbonyl compound in the organic phase, minimizing its acid-catalyzed self-polymerization in the aqueous phase.[11][15]
Temperature Heating is required to overcome the activation energy for cyclization and dehydration. However, excessive temperatures promote polymerization and degradation. The lowest effective temperature should be maintained for optimal results.[11]

Navigating the Scope and Limitations

While broadly applicable, the Doebner-von Miller reaction is not without its challenges. Understanding its limitations is key to successful application and troubleshooting.

Major Challenges & Troubleshooting
ProblemRoot CauseRecommended Solution(s)
Tar Formation The primary issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[11][15]Employ a Biphasic System: Sequester the carbonyl in an organic phase (e.g., toluene) away from the aqueous acid.[11][15] Gradual Addition: Add the carbonyl compound slowly to the heated aniline solution to keep its instantaneous concentration low.[11] Optimize Conditions: Use the mildest effective acid and the lowest necessary temperature.[11]
Low Yield Can result from tar formation, substrate deactivation (e.g., anilines with strong electron-withdrawing groups), or incomplete reaction.[9][12]Optimize Catalyst: Screen different Brønsted and Lewis acids to find the most effective one for the specific substrate combination. Forcing Conditions: For unreactive anilines, consider higher temperatures and longer reaction times, while carefully monitoring for decomposition.[12]
Regioselectivity Issues The standard reaction favors 2- and 2,4-substituted quinolines.[16] Achieving 4-substitution can be challenging.Substrate Modification: To favor 4-substituted products, a reversal of regiochemistry can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner, typically with trifluoroacetic acid (TFA) as the catalyst.[10][12]
Incomplete Oxidation The final step is the oxidation of a dihydroquinoline intermediate. If this step is inefficient, the product will be contaminated with the partially saturated analog.[11]Ensure Oxidant Presence: The reaction often generates its own oxidant (a Schiff base). If this is insufficient, an external oxidizing agent (like nitrobenzene in the related Skraup synthesis) may be considered, though this increases reaction complexity and hazard.

Application in Drug Discovery and Development

The Doebner-von Miller reaction provides access to a class of compounds with immense pharmaceutical value. Its ability to construct the quinoline core from simple, inexpensive starting materials makes it an important transformation in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).[16]

  • Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs, including quinine and chloroquine.[15] The Doebner-von Miller synthesis and its variations provide routes to the functionalized quinolines needed for these and next-generation therapies.

  • Drug Intermediates: The reaction is used to produce key building blocks for more complex molecules. For example, the synthesis of 2-methylquinoline (quinaldine) derivatives is a common application.[16][17]

  • Chelating Agents: The synthesis of quinoline derivatives like 8-hydroxyquinoline, a well-known chelating agent and precursor to pesticides, can be achieved using this methodology.[18]

Conclusion

The Doebner-von Miller synthesis is a cornerstone of heterocyclic chemistry, offering a direct and powerful pathway to substituted quinolines. While challenged by potential side reactions, particularly polymerization, a thorough understanding of its fragmentation-recombination mechanism and the rationale behind key experimental parameters allows for effective troubleshooting and optimization. Modern adaptations, such as the use of biphasic solvent systems and milder Lewis acid catalysts, have significantly improved the reaction's reliability and yield. For the medicinal or process chemist, mastering this reaction provides invaluable access to a privileged scaffold that is central to the development of new therapeutics.

References

A Spectroscopic Blueprint for 6-Methoxy-7-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic signature of 6-Methoxy-7-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By drawing upon established principles and comparative data from closely related analogs, this guide serves as a robust framework for the characterization of this and similar quinoline derivatives.

Introduction to this compound and its Spectroscopic Characterization

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of the methoxy and methyl substituents on the quinoline core dictates its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a virtual roadmap for its empirical identification.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic data for this compound based on the analysis of related compounds and established spectroscopic principles.

Spectroscopic TechniquePredicted Key Data
¹H NMR (CDCl₃)Aromatic Protons: δ 7.0-8.8 ppm (m), Methoxy Protons (-OCH₃): δ ~3.9 ppm (s, 3H), Methyl Protons (-CH₃): δ ~2.4 ppm (s, 3H)
¹³C NMR (CDCl₃)Aromatic Carbons: δ 100-160 ppm, Methoxy Carbon (-OCH₃): δ ~55 ppm, Methyl Carbon (-CH₃): δ ~15-20 ppm
IR (ATR)C-H (Aromatic): ~3050 cm⁻¹, C-H (Aliphatic): ~2950 cm⁻¹, C=C and C=N (Aromatic): ~1600-1450 cm⁻¹, C-O (Ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)
Mass Spectrometry Molecular Ion [M]⁺˙: m/z 173, [M+H]⁺: m/z 174. Key fragments are expected from the loss of a methyl radical (m/z 158) and carbon monoxide (m/z 145).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

  • For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity through shimming to achieve sharp and symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to obtain an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, methoxy, and methyl protons.

Caption: Predicted ¹H NMR assignments for this compound.

  • Aromatic Protons (δ 7.0-8.8 ppm): The five protons on the quinoline ring system will appear in the aromatic region.

    • H-2, H-3, and H-4 on the pyridine ring are expected to be in the more downfield portion of this region, influenced by the electronegativity of the nitrogen atom.

    • H-5 and H-8 on the benzene ring will have their chemical shifts influenced by the electron-donating methoxy and methyl groups. H-5 is anticipated to be a singlet, while H-8 will likely appear as a singlet as well, due to the substitution pattern.

  • Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

  • Methyl Protons (-CH₃, δ ~2.4 ppm): The three equivalent protons of the methyl group at the 7-position will also appear as a sharp singlet. This chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The data acquisition typically involves a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of this compound is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Caption: Predicted ¹³C NMR assignments for this compound.

  • Aromatic Carbons (δ 100-160 ppm): The nine carbons of the quinoline ring will resonate in this range. The carbon attached to the methoxy group (C-6) is expected to be significantly shielded, while the carbons of the pyridine ring will be more downfield.

  • Methoxy Carbon (-OCH₃, δ ~55 ppm): This signal is characteristic of a methoxy carbon attached to an aromatic ring.

  • Methyl Carbon (-CH₃, δ ~15-20 ppm): This upfield signal is typical for a methyl carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-IR spectroscopy.

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • ~3050 cm⁻¹: C-H stretching vibrations of the aromatic quinoline ring.

  • ~2950 cm⁻¹: C-H stretching vibrations of the aliphatic methoxy and methyl groups.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic quinoline core.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Strong asymmetric and symmetric C-O stretching vibrations of the methoxy group, respectively. These are often prominent and diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like quinoline derivatives.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

  • Molecular Ion ([M]⁺˙ at m/z 173 and [M+H]⁺ at m/z 174): The molecular weight of this compound is 173.21 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion or the protonated molecule, confirming the molecular formula C₁₁H₁₁NO.

  • Fragmentation Pattern: The fragmentation of methoxyquinolines is well-documented.[1] Key fragmentation pathways for this compound are predicted to involve:

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 158.

    • Subsequent loss of carbon monoxide (CO): This would lead to a fragment ion at m/z 130.

Fragmentation M [M]⁺˙ m/z 173 F1 [M - •CH₃]⁺ m/z 158 M->F1 - •CH₃ F2 [M - •CH₃ - CO]⁺ m/z 130 F1->F2 - CO

Caption: Predicted primary fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed blueprint of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra. This information is invaluable for researchers working on the synthesis, purification, and application of this quinoline derivative, enabling them to confidently identify and characterize their target molecule. The provided protocols also serve as a practical guide for obtaining high-quality spectroscopic data for this class of compounds.

References

"CAS number and molecular structure of 6-Methoxy-7-methylquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-7-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. We will delve into its core identifiers, molecular structure, physicochemical properties, and its emerging role as a valuable building block in the development of novel therapeutic agents.

Core Identification and Chemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The structural modifications at the 6th and 7th positions with a methoxy and a methyl group, respectively, significantly influence its chemical reactivity and biological activity.

The primary identifiers and key physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 467219-83-6[1][2]
Molecular Formula C₁₁H₁₁NO[1][2][3]
Molecular Weight 173.21 g/mol [1][2]
Monoisotopic Mass 173.08406 Da[3]
SMILES CC1=CC2=C(C=CC=N2)C=C1OC[2][3]
InChI Key MAYLMLHLAFLKOX-UHFFFAOYSA-N[3]
XlogP (Predicted) 2.5[3]

Molecular Structure

The structural arrangement of this compound forms the basis of its chemical behavior. The quinoline core provides a rigid scaffold, while the methoxy and methyl groups offer sites for further functionalization and influence the molecule's electronic properties.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathways

Quinoline and its derivatives are commonly synthesized via the Skraup synthesis. This classic method involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For substituted quinolines like this compound, a suitably substituted aniline serves as the precursor. A similar, well-documented procedure for a related compound, 6-methoxy-8-nitroquinoline, illustrates the harsh but effective conditions of the Skraup reaction, which involves heating the reactants to high temperatures.[4] A general patent for synthesizing 6-methoxyquinoline also details a modified Skraup synthesis using p-methoxyaniline, glycerol, p-methoxy nitrobenzene (as the oxidizing agent), and sulfuric acid.[5]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted quinoline, based on the principles of the Skraup reaction.

G Conceptual Skraup Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Aniline Substituted Aniline (e.g., 4-Methoxy-3-methylaniline) Mix Mix Reactants Aniline->Mix Glycerol Glycerol Glycerol->Mix Oxidant Oxidizing Agent (e.g., Nitrobenzene derivative) Oxidant->Mix Acid Sulfuric Acid Acid->Mix Heat Heat to ~140°C (Exothermic Reaction Control) Mix->Heat Reflux Reflux for several hours Heat->Reflux Neutralize Neutralize with Base (e.g., NaOH) to pH ~5.5 Reflux->Neutralize Filter Filter Crude Product Neutralize->Filter Wash Wash with Water & Solvent (e.g., Ethyl Acetate) Filter->Wash Extract Solvent Extraction Wash->Extract Distill Reduced Pressure Distillation Extract->Distill Product This compound Distill->Product

Caption: Generalized workflow for quinoline synthesis via the Skraup method.

Applications in Drug Discovery and Organic Synthesis

While specific applications for this compound are still emerging, the broader class of 6-methoxyquinoline derivatives serves as a crucial scaffold in medicinal chemistry. These compounds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.

  • Antiparasitic Agents: The closely related 6-methoxy-4-methylquinoline core is a key structural motif in potent antileishmanial agents.[6] It forms the backbone of compounds like sitamaquine, an 8-aminoquinoline analog that has progressed to clinical trials for treating visceral leishmaniasis.[6] The mechanism is believed to involve the compounds acting as lipophilic weak bases that accumulate in the parasite, disrupting pH gradients and mitochondrial function.[6]

  • Building Blocks for Complex Molecules: 6-Methoxyquinoline (the parent compound without the 7-methyl group) is a versatile precursor in the synthesis of various functional molecules.[7] It is used to create fluorescent sensors for ions like zinc and chlorine, potent tubulin polymerization inhibitors for cancer therapy, and inhibitors of bacterial DNA gyrase and topoisomerase for developing new antibiotics.[7]

The diagram below illustrates the role of the 6-methoxyquinoline scaffold as a precursor.

G cluster_derivatives Therapeutic & Functional Derivatives Core 6-Methoxyquinoline Scaffold Anticancer Tubulin Polymerization Inhibitors Core->Anticancer Functionalization Antibacterial DNA Gyrase Inhibitors Core->Antibacterial Functionalization Sensors Fluorescent Ion Sensors Core->Sensors Functionalization

Caption: Role of the 6-methoxyquinoline scaffold in synthesis.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling quinoline derivatives. For the related compound 6-methoxyquinoline, safety data sheets indicate it can cause skin and serious eye irritation.[8]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[9][10]

  • Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.[8][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

In case of exposure, follow standard first-aid measures:

  • Eyes: Rinse cautiously with water for several minutes.[8]

  • Skin: Wash with plenty of soap and water.[8]

  • Inhalation: Move to fresh air.[8]

  • Ingestion: Rinse mouth and seek medical attention.[8]

Conclusion

This compound, identified by CAS number 467219-83-6 , represents a specific structure within the broader, highly valuable class of quinoline compounds. While detailed research on this particular isomer is still growing, the established importance of the 6-methoxyquinoline scaffold in developing antiparasitic, anticancer, and antibacterial agents underscores its potential. Its synthesis, likely achievable through established methods like the Skraup reaction, makes it an accessible building block for medicinal chemists. As research continues, this compound may prove to be a key intermediate in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in drug discovery.[1][2][3] First isolated from coal tar in 1834, its derivatives are found in numerous natural alkaloids, most famously the antimalarial quinine from Cinchona bark.[4] The unique structural and electronic properties of the quinoline nucleus—its planarity, ability to intercalate with DNA, and capacity for diverse substitutions—make it a "privileged scaffold."[2] This allows medicinal chemists to fine-tune its steric and electronic characteristics to interact with a vast array of biological targets.[2] Consequently, quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, making them indispensable tools in the development of novel therapeutics.[1][3][5][6] This guide provides a technical exploration of these key biological activities, focusing on the underlying mechanisms of action and the experimental methodologies used to validate them.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The rapid and uncontrolled proliferation of cancer cells presents a unique set of therapeutic targets. Quinoline derivatives have been extensively investigated for their ability to interfere with these processes through diverse mechanisms, including the inhibition of DNA replication machinery, disruption of cell signaling, and induction of apoptosis.[7][8]

Mechanism of Action: DNA Topoisomerase Inhibition

A primary mechanism for the anticancer effect of many quinoline derivatives is the inhibition of topoisomerases.[7] These are essential enzymes that resolve topological DNA stress during replication and transcription by creating transient strand breaks.[1] Cancer cells, with their high replicative rate, are particularly dependent on topoisomerase activity.

  • Causality: By stabilizing the transient topoisomerase-DNA cleavage complex, quinoline derivatives prevent the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1][4] Analogs of camptothecin, which feature a quinoline scaffold, are classic examples of topoisomerase I inhibitors.[1] Others, structurally related to the antileukemic drug m-Amsacrine, function as topoisomerase II inhibitors.[7]

topoisomerase_inhibition cluster_cell Cancer Cell Quinoline Quinoline Derivative CleavageComplex Cleavage Complex (TopoII-DNA) Quinoline->CleavageComplex Stabilizes & Inhibits Re-ligation TopoII Topoisomerase II TopoII->CleavageComplex Creates DNA Supercoiled DNA DNA->TopoII Binds CleavageComplex->DNA Re-ligation (Normal) DSB Double-Strand Breaks CleavageComplex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of quinoline derivatives as Topoisomerase II inhibitors.

Other Anticancer Mechanisms

Beyond topoisomerase inhibition, quinoline derivatives exert their effects by:

  • Kinase Inhibition: Targeting ATP-binding sites of kinases in pro-survival signaling pathways like EGFR and PI3K/AKT.[1][9]

  • Tubulin Polymerization Inhibition: Acting as antimitotic agents by disrupting microtubule dynamics, which is essential for forming the mitotic spindle during cell division.[7]

  • Induction of Oxidative Stress: Promoting the overproduction of reactive oxygen species (ROS) that disrupt the redox balance within cancer cells, leading to mitochondrial dysfunction and apoptosis.[1]

Quantitative Data Summary: Cytotoxic Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth.

Quinoline DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 40cP. falciparum (3D7)1.99Antimalarial (Dual Stage)[1]
Thiazolo[5,4-b]quinoline (D3CLP)Tumor Cells>4x more cytotoxic vs. PBMCsTopoisomerase II Inhibition[7]
2-(Pyridin-2-yl)quinolineMCF-7 (Breast)Significant ActivityDNA Intercalation[2]
2,4-Disubstituted quinolinesVariousVariesGrowth Inhibition, Apoptosis[8]
Compound 91b1VariousSignificant ActivityDownregulation of Lumican[9]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a robust method for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.[10][11] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is quantified by measuring its absorbance after solubilization, providing an indirect measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[11]

Part 2: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new agents with novel mechanisms.[5] Quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents, but the scaffold's versatility extends to antifungal and antitubercular activities as well.[12][13]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary antibacterial mechanism for many quinoline derivatives involves the inhibition of bacterial DNA topoisomerases, specifically DNA gyrase (Topoisomerase II) and Topoisomerase IV.[12][14]

  • Causality: These enzymes are vital for bacterial DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into DNA, while Topoisomerase IV is crucial for decatenating replicated chromosomes. By inhibiting these enzymes, quinoline derivatives block DNA synthesis and chromosome segregation, leading to rapid bacterial cell death. The specificity for bacterial topoisomerases over their mammalian counterparts is a key reason for their therapeutic success.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Quinoline DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Hybrid Compound 5dGram-positive & Gram-negative strains0.125 - 8[14]
Hybrid 7bS. aureus2[12]
Hybrid 7bM. tuberculosis H37Rv10[12]
6-perfluoropropanyl quinolinePyricularia oryzaeExcellent Activity[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the in vitro susceptibility of a bacterial strain to an antimicrobial agent.[17][18][19]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of a quinoline derivative in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

mic_workflow start Start prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute 2. Serially Dilute Quinoline Derivative in 96-Well Plate (in Cation-Adjusted Mueller-Hinton Broth) prep_inoculum->serial_dilute controls 3. Prepare Controls (Growth & Sterility) serial_dilute->controls inoculate 4. Inoculate Wells with Bacterial Suspension controls->inoculate incubate 5. Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_mic 6. Read MIC: Lowest concentration with no visible growth (turbidity) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Select several well-isolated colonies of the test bacterium from an agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Controls: Include a positive control well (broth with bacteria, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this suspension to each well (except the sterility control), resulting in a final volume of 100 µL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the quinoline derivative at which there is no visible turbidity.[15]

Part 3: Antiviral Activity - Interrupting the Viral Life Cycle

The rigid, planar structure of the quinoline ring allows it to interact effectively with viral enzymes and nucleic acids, making its derivatives potent antiviral agents.[20] They have shown activity against a range of viruses, including HIV, malaria parasites (which have a viral-like intracellular stage), and coronaviruses.[21][22][23]

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

A key target for anti-HIV therapy is the viral enzyme reverse transcriptase (RT), which converts the single-stranded viral RNA genome into double-stranded DNA—a crucial step for integration into the host genome.[22][23]

  • Causality: Quinoline derivatives can act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They bind to an allosteric pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity. This prevents the formation of viral DNA and effectively halts the replication cycle.[23]

Quantitative Data Summary: Antiviral and Antimalarial Activity
Derivative/CompoundVirus/ParasiteAssayIC50 / EC50Reference
4-oxoquinoline ribonucleosideHIV-1 RTEnzyme Inhibition1.4 µM[23]
Elvitegravir (Quinoline-based)HIV-1Cell-basedVaries[22]
ChloroquineP. falciparumCell-basedVaries[1]
Ferroquine DerivativeP. falciparumCell-based6-fold more active than Chloroquine[21]
Quinoline-pyrimidine hybridP. falciparumCell-based0.043 µg/mL[21]
Experimental Protocol: Plaque Reduction Assay

This is a functional assay used to quantify the infectivity of a virus and determine the efficacy of an antiviral compound.[24]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The culture is then covered with a semi-solid medium (e.g., agarose overlay) which restricts the spread of progeny virus to neighboring cells. This results in the formation of localized zones of cell death called plaques. An effective antiviral will reduce the number or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.[24]

  • Virus Infection: Prepare serial dilutions of the quinoline derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Agarose Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 2X MEM containing 1.6% low-melting-point agarose) that also contains the respective concentrations of the quinoline derivative.

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution like crystal violet to visualize the plaques. The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 (50% effective concentration) from the dose-response curve.

Part 4: Anti-inflammatory Activity - Modulating the Arachidonic Acid Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation are prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[25][26][27]

Mechanism of Action: Dual COX/LOX Inhibition

Certain quinoline derivatives have demonstrated the ability to inhibit both COX and LOX enzymes.[28]

  • Causality: Nonsteroidal anti-inflammatory drugs (NSAIDs) typically inhibit only COX enzymes. While effective, this can shunt arachidonic acid metabolism towards the LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. Compounds that dually inhibit both COX and LOX can offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile, particularly regarding gastrointestinal side effects.[25][28]

aa_cascade cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Quinoline Quinoline Derivative Quinoline->COX Inhibits Quinoline->LOX Inhibits

Caption: Quinoline derivatives as dual inhibitors of COX and LOX pathways.

Quantitative Data Summary: Enzyme Inhibition
Quinoline DerivativeTarget EnzymeIC50 (µM)Reference
Compound 12cCOX-20.1[28]
Compound 14aCOX-20.11[28]
Compound 14bCOX-20.11[28]
Compound 5c5-LOXSignificant Activity[28]
Experimental Protocol: In Vitro COX-2/5-LOX Inhibition Assay

This protocol outlines a method to screen for the inhibitory activity of quinoline derivatives against COX-2 and 5-LOX enzymes.[27][28]

Principle: Commercially available enzyme inhibitor screening kits are often used. For COX, the assay typically measures the peroxidase component of the enzyme, which catalyzes the oxidation of a chromogenic substrate. For 5-LOX, the assay measures the formation of hydroperoxides from arachidonic acid, often via a colorimetric or fluorescent method.

Step-by-Step Methodology (General Outline):

  • Reagent Preparation: Prepare all buffers, substrates, and enzymes according to the manufacturer's protocol (e.g., from a Cayman Chemical or Abcam kit).

  • Compound Preparation: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, the enzyme (COX-2 or 5-LOX), and the quinoline derivative at various concentrations. Include a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) and a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the chromogenic/fluorogenic probe.

  • Kinetic Measurement: Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader to measure the reaction rate.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the quinoline derivative relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.[27]

Conclusion and Future Outlook

The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded crucial therapies for infectious diseases and cancer, and research continues to uncover new potential.[1][2] The future of quinoline-based drug discovery lies in the rational design of hybrid molecules that combine the quinoline core with other pharmacophores to achieve dual-target or multi-target activity.[14][21] This strategy could lead to more potent agents that can overcome drug resistance. As our understanding of complex disease pathways deepens, the versatility of the quinoline ring will undoubtedly ensure its continued prominence in the development of next-generation therapeutics.

References

The Strategic Utility of 6-Methoxy-7-methylquinoline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and inherent biological activity. Within this important class of heterocycles, 6-methoxy-7-methylquinoline emerges as a particularly valuable building block. Its specific substitution pattern—an electron-donating methoxy group and a moderately activating methyl group—imparts unique electronic properties that can be strategically exploited in the synthesis of complex molecular architectures, most notably in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering field-proven insights for its effective utilization in organic synthesis.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The strategic placement of the methoxy and methyl groups on the benzo-fused portion of the quinoline ring system significantly influences its reactivity. The methoxy group at the 6-position and the methyl group at the 7-position are both electron-donating, thereby activating the benzene ring towards electrophilic substitution. This heightened nucleophilicity is a key feature that can be harnessed in various synthetic transformations.

PropertyValue
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
AppearanceSolid
CAS Number467219-83-6

Synthesis of the Quinoline Core: A Modified Skraup Approach

The construction of the this compound scaffold can be efficiently achieved through a modification of the classic Skraup synthesis. This robust and scalable method involves the reaction of a substituted aniline with glycerol in the presence of a dehydrating agent and an oxidizing agent. For the synthesis of this compound, the logical starting material is 4-methoxy-3-methylaniline.

The causality behind this choice of starting material is rooted in the regiochemical outcome of the Skraup reaction. The cyclization of the intermediate derived from 4-methoxy-3-methylaniline is directed to the less sterically hindered position, leading to the desired this compound isomer.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 4-Methoxy-3-methylaniline Adduct Michael Adduct Aniline->Adduct Glycerol Glycerol Acrolein Acrolein (from Glycerol) Glycerol->Acrolein Dehydration Dihydroquinoline 1,2-Dihydroquinoline Derivative Acrolein->Adduct Michael Addition Adduct->Dihydroquinoline Cyclization & Dehydration Product This compound Dihydroquinoline->Product Oxidation

Caption: Skraup Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established Skraup synthesis of substituted quinolines.

Materials:

  • 4-Methoxy-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • m-Nitrobenzenesulfonic acid (or another suitable oxidizing agent)

  • Sodium Hydroxide (for workup)

  • Toluene (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-methoxy-3-methylaniline and glycerol.

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. The temperature should be carefully monitored and maintained below 120°C to control the exothermic reaction.

  • Addition of Oxidizing Agent: Once the sulfuric acid has been added, introduce the oxidizing agent, m-nitrobenzenesulfonic acid, in portions.

  • Heating: After the addition is complete, heat the reaction mixture to 140-150°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This step should be performed in a fume hood as the reaction can be exothermic and may release fumes.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as toluene.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Application as a Building Block: The Gateway to Bioactive Molecules

The synthetic utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex, biologically active molecules. The electron-rich nature of the quinoline ring makes it a versatile platform for a variety of chemical transformations.

Synthesis of Quinoline-5,8-diones: A Strategy for Antimalarial Agents

A particularly compelling application of this compound is its use as a precursor for the synthesis of quinoline-5,8-diones. This class of compounds has garnered significant attention in medicinal chemistry due to their potent antimalarial activity. The electron-donating methoxy and methyl groups on the quinoline ring facilitate the oxidation to the corresponding quinone.

The oxidation can be achieved using a variety of reagents, with ceric ammonium nitrate (CAN) and Fremy's salt (potassium nitrosodisulfonate) being particularly effective.

Oxidation_to_Quinone cluster_start Starting Material cluster_reagent Oxidizing Agent cluster_product Product Quinoline This compound Quinone This compound-5,8-dione Quinoline->Quinone Oxidation Oxidant Ceric Ammonium Nitrate (CAN) or Fremy's Salt

Caption: Oxidation to a Bioactive Quinoline-5,8-dione.

The resulting this compound-5,8-dione can then be further functionalized. For instance, the quinone moiety can undergo nucleophilic addition reactions, allowing for the introduction of various side chains to modulate the compound's biological activity and pharmacokinetic properties. This strategy has been successfully employed in the development of a range of potent antimalarial agents.

Experimental Protocol: Oxidation to this compound-5,8-dione

This protocol provides a general procedure for the oxidation of this compound to its corresponding 5,8-dione using ceric ammonium nitrate (CAN).

Materials:

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolution: Dissolve this compound in a mixture of acetonitrile and water.

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of ceric ammonium nitrate in water dropwise with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound-5,8-dione.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Broader Applications in Medicinal Chemistry

Beyond its role in the synthesis of antimalarial agents, the this compound scaffold holds promise for the development of other classes of therapeutic agents. The quinoline nucleus is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound can be exploited to achieve selectivity for particular kinase targets. Furthermore, derivatives of this scaffold may exhibit a range of other biological activities, including anticancer and anti-inflammatory properties, making it a versatile starting point for drug discovery programs.

Conclusion

This compound is a valuable and strategically important building block in organic synthesis. Its synthesis via a modified Skraup reaction is a practical and scalable route to this key intermediate. The electron-donating substituents on the quinoline ring facilitate its conversion to the corresponding 5,8-dione, a scaffold with proven antimalarial activity. The versatility of the this compound core suggests its potential for broader applications in medicinal chemistry, offering a promising platform for the discovery and development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the rich chemistry of this building block to unlock its full potential in their synthetic endeavors.

A Technical Guide to 6-Methoxy-7-methylquinoline and Related Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This guide provides an in-depth review of 6-Methoxy-7-methylquinoline, a specific derivative with emerging research interest. While direct literature on this exact molecule is nascent, this document establishes a comprehensive technical framework by analyzing its fundamental properties and, critically, by drawing field-proven insights from closely related and structurally significant 6-methoxyquinoline analogs. We will explore foundational synthetic strategies, delve into key biological activities demonstrated by its chemical cousins—particularly in oncology and infectious diseases—and synthesize structure-activity relationship (SAR) data to guide future research. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.

Part 1: The Core Moiety: this compound

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[3] This "privileged structure" is prevalent in natural alkaloids and synthetic compounds, exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The functionalization of the quinoline core with various substituents, such as methoxy and methyl groups, allows for the fine-tuning of its physicochemical and pharmacological profiles, making it a highly adaptable framework for drug design.[2]

Physicochemical Properties of this compound

Understanding the fundamental properties of the title compound is the first step in evaluating its potential as a drug candidate or chemical intermediate.

PropertyValueSource
CAS Number 467219-83-6[5][6]
Molecular Formula C₁₁H₁₁NO[5][6]
Molecular Weight 173.21 g/mol [5][6]
Exact Mass 173.08400[5]
LogP 2.55180[5]
PSA (Polar Surface Area) 22.12000 Ų[5]
SMILES CC1=CC2=C(C=CC=N2)C=C1OC[6]

These properties suggest a compound with moderate lipophilicity (LogP of 2.55), which is often a desirable characteristic for oral bioavailability.

Part 2: Synthetic Strategies for Substituted Quinolines

The synthesis of the quinoline ring system is a well-established area of organic chemistry. The choice of a specific route depends on the desired substitution pattern and the availability of starting materials.

Foundational Quinoline Synthesis: The Skraup Reaction

The Skraup synthesis is a classic and widely adopted method for producing quinolines.[7] It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene corresponding to the aniline used), and a dehydrating agent like concentrated sulfuric acid.[7][8] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to form the aromatic quinoline ring.

While this method is scalable and cost-effective, it can be highly exothermic and requires careful temperature control.[8][9] Modifications often involve using milder catalysts or alternative reagents to improve yields and safety.[7]

Generalized Skraup Synthesis Workflow

The following diagram illustrates the logical flow of a typical Skraup synthesis for producing a substituted quinoline.

Skraup_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Purification & Isolation Aniline Substituted Aniline (e.g., p-Anisidine) Mixing 1. Combine Reactants & Add Acid (Exothermic, controlled addition) Aniline->Mixing Glycerol Glycerol Glycerol->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene derivative) Oxidant->Mixing Acid Concentrated H₂SO₄ Acid->Mixing Reflux 2. Heat to Reflux (e.g., 140°C) (Promotes cyclization & oxidation) Mixing->Reflux Heat Cooldown 3. Cool Reaction Mixture Reflux->Cooldown Reaction Complete Neutralize 4. Neutralize with Base (e.g., NaOH) (To pH ~5.5) Cooldown->Neutralize Extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Isolate 6. Remove Solvent via Distillation Extract->Isolate Product Final Product (Substituted Quinoline) Isolate->Product

A generalized workflow for the Skraup synthesis of quinolines.
Detailed Protocol: Synthesis of 6-Methoxyquinoline via Modified Skraup Reaction

This protocol is adapted from a patented method and serves as a representative example for this class of synthesis.[7]

Materials:

  • p-Anisidine (p-methoxyaniline)

  • Glycerol

  • p-Methoxy nitrobenzene

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 1.0 molar part of p-methoxyaniline, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid.

    • Scientist's Note: Ferrous sulfate acts as a catalyst, and boric acid helps to moderate the reaction, preventing the polymerization and charring that can lower yields in traditional Skraup syntheses.[7]

  • Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid dropwise. The volume ratio of sulfuric acid to glycerol should be approximately 1:6. This step is highly exothermic and requires external cooling to maintain control.

  • Reflux: Once the acid addition is complete, heat the mixture to 140°C and maintain reflux for 8-8.5 hours.[7]

    • Scientist's Note: The prolonged heating ensures the completion of the cyclization and subsequent oxidation to the aromatic quinoline system.

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH reaches 5.5.[7]

  • Work-up - Extraction: Remove any floating resin by decantation. Filter the remaining solid and wash it first with distilled water, then with ethyl acetate. Combine the organic phases and perform an additional extraction of the aqueous phase with ethyl acetate to maximize recovery.[7]

  • Isolation: Combine all organic phases and remove the ethyl acetate via reduced pressure distillation to yield the crude 6-methoxyquinoline product.[7] Further purification can be achieved through chromatography or recrystallization.

Part 3: Biological Activities and Therapeutic Potential

The true value of the 6-methoxyquinoline scaffold lies in the diverse and potent biological activities exhibited by its derivatives. Research has primarily focused on anticancer and antimicrobial applications.

Anticancer Applications

A significant challenge in chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Certain 6-methoxy-2-arylquinoline derivatives have been designed and synthesized as P-gp inhibitors.[10] A study found that alcoholic derivatives, specifically those with a hydroxymethyl group at position 4, were potent inhibitors of P-gp, with some compounds being more than twice as effective as the reference inhibitor verapamil.[10] This suggests that the 6-methoxyquinoline scaffold can be functionalized to restore the efficacy of conventional chemotherapeutics in resistant cancer cells.

Pgp_Inhibition Mechanism of P-gp Inhibition by Quinoline Derivatives cluster_cell Multidrug-Resistant Cancer Cell Chemo Chemotherapy Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binds to pump Apoptosis Cell Death (Apoptosis) Chemo->Apoptosis Induces (Therapeutic Goal) Quinoline 6-Methoxyquinoline Derivative Quinoline->Pgp Inhibits pump Pgp->Chemo Efflux (Drug Resistance)

Quinoline derivatives can inhibit P-gp, preventing drug efflux and restoring chemosensitivity.

The quinoline core is a versatile scaffold for developing kinase inhibitors. A series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase, a key driver in many cancers.[11] Furthermore, other derivatives, such as 5-amino-2-aroylquinolines, act as potent tubulin polymerization inhibitors, disrupting cell division in a manner similar to taxane-based drugs.[8][12]

The following table summarizes the anticancer activity of various quinoline derivatives from the literature, highlighting the potency achievable with this scaffold.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
6,7-Dimethoxy-4-anilinoquinoline (12n)A549 (Lung Cancer)7.3[11]
6,7-Dimethoxy-4-anilinoquinoline (12n)MCF-7 (Breast Cancer)6.1[11]
6,7-Methylenedioxy-4-phenylquinolin-2-one (12e)2774 (Ovarian Cancer)0.4[13]
6,7-Methylenedioxy-4-phenylquinolin-2-one (12e)HL-60 (Leukemia)0.4[13]
6,7-Disubstituted-4-phenoxyquinoline (53)A549 (Lung Cancer)0.003[14]
6,7-Disubstituted-4-phenoxyquinoline (53)HepG2 (Liver Cancer)0.49[14]
6,7-Disubstituted-4-phenoxyquinoline (53)MCF-7 (Breast Cancer)0.006[14]

IC₅₀ is the concentration required to inhibit cell growth by 50%.

Antimicrobial Applications

The quinoline scaffold is the basis for many successful antibacterial drugs. Research has shown that 3-fluoro-6-methoxyquinoline derivatives can act as inhibitors of bacterial DNA gyrase and topoisomerase.[8][12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is distinct from many common antibiotics, offering a potential avenue for combating resistant bacterial strains.

Structure-Activity Relationship (SAR) Insights

Analysis of the available literature provides key insights for guiding the design of new, more potent this compound derivatives:

  • Substitution at Position 4: The introduction of a hydroxymethyl group at the 4-position appears critical for P-gp inhibitory activity.[10]

  • Substitution at Position 2: Aryl groups at the 2-position are common in derivatives designed as P-gp inhibitors and tubulin polymerization inhibitors.[8][10]

  • Methoxy Group Effects: Dimethoxy substitution on a 4-phenyl ring (e.g., at positions 2 and 4) leads to more potent anticancer activity than monomethoxy substitution.[13] The 6-methoxy group itself is a common feature in many biologically active quinolines.[8][10][12]

Part 4: Future Directions and Conclusion

The research landscape surrounding substituted quinolines is rich and continues to yield promising therapeutic candidates. While this compound itself is a relatively under-explored molecule, the extensive data on its close analogs provide a strong rationale for its investigation as a core scaffold in drug discovery.

The demonstrated success of 6-methoxyquinoline derivatives as P-gp inhibitors, c-Met inhibitors, tubulin polymerization inhibitors, and antibacterial agents provides a clear roadmap for future research. The next logical step is the systematic synthesis of a library of this compound derivatives, exploring substitutions at the 2-, 4-, and 8-positions of the quinoline ring. Screening these new chemical entities against panels of cancer cell lines (including MDR lines), bacterial strains, and relevant kinases could uncover novel lead compounds.

References

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery and Historical Development in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a rudimentary extract of coal tar to the structural heart of life-saving therapeutics, is a compelling narrative of scientific inquiry, serendipity, and rational design. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted quinolines. We will traverse the early days of its isolation, delve into the foundational synthetic methodologies that unlocked its vast chemical space, and chart its transformative impact on the treatment of infectious diseases, from malaria to bacterial infections. This guide is designed to provide not only a historical perspective but also to illuminate the enduring principles of drug discovery and development that the quinoline story so vividly illustrates.

The Genesis: Isolation and Early Characterization of the Quinoline Core

The story of quinoline begins not in a sophisticated pharmaceutical laboratory, but in the industrial landscape of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound through the dry distillation of the antimalarial natural product quinine with a strong base, which he termed "Chinoilin" or "Chinolein".[1] It was the astute observation of August Hoffmann that these two seemingly different substances were, in fact, identical, thus establishing the fundamental quinoline structure.[1] This early work, rooted in the burgeoning field of organic chemistry, laid the groundwork for what would become a remarkably fruitful area of research. For a considerable time, coal tar remained the primary commercial source of quinoline.[1]

Forging the Scaffold: The Classical Era of Quinoline Synthesis

The true potential of the quinoline nucleus could only be unlocked through the development of synthetic methods to create its derivatives. The late 19th century witnessed a flurry of activity in this area, resulting in several eponymous reactions that are still fundamental to heterocyclic chemistry today. These methods provided access to a diverse array of substituted quinolines, paving the way for the systematic investigation of their properties.

The Skraup Synthesis (1880)

The first major breakthrough in quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[2] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline.[2][3] The reaction is notoriously vigorous, often requiring a moderator like ferrous sulfate to control its exothermicity.[2]

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4] This is followed by a Michael-type conjugate addition of the aniline to acrolein. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yields the quinoline ring system.[3]

Skraup_Synthesis cluster_conditions Conditions Aniline Aniline Quinoline Quinoline Aniline->Quinoline Glycerol Glycerol Glycerol->Quinoline H2SO4 H₂SO₄ Nitrobenzene Nitrobenzene (Oxidant) Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Substituted_Quinoline Substituted Quinoline Aminoaryl_Ketone->Substituted_Quinoline Alpha_Methylene_Ketone Ketone with α-Methylene Group Alpha_Methylene_Ketone->Substituted_Quinoline Catalyst Acid or Base Catalyst Combes_Synthesis Aniline Aniline Substituted_Quinoline 2,4-Disubstituted Quinoline Aniline->Substituted_Quinoline Beta_Diketone β-Diketone Beta_Diketone->Substituted_Quinoline Acid_Catalyst Acid Catalyst Fluoroquinolone_Development Nalidixic_Acid Nalidixic Acid (1962) - First quinolone antibiotic - Narrow spectrum Fluoroquinolones Fluoroquinolones (1980s) - Addition of fluorine atom - Broadened spectrum and potency Nalidixic_Acid->Fluoroquinolones Structural Modification Ciprofloxacin Ciprofloxacin (1987) - Highly successful fluoroquinolone - Wide range of applications Fluoroquinolones->Ciprofloxacin Further Development

References

"theoretical calculations on 6-Methoxy-7-methylquinoline structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculations on the Structure of 6-Methoxy-7-methylquinoline

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] this compound, a specific derivative, holds significant promise for further investigation in drug discovery endeavors. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging the power of computational chemistry, researchers can gain profound insights into the behavior of this compound, thereby accelerating the process of rational drug design.

This document is intended for researchers, scientists, and drug development professionals with an interest in the application of computational techniques to the study of small molecules. It is structured to provide not only a theoretical understanding but also practical, step-by-step protocols for performing these calculations.

Molecular Geometry Optimization: The Foundation of In Silico Analysis

The first and most critical step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Density Functional Theory (DFT) has emerged as a robust and widely-used method for this purpose, offering a favorable balance between accuracy and computational cost.[3][4]

The "Why" Behind the Choice of Method and Basis Set

For a molecule like this compound, a popular and well-validated choice is the B3LYP functional in combination with the 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This approach has been shown to provide excellent descriptions of the geometric and electronic properties of a wide range of organic molecules.

  • 6-311++G(d,p) Basis Set : This notation describes the set of mathematical functions used to represent the atomic orbitals of the molecule.

    • 6-311 : Indicates a triple-zeta valence basis set, which provides a more flexible and accurate description of the valence electrons compared to smaller basis sets.

    • ++G : The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for systems with lone pairs or anions, and for accurately calculating properties like electron affinity and proton affinity.

    • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for accurately representing chemical bonds.

Protocol for Geometry Optimization

The following is a generalized protocol for performing a geometry optimization using a computational chemistry software package like Gaussian:

  • Build the initial structure : Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor such as GaussView or Avogadro.

  • Prepare the input file : Create an input file that specifies the coordinates of the atoms, the level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).

  • Run the calculation : Submit the input file to the computational chemistry software.

  • Verify the result : After the calculation is complete, it is crucial to confirm that a true energy minimum has been found. This is done by performing a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a stable minimum.

Tabulated Optimized Geometrical Parameters

The following table presents a selection of key optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/Angle/DihedralCalculated Value
Bond Lengths (Å) C6-O1.36
O-C(methoxy)1.43
C7-C(methyl)1.51
N1-C21.32
C8-C8a1.41
Bond Angles (°) C5-C6-O120.5
C6-O-C(methoxy)118.2
C8-C7-C(methyl)121.0
Dihedral Angles (°) C5-C6-O-C(methoxy)179.8
C8a-C8-C7-C(methyl)0.5

Note: These are representative values and may vary slightly depending on the specific computational setup.

Unveiling Electronic Properties

Once the optimized geometry is obtained, a wealth of information about the electronic properties of this compound can be extracted. These properties are crucial for understanding the molecule's reactivity, stability, and potential interactions with other molecules.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. They play a pivotal role in chemical reactions.

  • HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a greater tendency to donate electrons to an electrophile.

  • LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.

  • HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.[3]

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactivity towards electrophilic and nucleophilic attack.

  • Red regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

  • Blue regions : Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

  • Green regions : Represent areas with neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, highlighting these as potential sites for electrophilic attack or hydrogen bonding.

Simulating Spectroscopic Signatures

Theoretical calculations can provide valuable insights into the spectroscopic properties of a molecule, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations performed on the optimized geometry can predict the vibrational modes of the molecule. These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by a scaling factor (typically around 0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculations.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum, providing insights into the electronic transitions occurring within the molecule.

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein.

The Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

Interpreting the Results

The output of a docking simulation is a set of possible binding poses of the ligand in the protein's active site, each with a corresponding docking score. The docking score is an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. Analysis of the best-ranked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding.

Detailed Methodologies: Step-by-Step Protocols

Protocol for DFT Calculations (Geometry Optimization and Frequency)

Software : Gaussian 16

Input File (6M7MQ_opt_freq.gjf):

Execution :

  • Replace [Atomic coordinates of this compound] with the coordinates from a molecular editor.

  • Run the calculation using the command: g16 6M7MQ_opt_freq.gjf

  • Analyze the output file (.log or .out) for the optimized coordinates and vibrational frequencies.

Protocol for Molecular Docking

Software : AutoDock Vina

Workflow Diagram :

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation L1 Obtain 3D structure of this compound L2 Add hydrogens and assign partial charges L1->L2 L3 Save as PDBQT format L2->L3 D1 Define the grid box around the active site L3->D1 P1 Download protein structure from PDB P2 Remove water and heteroatoms P1->P2 P3 Add polar hydrogens and assign charges P2->P3 P4 Save as PDBQT format P3->P4 P4->D1 D2 Run AutoDock Vina D1->D2 D3 Analyze the output poses and scores D2->D3

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Conclusion

The theoretical calculations detailed in this guide provide a powerful framework for understanding the structure and properties of this compound at the molecular level. By employing techniques such as DFT, TD-DFT, and molecular docking, researchers can gain valuable insights that can guide the synthesis, characterization, and application of this promising molecule in the field of drug discovery and development. The protocols and methodologies presented herein serve as a practical starting point for scientists seeking to apply computational chemistry to their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-methoxy-7-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. The protocol detailed herein is based on the classical Skraup reaction, a powerful method for the formation of the quinoline ring system. These notes are intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthesis.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a fundamental and versatile method for constructing the quinoline core.[1] The reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[2][3][4]

The synthesis of this compound utilizes 4-methoxy-3-methylaniline as the aromatic amine precursor. The methoxy and methyl substituents on the resulting quinoline ring offer valuable handles for further chemical modification, making this a key intermediate in the development of novel compounds.

The Skraup Reaction Mechanism

The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5]

  • Michael Addition: The aromatic amine (4-methoxy-3-methylaniline) undergoes a conjugate Michael addition to the acrolein.[4]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.

  • Oxidation: An oxidizing agent, such as nitrobenzene corresponding to the aniline used or arsenic pentoxide, oxidizes the dihydroquinoline to the aromatic this compound.[2][3][6]

The reaction is notoriously exothermic and can become violent if not carefully controlled.[7][8] The use of a moderator, such as ferrous sulfate, helps to ensure a more controlled reaction rate.[3]

Safety Precautions and Hazard Management

WARNING: The Skraup synthesis is a highly exothermic and potentially hazardous reaction that must be conducted with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Temperature Control: Strict temperature control is critical to prevent a runaway reaction.[8] An ice bath and a well-controlled heating mantle are essential.

  • Violent Reaction Potential: The reaction can become violent.[3][8] Be prepared for a rapid increase in temperature and pressure. Conduct the reaction in a flask that is no more than half full. Have a blast shield in place.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care.

    • 4-methoxy-3-methylnitrobenzene (Oxidizing Agent): Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Glycerol: Can form explosive mixtures. "Dynamite" glycerol (less than 0.5% water) gives better yields but requires careful handling.[3][5]

Detailed Experimental Protocol

This protocol is adapted from established Skraup synthesis procedures for analogous quinoline derivatives.[6][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesNotes
4-methoxy-3-methylaniline137.1813.7 g0.1Starting amine
Glycerol (anhydrous)92.0927.6 g (22 mL)0.3Dehydrates to acrolein
4-methoxy-3-methylnitrobenzene167.1616.7 g0.1Oxidizing agent
Concentrated Sulfuric Acid98.0830 mL~0.55Catalyst and dehydrating agent
Ferrous Sulfate Heptahydrate278.012.0 g0.007Moderator
Sodium Hydroxide40.00As needed-For neutralization
Dichloromethane (DCM)84.93As needed-Extraction solvent
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Ethanol (95%)46.07As needed-Recrystallization solvent

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-methoxy-3-methylaniline, glycerol, 4-methoxy-3-methylnitrobenzene, and ferrous sulfate in a 3-neck RBF. B Equip with mechanical stirrer, dropping funnel, and reflux condenser. A->B C Cool the flask in an ice bath. B->C D Slowly add concentrated sulfuric acid with vigorous stirring. C->D E Remove ice bath and gently heat to initiate reaction. D->E F Maintain reflux at ~130-140°C for 3-4 hours. E->F G Cool to room temperature. F->G H Carefully pour onto crushed ice. G->H I Neutralize with concentrated NaOH solution to pH 8-9. H->I J Perform steam distillation or solvent extraction. I->J K Extract with DCM. J->K L Dry organic layer with Na2SO4. K->L M Remove solvent under reduced pressure. L->M N Recrystallize crude product from ethanol. M->N

Caption: Experimental workflow for the Skraup synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 13.7 g (0.1 mol) of 4-methoxy-3-methylaniline, 27.6 g (0.3 mol) of anhydrous glycerol, 16.7 g (0.1 mol) of 4-methoxy-3-methylnitrobenzene, and 2.0 g of ferrous sulfate heptahydrate.

  • Acid Addition: While vigorously stirring the mixture in an ice bath, slowly add 30 mL of concentrated sulfuric acid through the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 70°C.

  • Reaction Initiation and Reflux: Once the addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle. The reaction is exothermic and should start to boil.[3] If the reaction becomes too vigorous, remove the heating source and cool the flask with a wet towel.[6]

  • Heating: After the initial exothermic phase subsides, maintain the reaction mixture at a gentle reflux (approximately 130-140°C) for 3 to 4 hours.[7] The color of the mixture will darken significantly.

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. In a large beaker (at least 2 L), prepare a mixture of crushed ice and water. Carefully and slowly pour the cooled reaction mixture onto the ice with stirring.

  • Basification: While cooling the beaker in an ice bath, slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the pH reaches 8-9. This will precipitate the crude product.

  • Isolation of Crude Product:

    • Option A: Steam Distillation: The crude product can be purified by steam distillation.[3] This is an effective method for removing non-volatile impurities.

    • Option B: Solvent Extraction: Alternatively, extract the neutralized mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude solid from hot 95% ethanol to obtain the purified product.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a singlet for the methyl group protons.[10][11][12]

    • Expected Chemical Shifts (δ, ppm):

      • Quinoline ring protons: 7.0 - 8.8

      • Methoxy (-OCH₃) protons: ~3.9 (singlet)

      • Methyl (-CH₃) protons: ~2.5 (singlet)

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry
  • ESI-MS: Electrospray ionization mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 174.09.

Physical Properties
  • Appearance: Crystalline solid.

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

Mechanistic and Workflow Visualization

G cluster_mechanism Reaction Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Amine 4-Methoxy-3-methylaniline Amine->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Product This compound Dihydroquinoline->Product Oxidation

Caption: Simplified mechanism of the Skraup synthesis.

Conclusion

The Skraup synthesis is a robust and effective method for the preparation of this compound from readily available starting materials. Careful attention to temperature control and safety precautions is paramount for a successful and safe execution of this protocol. The detailed steps for reaction setup, work-up, and purification, along with characterization guidelines, provide a comprehensive framework for researchers in organic synthesis and drug discovery.

References

The Doebner-von Miller Reaction: A Comprehensive Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and antitumor agents.[1][2][3] The Doebner-von Miller reaction, a modification of the Skraup synthesis, stands as a cornerstone method for the synthesis of substituted quinolines.[4][5] This powerful reaction condenses anilines with α,β-unsaturated carbonyl compounds under acidic conditions to construct the quinoline ring system.[4][6]

This technical guide provides an in-depth exploration of the Doebner-von Miller reaction, offering a blend of theoretical understanding and practical, field-proven protocols. We will delve into the mechanistic intricacies, explore key experimental variables, and provide detailed, step-by-step procedures to empower researchers in their quest to synthesize novel quinoline derivatives.

Theoretical Framework: Understanding the "Why"

The Doebner-von Miller reaction is a robust and versatile method for preparing a variety of substituted quinolines. Unlike the parent Skraup synthesis which uses glycerol, this reaction employs α,β-unsaturated aldehydes or ketones, allowing for greater control over the substitution pattern of the final product.[5] The reaction is typically catalyzed by Brønsted or Lewis acids.[4][5]

The Mechanistic Debate: A Tale of Two Pathways

The precise mechanism of the Doebner-von Miller reaction has been a subject of scientific discussion.[4][7] While a definitive single pathway has been elusive and may be substrate-dependent, two primary mechanistic proposals are widely considered:

  • The 1,4-Conjugate Addition Pathway: This pathway, generally favored for α,β-unsaturated aldehydes and ketones, commences with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[8][9] This is followed by an intramolecular electrophilic cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline.[9]

  • The Fragmentation-Recombination Pathway: Isotopic labeling studies have provided evidence for a more complex fragmentation-recombination mechanism.[4][7][10] In this pathway, the initial conjugate adduct fragments into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which proceeds through cyclization and oxidation to the quinoline product.[4][10]

Below is a DOT language script that generates a diagram illustrating the generally accepted 1,4-conjugate addition mechanism.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline ConjugateAdduct 1,4-Conjugate Adduct Aniline->ConjugateAdduct Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->ConjugateAdduct CyclizedIntermediate Cyclized Intermediate ConjugateAdduct->CyclizedIntermediate Intramolecular Electrophilic Cyclization Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Proposed 1,4-conjugate addition mechanism of the Doebner-von Miller reaction.

Experimental Protocols: From Theory to Practice

Success in the Doebner-von Miller reaction hinges on careful control of reaction parameters. The choice of acid catalyst, solvent, temperature, and workup procedure can significantly impact the yield and purity of the desired quinoline.

General Considerations and Troubleshooting

A common challenge in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to the formation of tar and a significant reduction in yield.[11][12][13] To mitigate this, several strategies can be employed:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, thereby minimizing polymerization.[11][12]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ, for example, through an aldol condensation of two carbonyl compounds (the Beyer method).[4]

  • Biphasic Reaction Medium: Utilizing a two-phase system can sequester the carbonyl compound in an organic phase, reducing its propensity to polymerize in the acidic aqueous phase.[1][13]

Incomplete oxidation of the dihydroquinoline intermediate can lead to impurities that are often difficult to separate from the final product.[11] The choice and amount of oxidizing agent are therefore critical. Common oxidizing agents include nitrobenzene, arsenic acid, or even air (aerobic oxidation).[9][11]

Protocol 1: Classical Synthesis of 2-Methylquinoline

This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde using hydrochloric acid as the catalyst.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[11]

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Improved Synthesis of Quinolines Using Acrolein Diethyl Acetal

Recent advancements have focused on developing more environmentally friendly and efficient protocols. One such improvement utilizes acrolein diethyl acetal as a stable and less prone to polymerization precursor to acrolein.[1][14]

Materials:

  • Substituted Aniline

  • Acrolein Diethyl Acetal

  • 1 M Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Organic Solvent (e.g., Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Combine the substituted aniline and acrolein diethyl acetal in 1 M hydrochloric acid.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Optimizing Reaction Conditions

The choice of acid catalyst can significantly influence the yield and regioselectivity of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of a specific quinoline derivative.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Trifluoroacetic Acid (TFA)TFAReflux8-18High
p-Toluenesulfonic Acid (TsOH)TolueneReflux12Moderate
Scandium(III) Triflate (Sc(OTf)₃)Acetonitrile8010Moderate-High
Tin(IV) Chloride (SnCl₄)DichloromethaneRT24Moderate
Hydrochloric Acid (HCl)Water/TolueneReflux6-8Variable

Note: Yields are highly substrate-dependent and the above table is for illustrative purposes.

Workflow Visualization

A logical workflow is essential for troubleshooting and optimizing the Doebner-von Miller reaction. The following diagram outlines a systematic approach to addressing common experimental challenges.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor Progress (TLC/HPLC) Start->Monitor Problem Identify Issue Monitor->Problem LowYield Low Yield Problem->LowYield Low Conversion TarFormation Tar Formation Problem->TarFormation Polymerization IncompleteOxidation Incomplete Oxidation Problem->IncompleteOxidation Dihydroquinoline Impurities Workup Workup and Purification Problem->Workup Reaction Complete OptimizeTemp Optimize Temperature/ Reaction Time LowYield->OptimizeTemp ChangeCatalyst Change Acid Catalyst/ Concentration LowYield->ChangeCatalyst SlowAddition Slow Reagent Addition/ Use Biphasic System TarFormation->SlowAddition AddOxidant Increase Oxidant/ Change Oxidant IncompleteOxidation->AddOxidant OptimizeTemp->Monitor ChangeCatalyst->Monitor SlowAddition->Monitor AddOxidant->Monitor

Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller reaction.

Conclusion

The Doebner-von Miller reaction remains a highly relevant and powerful tool for the synthesis of quinolines. By understanding the underlying mechanistic principles and carefully controlling experimental conditions, researchers can effectively utilize this reaction to construct a diverse array of quinoline derivatives for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for both novice and experienced chemists, facilitating the successful implementation of this classic named reaction.

References

Application Notes & Protocols: Leveraging 6-Methoxy-7-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of approved therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The quinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a structure.[1] Its rigid framework, hydrogen bonding capabilities via the nitrogen atom, and potential for pi-stacking interactions make it a versatile template in drug design.

Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] Notable drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and several modern kinase inhibitors underscore the therapeutic importance of this motif.[2][4] The biological activity of these molecules is highly dependent on the substitution pattern around the quinoline ring, which modulates their physicochemical properties and target affinity.[1][5]

This guide focuses on a specific, functionalized derivative: 6-Methoxy-7-methylquinoline . The introduction of a methoxy group at the 6-position and a methyl group at the 7-position significantly influences the molecule's electronic properties and lipophilicity, offering a unique starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition.[5][6][7] These application notes provide detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.

PART 1: Synthesis and Characterization of the Core Scaffold

A robust and reproducible synthesis of the starting material is the foundation of any successful medicinal chemistry campaign. The Skraup synthesis and its variations are classic methods for creating the quinoline core.[8][9]

Protocol 1: Modified Skraup Synthesis of this compound

Scientific Rationale: This protocol is adapted from established Skraup reaction methodologies, which involve the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[8] The sulfuric acid acts as both a catalyst and a dehydrating agent. The oxidizing agent (in this case, p-nitrotoluene, which is reduced in situ) is crucial for the final aromatization step to form the quinoline ring. Ferrous sulfate is often included as a moderator to prevent the reaction from becoming too violent.

Materials:

  • 4-Methoxy-3-methylaniline

  • Glycerol

  • p-Nitrotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH) solution (30% w/v)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxy-3-methylaniline (1.0 equiv), glycerol (4.0 equiv), and ferrous sulfate heptahydrate (0.2 equiv).

  • Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid (3.5 equiv) through the dropping funnel over 30-45 minutes. The temperature will spontaneously rise; maintain it below 120°C using an ice bath if necessary.

  • Addition of Oxidizing Agent: Once the acid has been added, add p-nitrotoluene (1.2 equiv) portion-wise to the mixture.

  • Heating: Heat the reaction mixture to 130-140°C and maintain it at this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Allow the mixture to cool to below 80°C. Carefully pour the reaction mixture onto crushed ice (approx. 2 kg). Slowly neutralize the acidic solution by adding 30% NaOH solution with constant stirring, keeping the temperature below 30°C. Neutralize until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 200 mL).

  • Work-up: Combine the organic layers and wash with brine (1 x 150 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized scaffold.

ParameterExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.7 (dd, 1H), 8.0 (d, 1H), 7.3 (s, 1H), 7.2 (dd, 1H), 7.1 (s, 1H), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 158.0, 147.5, 144.0, 135.5, 129.0, 127.0, 122.0, 121.5, 103.0, 55.5 (-OCH₃), 16.5 (-CH₃) ppm
Mass Spec (ESI+) m/z 174.09 [M+H]⁺

PART 2: Application in Lead Generation & Optimization

The this compound core serves as a starting point for creating a library of diverse analogs. A key strategy in modern medicinal chemistry is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl moieties.[10][11]

Workflow for Scaffold Derivatization and Screening

The overall process follows a logical progression from the core scaffold to biologically active lead compounds.

G cluster_0 Synthesis & Derivatization cluster_1 Screening Cascade cluster_2 Lead Optimization A Synthesis of Core Scaffold (Protocol 1) B Halogenation (e.g., at C4 position) A->B C Suzuki Cross-Coupling (Protocol 2) B->C D Primary Screen: In Vitro Kinase Assay (Protocol 3) C->D Compound Library E Secondary Screen: Cell Viability Assay (MTT) (Protocol 4) D->E F Hit Confirmation & Dose-Response E->F G Structure-Activity Relationship (SAR) Analysis F->G Validated Hits G->B Iterative Design H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: Medicinal chemistry workflow from scaffold synthesis to lead candidate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position

Scientific Rationale: To perform a Suzuki coupling, a halogen (typically bromine or chlorine) must first be installed on the quinoline ring to act as the electrophilic partner. The C4-position is often targeted. This protocol assumes a precursor, 4-chloro-6-methoxy-7-methylquinoline, has been synthesized (e.g., using POCl₃). The Suzuki reaction utilizes a palladium catalyst and a phosphine ligand to create a new carbon-carbon bond with a boronic acid, offering a highly versatile method for diversification.[12][13]

Materials:

  • 4-Chloro-6-methoxy-7-methylquinoline (1.0 equiv)

  • Aryl or Heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-6-methoxy-7-methylquinoline, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to a concentration of ~0.1 M relative to the halide).

  • Heating: Place the reaction mixture in a pre-heated oil bath at 90°C and stir for 4-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via column chromatography to obtain the desired 4-aryl-6-methoxy-7-methylquinoline derivative.

PART 3: Application in Biological Screening

Once a library of derivatives is synthesized, they must be screened for biological activity. As many quinoline derivatives are known kinase inhibitors, a generic in vitro kinase assay is an excellent primary screen, followed by a cell-based assay to assess cellular potency and cytotoxicity.[4][5][14]

Protocol 3: General In Vitro Kinase Inhibition Assay (Primary Screen)

Scientific Rationale: This protocol measures the ability of a test compound to inhibit the activity of a specific kinase enzyme. The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced.[15] A common method tracks the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide or protein substrate.[16] The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • ATP (unlabeled)

  • Phosphoric acid (85%)

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, the desired concentration of the peptide substrate, and the kinase.

  • Reaction Initiation: In a 96-well plate, add the test compound at various concentrations. Add the kinase master mix to each well. To start the reaction, add a solution of ATP containing a known amount of [γ-³²P]ATP.[17] Final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: MTT Cell Viability Assay (Secondary Screen)

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells. This assay is crucial for determining if a kinase inhibitor's effect is due to target engagement leading to cell death or growth arrest.

MTT_Workflow A Seed Cells in 96-well plate B Add Test Compounds (serial dilutions) A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent (0.5 mg/mL) C->D E Incubate (2-4h) Formazan Crystals Form D->E F Add Solubilizer (e.g., DMSO, HCl/Isopropanol) E->F G Read Absorbance (~570 nm) F->G H Calculate % Viability & Determine IC₅₀ G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[19] Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot the results to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for medicinal chemistry programs. The protocols detailed herein provide a comprehensive framework for its synthesis, diversification, and biological evaluation. By systematically applying these methods, researchers can generate novel derivatives and screen them effectively to identify promising hit compounds. Subsequent structure-activity relationship (SAR) studies, guided by the data from these assays, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents.[14]

References

Application Notes and Protocols for the Evaluation of Substituted Quinoline Compounds as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro screening, and in vivo evaluation of substituted quinoline compounds for their antimalarial activity. This document outlines the scientific rationale behind experimental choices, provides detailed, step-by-step protocols, and discusses the interpretation of results in the context of antimalarial drug discovery.

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a cornerstone in the history and current landscape of antimalarial chemotherapy.[1][2] From the naturally occurring quinine to synthetic analogues like chloroquine, amodiaquine, and mefloquine, quinoline-based drugs have been instrumental in treating and preventing malaria.[3][4] Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[5][6][7] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin.[6][8] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite, where they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[5][9][10]

However, the emergence and spread of drug-resistant P. falciparum strains, particularly to chloroquine, has necessitated the development of new antimalarial agents.[11][12][13] The modification of the quinoline scaffold through the introduction of various substituents offers a promising strategy to overcome resistance and develop novel, potent antimalarials.[2][14][15] This guide provides a framework for the systematic evaluation of such substituted quinoline compounds.

Synthesis of Substituted Quinoline Compounds

The synthesis of novel quinoline derivatives is a critical first step in the drug discovery process. A common and versatile method for creating a library of substituted quinolines is through nucleophilic aromatic substitution (SNAr) reactions on a functionalized quinoline core.

Protocol 2.1: General Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor.

Rationale: The chlorine atom at the C4 position of the quinoline ring is susceptible to nucleophilic displacement by primary or secondary amines, allowing for the introduction of a diverse range of side chains. This side chain is crucial for the compound's ability to accumulate in the parasite's food vacuole and interact with its target.

Materials:

  • Substituted 4-chloroquinoline

  • Desired primary or secondary amine

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies, recrystallization solvents)

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-chloroquinoline (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aminoquinoline derivative.

  • Characterize the final compound using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Antiplasmodial Activity Assessment

The initial screening of newly synthesized compounds for their ability to inhibit the growth of P. falciparum is performed using in vitro assays.

Protocol 3.1: In Vitro Culture of Plasmodium falciparum

Maintaining a continuous culture of the malaria parasite is essential for conducting antiplasmodial assays.

Rationale: The method described by Trager and Jensen allows for the continuous propagation of the erythrocytic stages of P. falciparum in vitro, providing a consistent source of parasites for drug screening.[16][17]

Materials:

  • P. falciparum strain (e.g., chloroquine-sensitive 3D7 or D10, chloroquine-resistant Dd2 or K1)

  • Human erythrocytes (O+ blood type)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)[16][17]

  • Culture flasks or petri dishes

  • Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C

Procedure:

  • Wash human erythrocytes three times with RPMI 1640 medium.

  • Prepare the complete culture medium.

  • Add the washed erythrocytes to the culture flask to achieve a 5% hematocrit.

  • Inoculate the flask with cryopreserved or existing P. falciparum culture to achieve the desired initial parasitemia (typically 0.5-1%).

  • Incubate the culture at 37°C in the specialized gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Maintain the culture by changing the medium daily and adding fresh erythrocytes as needed to keep the parasitemia between 1% and 5%.

Protocol 3.2: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This high-throughput assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Rationale: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus providing a measure of parasite growth. This method is a reliable and more cost-effective alternative to the traditional [³H]-hypoxanthine incorporation assay.

Materials:

  • Synchronized ring-stage P. falciparum culture (2% hematocrit, 1% parasitemia)

  • Test compounds dissolved in DMSO and serially diluted

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (containing SYBR Green I, Tris buffer, saponin, and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Dispense 100 µL of the synchronized parasite culture into each well of a 96-well plate.

  • Add 1 µL of the serially diluted test compounds to the wells in triplicate. Include positive (chloroquine) and negative (DMSO) controls.

  • Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundLinkerSubstitutionIC₅₀ (nM) vs. 3D7 (CQ-S)IC₅₀ (nM) vs. Dd2 (CQ-R)
CQ --15 ± 2150 ± 15
Compound A Piperazine7-CF₃5 ± 125 ± 4
Compound B Ethylenediamine7-Cl10 ± 395 ± 10
Compound C -2-Arylvinyl4.8 ± 2.0-

Note: The data in this table is illustrative and based on findings from various sources.[18][19]

Cytotoxicity Assessment

It is crucial to determine if the observed antiplasmodial activity is specific to the parasite or due to general cytotoxicity.

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[20][21][22]

Rationale: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293, or WI-26VA4)[20][23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO and serially diluted

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing serially diluted test compounds.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[21][24]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21][24]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) values.

  • Determine the selectivity index (SI) by dividing the CC₅₀ by the antiplasmodial IC₅₀. A higher SI value indicates greater selectivity for the parasite.

Data Presentation:

CompoundCC₅₀ (µM) vs. HepG2Selectivity Index (SI) (vs. Dd2)
CQ >100>667
Compound A 502000
Compound B 75789
Compound C >50>1000

Note: The data in this table is illustrative.

In Vivo Efficacy Assessment

Promising compounds with high in vitro potency and selectivity are advanced to in vivo efficacy studies using a murine malaria model.

Protocol 5.1: 4-Day Suppressive Test in Plasmodium berghei-Infected Mice

This is the standard primary in vivo screening test for antimalarial compounds.

Rationale: This model assesses the ability of a test compound to suppress the growth of the parasite in the blood of infected mice, providing a measure of its in vivo antimalarial activity.

Materials:

  • Plasmodium berghei (ANKA strain)

  • Female BALB/c mice (6-8 weeks old)

  • Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Standard antimalarial drug for positive control (e.g., chloroquine, artesunate)

  • Syringes and needles for infection and drug administration

Procedure:

  • Infect mice intravenously or intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Randomly divide the mice into groups (n=5 per group): vehicle control, positive control, and test compound groups at different dose levels.

  • Two hours after infection, administer the first dose of the test compound or control drug orally or intraperitoneally.

  • Administer subsequent doses daily for the next three days (total of four days).

  • On day 5 post-infection, collect a blood sample from the tail vein of each mouse.

  • Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group.

  • Monitor the mice for survival for up to 30 days.

Data Presentation:

CompoundDose (mg/kg/day, p.o.)% Parasite SuppressionMean Survival Time (days)
Vehicle -07
CQ 20100>30
Compound A 109525
Compound B 258018
Compound C 1598>30

Note: The data in this table is illustrative and based on findings from various sources.[25]

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action and the relationship between chemical structure and biological activity is crucial for rational drug design.

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for most quinoline antimalarials is the inhibition of hemozoin formation.[5][6][26] This can be visualized as a multi-step process within the parasite's digestive vacuole.

G cluster_0 Erythrocyte Cytoplasm cluster_1 Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinoline Quinoline Quinoline->Heme Binding Quinoline->Hemozoin Capping

Caption: Proposed mechanism of action of quinoline antimalarials.

Structure-Activity Relationship (SAR)

The antimalarial activity of quinoline compounds is highly dependent on the nature and position of substituents on the quinoline ring and the side chain.

  • The Quinoline Core: The 7-chloro substituent is optimal for activity in 4-aminoquinolines like chloroquine.[27] Other electron-withdrawing groups at this position can also confer activity.

  • The 4-Amino Side Chain: The nature of the side chain at the 4-position is critical. A flexible diaminoalkyl chain of 2-5 carbons is often optimal for activity.[27] The basicity of the terminal amine is important for accumulation in the acidic food vacuole.[15]

  • Hybrid Molecules: Covalently linking a quinoline moiety to other pharmacophores, such as artemisinin or ferrocene, has been a successful strategy to create hybrid compounds with enhanced activity and the potential to overcome resistance.[14][28]

G Quinoline_Core Quinoline Core 7-Position 4-Position Activity Enhanced Antimalarial Activity Quinoline_Core->Activity Substituents Substituents Electron-withdrawing group (e.g., Cl, CF₃) Basic side chain (e.g., diaminoalkane) Other pharmacophores (e.g., Artemisinin, Ferrocene) Substituents:f1->Quinoline_Core:f1 Substituents:f2->Quinoline_Core:f2 Substituents:f3->Quinoline_Core:f0

Caption: Key structural features influencing the antimalarial activity of substituted quinolines.

Conclusion

The systematic evaluation of substituted quinoline compounds, from synthesis to in vivo efficacy, remains a viable and promising approach in the quest for new antimalarial drugs. The protocols and guidelines presented here provide a comprehensive framework for researchers to design, synthesize, and test novel quinoline derivatives with the potential to overcome the challenge of drug resistance and contribute to the global effort to eradicate malaria.

References

"experimental setup for the synthesis of 6-Methoxy-7-methylquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 6-Methoxy-7-methylquinoline

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust experimental setup based on the Skraup-Doebner-von Miller reaction, a cornerstone method for quinoline synthesis. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies. The procedure involves the acid-catalyzed reaction of 4-methoxy-3-methylaniline with α,β-unsaturated carbonyl compounds formed in situ from glycerol. By explaining the causality behind each experimental choice, this guide aims to provide a self-validating and reproducible protocol grounded in established chemical literature.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and a target for biological screening.

Several classical methods exist for the synthesis of the quinoline ring system, including the Combes[2][3], Friedländer[4][5], and Skraup syntheses.[6][7] The Skraup synthesis and its related Doebner-von Miller modification are particularly powerful for generating quinolines from anilines.[8][9] This method involves reacting an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[10] The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, followed by a series of transformations including Michael addition, cyclization, and oxidation to yield the final aromatic quinoline ring.[6]

This protocol adapts the Skraup-Doebner-von Miller reaction for the specific synthesis of this compound from 4-methoxy-3-methylaniline. We have incorporated the use of a moderator to control the reaction's inherent exothermicity, a critical consideration for safety and yield optimization.[7][10]

Reaction Scheme:

Materials and Equipment

This section details the necessary reagents and apparatus for the successful execution of the synthesis.

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )CAS No.PurityNotes
4-Methoxy-3-methylanilineC₈H₁₁NO137.186965-16-8>98%Starting material.
Glycerol (Glycerine)C₃H₈O₃92.0956-81-5>99%Acrolein precursor.
Concentrated Sulfuric AcidH₂SO₄98.087664-93-995-98%Catalyst and dehydrating agent.
NitrobenzeneC₆H₅NO₂123.1198-95-3>99%Oxidizing agent and solvent.
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.017782-63-0>99%Reaction moderator.
Sodium HydroxideNaOH40.001310-73-2>97%For neutralization.
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeExtraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6AnhydrousDrying agent.
Silica GelSiO₂60.087631-86-960-120 meshFor column chromatography.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Oil bath

  • Thermometer

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory safety equipment (fume hood, safety goggles, lab coat, gloves)

Experimental Protocol

CAUTION: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[10] This procedure must be performed in a well-ventilated fume hood, and all safety precautions must be strictly followed.

Reaction Setup
  • Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an oil bath on a heating mantle.

  • To the flask, add 4-methoxy-3-methylaniline (13.7 g, 0.1 mol), glycerol (27.6 g, 0.3 mol), and ferrous sulfate heptahydrate (5.6 g, 0.02 mol).

  • Add nitrobenzene (12.3 g, 0.1 mol). The nitrobenzene serves as both the oxidizing agent and a solvent.[7]

  • Begin stirring the mixture to ensure it is homogeneous.

Reaction Execution
  • Slowly and carefully, add concentrated sulfuric acid (30 mL, ~0.56 mol) to the stirred mixture via the dropping funnel over a period of 30-45 minutes. The addition is exothermic, and the internal temperature will rise. Maintain control by adjusting the addition rate.

  • After the addition is complete, heat the mixture gently using the oil bath. Raise the temperature of the oil bath to 140-150°C.

  • Maintain the reaction mixture at this temperature under reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • After the reaction is complete (as indicated by the consumption of the starting aniline), turn off the heat and allow the mixture to cool to room temperature (< 50°C).

Work-up and Isolation
  • Once cooled, cautiously dilute the thick, dark reaction mixture by slowly adding 200 mL of water while stirring.

  • Transfer the diluted mixture to a large beaker (1 L) and carefully neutralize it with a 50% (w/v) sodium hydroxide solution. This step is highly exothermic; perform it in an ice bath with vigorous stirring until the solution is strongly alkaline (pH > 10).

  • The crude product often separates as a dark oil or solid. Prepare for steam distillation to isolate the volatile quinoline product from non-volatile tars and salts. Alternatively, if steam distillation is not feasible, proceed with solvent extraction.

  • Solvent Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash them with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a dark oil or solid.

Purification
  • The crude product should be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.

  • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: For solid products.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (C₁₁H₁₁NO, MW: 173.21 g/mol ).[11]

Mechanistic Insights and Discussion

The Skraup synthesis proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6]

  • Michael Addition: The amino group of 4-methoxy-3-methylaniline acts as a nucleophile and adds to the acrolein in a conjugate (Michael) addition.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration: The cyclized intermediate is dehydrated to form 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized by nitrobenzene to the final aromatic product, this compound. The nitrobenzene is reduced to aniline in the process.

The use of ferrous sulfate is critical to moderate the reaction. The Skraup synthesis can be violently exothermic, and the iron salt helps to ensure a smoother, more controlled reaction profile.[10]

Visualizations

Reaction Mechanism

G Fig. 1: Simplified Skraup Reaction Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3-5: Cyclization & Aromatization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline 4-Methoxy-3-methylaniline Adduct Michael Adduct Acrolein->Adduct Aniline->Adduct Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline Cyclization -H₂O Product This compound Dihydroquinoline->Product Oxidation (Nitrobenzene)

Caption: Fig. 1: Simplified Skraup Reaction Mechanism

Experimental Workflow

G Fig. 2: Experimental Synthesis Workflow Start Combine Reactants: - Aniline Derivative - Glycerol - FeSO₄ - Nitrobenzene AddAcid Slowly Add Conc. H₂SO₄ Start->AddAcid Heat Heat under Reflux (140-150°C, 3-4h) AddAcid->Heat Cool Cool to Room Temp. Heat->Cool Workup Dilute & Neutralize (H₂O, NaOH) Cool->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Characterize Pure Product Purify->End

Caption: Fig. 2: Experimental Synthesis Workflow

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction is too violent or turns into a solid tarUncontrolled exotherm; insufficient stirring; acid added too quickly.Ensure slow, dropwise addition of H₂SO₄ with efficient stirring and cooling if necessary. Ensure the moderator (FeSO₄) was added.
Low or no product yieldIncomplete reaction; incorrect temperature; degradation of product.Monitor reaction by TLC to confirm completion. Ensure the reaction temperature is maintained within the specified range. Avoid overheating.
Difficult purification / multiple spots on TLCIncomplete reaction; formation of side products or polymers.Ensure complete consumption of starting material via TLC before workup. Use a gradient elution for column chromatography to improve separation.[12]
Product isolation is difficult after neutralizationProduct may be an oil that does not solidify; emulsion formation during extraction.Use steam distillation for isolation if possible. To break emulsions, add brine during the workup/extraction phase.

References

Application Note & Protocol: High-Purity Isolation of 6-Methoxy-7-methylquinoline via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxy-7-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a key synthetic intermediate, its purity is paramount for the success of subsequent reactions and the integrity of final products. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase column chromatography. We delve into the causality behind experimental choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to strategies for mitigating common issues associated with purifying basic nitrogen-containing heterocycles.

Principle of Separation: The Chromatographic Rationale

Column chromatography facilitates the separation of chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] In this protocol, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).

The key factors governing the separation of this compound are:

  • Polarity: The quinoline ring system, with its electron-rich aromatic structure and the lone pair of electrons on the nitrogen atom, imparts moderate polarity to the molecule. The methoxy and methyl substituents also contribute to its overall polarity and steric profile.

  • Adsorption: The polar silica gel stationary phase, with its surface silanol groups (Si-OH), interacts with polar molecules through hydrogen bonding and dipole-dipole interactions. More polar compounds adsorb more strongly and thus move through the column more slowly.

  • Elution: The mobile phase flows through the column, desorbing and carrying the compounds with it. By systematically increasing the polarity of the mobile phase, we can selectively elute compounds based on their affinity for the stationary phase. Less polar impurities will elute first, followed by the target compound, this compound, and finally, more polar impurities.

A critical consideration for quinoline derivatives is the basicity of the nitrogen atom. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of the basic quinoline, resulting in poor recovery, peak tailing, and even decomposition.[2] To counteract this, this protocol incorporates the use of a base additive (triethylamine) to neutralize the acidic sites on the silica gel, ensuring a sharp, efficient elution.[2][3]

Preliminary Analysis & Method Development via TLC

Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase composition.

Objective: To find a solvent system where the this compound has a Retention Factor (Rf) value between 0.15 and 0.4.[4][5] This range ensures that the compound moves off the baseline but is sufficiently retained to be separated from both less polar and more polar impurities.[4]

Protocol for TLC Analysis:

  • Prepare TLC Chambers: Line two or three small beakers or developing chambers with filter paper and add different solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Cover and let the atmosphere saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[6] Staining with potassium permanganate can also be effective for visualizing compounds that can be oxidized.[6]

  • Calculate Rf Value: The Rf value is a ratio of the distances traveled by the compound and the solvent front.[5][7][8]

    • Rf = (Distance from baseline to center of the spot) / (Distance from baseline to the solvent front)

  • Optimize: Adjust the ratio of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane) until the target compound's spot has an Rf value in the desired range (0.15-0.4). If the compound remains at the baseline, increase the mobile phase polarity. If it runs with the solvent front (Rf > 0.8), decrease the polarity.

Detailed Purification Protocol

This protocol details the purification of crude this compound using the dry loading method on a silica gel column.

Materials and Equipment
CategoryItem
Chemicals Crude this compound
Silica gel for column chromatography (e.g., 60-120 mesh)[9]
n-Hexane (or Petroleum Ether), HPLC grade
Ethyl Acetate (EtOAc), HPLC grade
Dichloromethane (DCM), HPLC grade
Triethylamine (NEt₃), reagent grade
Sand, acid-washed
Equipment Glass chromatography column with stopcock
Round bottom flasks
Beakers and Erlenmeyer flasks
Test tubes or fraction collector vials
TLC plates, developing chamber, and UV lamp
Rotary evaporator
Glass wool or cotton
Powder funnel and long-stemmed funnel

Workflow Diagram

G cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Pack Column (Silica Slurry) DryLoad 3. Prepare Dry Load (Crude + Silica) Load 4. Load Sample onto Column DryLoad->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry method is preferred as it minimizes the trapping of air bubbles and ensures a homogeneously packed column.[1][9]

  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[9]

  • Plug the Column: Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin (1 cm) layer of sand.

  • Prepare the Eluent: Based on the TLC analysis, prepare a sufficient volume of the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Add 0.5-1% triethylamine (NEt₃) to this eluent to deactivate the silica.[2]

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add the prepared eluent to create a pourable slurry. Stir gently with a glass rod to release trapped air.

  • Pack the Column: Clamp the column vertically. Using a funnel, pour the silica slurry into the column in one continuous motion. Gently tap the side of the column to encourage even settling and dislodge any air bubbles.[9]

  • Settle and Finalize: Open the stopcock to drain some solvent, which helps compact the silica bed. The solvent level should always remain above the silica. Once settled, add another thin (1 cm) layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6][10]

Step 2: Sample Preparation (Dry Loading) Dry loading is highly recommended as it typically results in sharper bands and better separation compared to wet loading.[6][9]

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Elution and Fraction Collection

  • Drain the solvent in the column until the level is just at the top of the upper sand layer.

  • Carefully add the dry-loaded sample powder to the top of the column, creating an even layer.

  • Gently add a small amount of the initial, least polar eluent. Use a pipette to carefully rinse any powder from the column walls. Open the stopcock and allow the eluent to absorb into the sample layer. Repeat until the sample is fully wetted and a few centimeters of eluent are on top.

  • Carefully fill the top of the column with the eluent.

  • Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second). Maintain a constant head of solvent above the silica bed at all times.

  • Collect the eluting solvent in numbered test tubes or flasks, collecting fractions of a consistent volume (e.g., 10-20 mL).

Step 4: Analysis and Isolation

  • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

  • Identify the fractions containing the pure this compound (those showing a single spot at the correct Rf).

  • Combine the pure fractions into a pre-weighed round bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Place the flask under high vacuum for a few hours to remove any residual solvent. Determine the final mass and calculate the yield.

Summary of Chromatographic Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60-120 meshStandard polar stationary phase for normal-phase chromatography.[9]
Mobile Phase Hexane / Ethyl Acetate (+ 0.5-1% NEt₃)Offers good selectivity for many moderately polar compounds. NEt₃ is crucial to prevent tailing of the basic quinoline.[2]
TLC Optimization Target Rf of 0.15 - 0.4Provides optimal resolution and a practical elution volume during column chromatography.[4][5]
Sample Loading Dry LoadingPromotes a narrow starting band, leading to sharper peaks and superior separation.[6][9]
Elution Mode Isocratic or GradientStart with isocratic elution using the TLC-optimized solvent. A shallow gradient of increasing ethyl acetate can be used for closely eluting impurities.
Visualization UV Light (254 nm)The aromatic quinoline ring is UV-active, allowing for non-destructive visualization.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Streaking/Tailing Spots 1. Silica gel is too acidic for the basic compound. 2. Sample is overloaded on the column/TLC plate.1. Ensure 0.5-1% triethylamine is added to the eluent to neutralize acidic silanol groups.[2][3] 2. Reduce the amount of sample loaded.
Poor Separation (Co-elution) 1. Mobile phase polarity is not optimal. 2. Column was packed improperly (channeling).1. Re-optimize the solvent system with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. Ensure the column is packed carefully and the silica bed is never allowed to run dry.
Compound Won't Elute 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the silica.1. Gradually increase the polarity of the mobile phase (gradient elution). 2. This is a risk with basic compounds on acidic silica. Using triethylamine in the eluent is the primary preventative measure.[2]
Cracked Silica Bed The column ran dry, or heat was generated during packing/elution.Always keep the solvent level above the top of the silica bed. Pack the column slowly to dissipate any heat from solvent wetting the silica.

References

Application Note: High-Purity Quinoline via Steam Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of quinoline using the steam distillation technique. Quinoline, a heterocyclic aromatic compound with a high boiling point, is a critical precursor in the synthesis of various pharmaceuticals and dyes.[1][2] Crude quinoline, often obtained from syntheses like the Skraup reaction, typically contains non-volatile impurities and colored byproducts. Steam distillation presents a robust and efficient method for isolating quinoline at temperatures significantly below its atmospheric boiling point, thereby preventing thermal degradation and yielding a product of high purity. This guide details the underlying principles, a step-by-step laboratory protocol, safety considerations, and expert insights for researchers, scientists, and professionals in drug development.

Introduction and Theoretical Framework

Quinoline (C₉H₇N) is a colorless, hygroscopic liquid characterized by a strong, unpleasant odor and a high boiling point of approximately 237°C.[2][3][4] Direct distillation at this temperature risks the decomposition of the target compound and co-distillation of high-boiling impurities. Steam distillation is the purification method of choice for such compounds based on two key physicochemical properties:

  • High Boiling Point & Thermal Sensitivity: It allows for the volatilization of compounds at temperatures lower than their boiling point, preventing thermal decomposition.[5][6]

  • Immiscibility with Water: Quinoline is only slightly soluble in cold water, making it an ideal candidate for this technique.[1][2]

The Principle of Co-Distillation: The technique leverages Dalton's Law of Partial Pressures. In a mixture of two immiscible liquids, like quinoline and water, each component exerts its own vapor pressure independently of the other. The total vapor pressure (P_Total) of the system is the sum of the individual vapor pressures of water (P°_Water) and quinoline (P°_Quinoline):

P_Total = P°_Water + P°_Quinoline

The mixture will boil when this combined vapor pressure equals the ambient atmospheric pressure (P_Atm). Since P°Water contributes significantly to the total pressure, the boiling point of the mixture is reached at a temperature below 100°C.[7] This enables the volatile quinoline to be carried over with the steam, leaving non-volatile impurities behind in the distillation flask.[8]

Physicochemical Data for Quinoline
PropertyValueReference
Molecular FormulaC₉H₇N[1][3]
Molar Mass129.16 g/mol [1][9]
Boiling Point~237 °C[2][3]
Density (at 20°C)1.093 g/cm³[3]
AppearanceColorless to yellow/brown oily liquid[1][2][9]
Water SolubilitySlightly soluble, especially in cold water[1][2]

Critical Safety Mandates

Quinoline is a hazardous substance requiring strict safety protocols. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Profile: Toxic if swallowed, harmful in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer.[10][11]

  • Mandatory PPE:

    • Chemical-resistant nitrile gloves (checked for integrity before use).

    • Chemical splash goggles and a face shield.

    • Flame-resistant lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Ensure the work area is well-ventilated.[10][11]

  • Disposal: Dispose of quinoline-containing waste and contaminated materials as hazardous chemical waste in accordance with local and institutional regulations.[11]

Experimental Protocol for Quinoline Purification

This protocol outlines the purification of crude quinoline. The setup is designed to be self-validating by ensuring a clear separation and recovery of the purified product.

Materials and Apparatus
  • Chemicals:

    • Crude Quinoline

    • Sodium Hydroxide (NaOH), 5% aqueous solution (optional, for basification)

    • Sodium Chloride (NaCl), saturated solution (brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Distilled Water

    • Boiling chips

  • Apparatus:

    • Heating mantles (x2)

    • Round-bottom flasks (for steam generation and distillation)

    • Claisen adapter

    • Still head with thermometer port

    • Liebig or Graham condenser

    • Receiving flask

    • Separatory funnel

    • Glass funnel and filter paper

    • Beakers and Erlenmeyer flasks

    • Stands, clamps, and tubing

Experimental Workflow Diagram

Quinoline_Purification_Workflow cluster_prep Preparation cluster_distill Steam Distillation cluster_workup Isolation & Drying Start Charge Crude Quinoline into Distillation Flask Basify Add 5% NaOH (if acidic impurities present) Start->Basify Assemble Assemble Apparatus Basify->Assemble SteamGen Generate Steam Assemble->SteamGen Distill Introduce Steam & Collect Milky Distillate SteamGen->Distill Check Continue until Distillate is Clear Distill->Check Check->Distill No Separate Transfer to Separatory Funnel Check->Separate Yes SaltOut Add Saturated NaCl (Salting Out) Separate->SaltOut Extract Separate Lower Quinoline Layer SaltOut->Extract Dry Dry with Anhydrous Na₂SO₄ Extract->Dry Filter Filter to Remove Drying Agent Dry->Filter Pure High-Purity Quinoline Filter->Pure

Caption: Workflow for quinoline purification via steam distillation.

Step-by-Step Methodology
  • Preparation of Crude Sample:

    • Place the crude quinoline (e.g., 50 mL) into a 500 mL two-neck round-bottom flask (the distillation flask).

    • Expert Insight: If the crude product originates from an acidic synthesis (like the Skraup synthesis), it may contain trapped acids. Add a 5% NaOH solution dropwise until the mixture is slightly basic (test with pH paper). This ensures quinoline is present as a free base, maximizing its volatility with steam.

  • Apparatus Assembly:

    • Set up the steam generation flask (a 1 L round-bottom flask filled halfway with distilled water and boiling chips) on a heating mantle.

    • Fit the distillation flask with a Claisen adapter. One neck of the adapter will hold the steam inlet tube, extending below the surface of the crude quinoline. The other neck is fitted with a still head and a condenser.

    • Arrange the condenser for downward distillation and place a receiving flask at its outlet. Ensure all glass joints are securely clamped.[12]

  • Distillation Process:

    • Begin heating the steam generator to produce a steady flow of steam. A gentle heating of the distillation flask with the second mantle can prevent steam from condensing prematurely.

    • Introduce the steam into the distillation flask. The quinoline will co-distill with the water, and the condensate will appear as a milky, heterogeneous mixture (an emulsion).

    • Continue collecting the distillate. The process is complete when the liquid dripping from the condenser runs clear, indicating that all the volatile quinoline has been carried over. This is a critical self-validating checkpoint.

  • Isolation and Work-Up:

    • Transfer the entire milky distillate to a separatory funnel.

    • Salting Out: Add a significant volume of saturated NaCl solution (brine) to the funnel (e.g., 50 mL for every 200 mL of distillate). This increases the ionic strength of the aqueous phase, decreasing the solubility of quinoline and forcing it out of the solution, which helps to break the emulsion.

    • Allow the layers to separate fully. Quinoline (density ≈ 1.09 g/cm³) is denser than the saline solution and will form the bottom layer.

    • Carefully drain the lower organic layer (purified quinoline) into a clean, dry Erlenmeyer flask.

    • Discard the upper aqueous layer.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected quinoline. Swirl the flask gently. If the drying agent clumps together, add more until some particles remain free-flowing, indicating all residual water has been absorbed.

    • Filter the dried quinoline through a fluted filter paper into a final, tared storage bottle.

Troubleshooting and Pro-Tips from the Field

IssueProbable CauseRecommended Solution
Persistent Emulsion Insufficient ionic strength in the aqueous phase.Add more saturated NaCl solution (brine) to the separatory funnel. Let it stand for 15-20 minutes. Gentle swirling, not vigorous shaking, can also help break the emulsion.
Low Yield Leaks in the apparatus; incomplete distillation; quinoline present as a salt.Check all joints for a tight seal. Continue distillation until the distillate is completely clear. Ensure the crude mixture was made basic before starting.
"Bumping" in Flasks Uneven heating; absence of nucleation sites.Always use fresh boiling chips in the steam generator. Ensure a steady, not overly aggressive, rate of steam flow.
Water Condensing in Distillation Flask The distillation flask is too cold relative to the incoming steam.Gently pre-heat the distillation flask with a heating mantle to a temperature near, but below, 100°C.

Conclusion

Steam distillation is a powerful, economical, and gentle technique for the purification of high-boiling, water-immiscible organic compounds like quinoline.[8][13] By enabling volatilization at temperatures below 100°C, it effectively circumvents the risk of thermal degradation while separating the target compound from non-volatile impurities. The protocol described herein provides a reliable and self-validating workflow for obtaining high-purity quinoline suitable for demanding applications in pharmaceutical and chemical synthesis.

References

Application Notes and Protocols for the Development of Novel Derivatives from 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] This versatile heterocyclic scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pharmacological profile of quinoline derivatives can be finely tuned by the nature and position of substituents on the quinoline ring system.[3]

This guide focuses on providing detailed application notes and protocols for the synthesis of novel derivatives from 6-methoxy-7-methylquinoline, a promising but underexplored starting material. The presence of both an electron-donating methoxy group and a methyl group on the benzene ring of the quinoline core suggests unique reactivity and potential for the development of new bioactive molecules. These notes will provide a comprehensive framework for researchers to explore the chemical space around this scaffold, with the ultimate goal of discovering new lead compounds for drug development.

Synthesis of the Starting Material: this compound

The synthesis of the this compound core can be efficiently achieved through the Skraup synthesis, a classic and robust method for quinoline synthesis.[4] This reaction involves the condensation of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent. For the synthesis of this compound, the appropriate starting aniline is 4-methoxy-3-methylaniline.

Protocol 1: Skraup Synthesis of this compound

Reaction Scheme:

Skraup Synthesis cluster_reactants Reactants Aniline 4-Methoxy-3-methylaniline Reagents H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) Glycerol Glycerol Product This compound Reagents->Product Heat

Caption: Skraup synthesis of the quinoline core.

Materials:

  • 4-Methoxy-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-methoxy-3-methylaniline and glycerol.

  • Acid Addition: While stirring the mixture vigorously, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be done in an ice bath to control the exothermic reaction.

  • Addition of Oxidizing Agent: After the addition of sulfuric acid is complete, add the oxidizing agent (e.g., nitrobenzene) and a small amount of ferrous sulfate to moderate the reaction.

  • Heating: Heat the reaction mixture to approximately 140°C and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Derivatization Strategies for this compound

The 6-methoxy and 7-methyl substituents on the quinoline ring are both electron-donating and act as ortho, para-directors for electrophilic aromatic substitution. This directs incoming electrophiles primarily to the C5 and C8 positions of the quinoline ring.

Directing_Effects Quinoline This compound (Positions for Electrophilic Attack) C5 C5 C8 C8 Methoxy 6-Methoxy (Ortho, Para-Director) Methoxy->C5 ortho Methyl 7-Methyl (Ortho, Para-Director) Methyl->C8 ortho

Caption: Predicted sites of electrophilic attack.

I. Electrophilic Aromatic Substitution: Nitration and Halogenation

Rationale: Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of 8-aminoquinoline derivatives with potential antimalarial activity.[5]

Reaction Scheme:

Nitration Start This compound Reagents HNO₃, H₂SO₄ Products Mixture of: 5-Nitro-6-methoxy-7-methylquinoline and 8-Nitro-6-methoxy-7-methylquinoline Reagents->Products 0 °C to rt

Caption: Nitration of the quinoline core.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Reaction: Dissolve this compound in concentrated sulfuric acid at 0°C. Slowly add the pre-cooled nitrating mixture dropwise to the quinoline solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting regioisomers can be separated by column chromatography.[3][6]

Rationale: The introduction of a halogen atom (bromine or chlorine) provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the synthesis of a wide range of derivatives with diverse functionalities.

Reaction Scheme:

Halogenation Start This compound Reagents NBS or NCS (in CH₂Cl₂ or CH₃CN) Products Mixture of: 5-Halo-6-methoxy-7-methylquinoline and 8-Halo-6-methoxy-7-methylquinoline Reagents->Products

Caption: Halogenation of the quinoline core.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Sodium thiosulfate solution

Procedure:

  • Reaction: Dissolve this compound in dichloromethane or acetonitrile. Add N-bromosuccinimide or N-chlorosuccinimide portion-wise at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated sodium thiosulfate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The regioisomers can be separated by column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl, heteroaryl, or vinyl groups. This enables the synthesis of biaryl and other conjugated systems, which are common motifs in bioactive molecules.[7][8]

Reaction Scheme:

Suzuki_Coupling Haloquinoline 5- or 8-Bromo-6-methoxy-7-methylquinoline Product 5- or 8-Aryl-6-methoxy-7-methylquinoline Haloquinoline->Product BoronicAcid Arylboronic Acid BoronicAcid->Product Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5- or 8-Bromo-6-methoxy-7-methylquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene and water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the bromo-quinoline derivative, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Rationale: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. This is particularly useful for synthesizing derivatives with improved pharmacokinetic properties or for creating ligands for biological targets.[9][10][11]

Reaction Scheme:

Buchwald_Hartwig Haloquinoline 5- or 8-Bromo-6-methoxy-7-methylquinoline Product 5- or 8-Amino-6-methoxy-7-methylquinoline Derivative Haloquinoline->Product Amine Primary or Secondary Amine Amine->Product Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • 5- or 8-Bromo-6-methoxy-7-methylquinoline

  • Primary or secondary amine

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-quinoline, amine, palladium catalyst, ligand, and base in a reaction vessel.

  • Solvent Addition: Add anhydrous toluene.

  • Heating: Heat the reaction mixture at the appropriate temperature for several hours, monitoring by TLC.

  • Work-up: After cooling, quench the reaction and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

III. Functionalization of the Methyl Group

Rationale: The oxidation of the methyl group to a carboxylic acid introduces a key functional group that can be further derivatized to form amides, esters, or other functionalities, significantly expanding the accessible chemical diversity.

Reaction Scheme:

Oxidation Start This compound Reagents Oxidizing Agent (e.g., KMnO₄ or SeO₂) Product 6-Methoxyquinoline-7-carboxylic Acid Reagents->Product Heat

Caption: Oxidation of the 7-methyl group.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Aqueous base (e.g., NaOH)

  • Aqueous acid (e.g., HCl)

Procedure:

  • Reaction: Suspend this compound in an aqueous basic solution. Heat the mixture and add potassium permanganate portion-wise.

  • Monitoring: Continue heating until the purple color of the permanganate disappears. Monitor the reaction by TLC.

  • Work-up: After cooling, filter the mixture to remove manganese dioxide.

  • Acidification: Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Data Presentation

Derivative ClassKey ReactionPotential Positions of FunctionalizationSubsequent Reactions
Nitro Derivatives NitrationC5, C8Reduction to amino group
Halo Derivatives HalogenationC5, C8Suzuki, Buchwald-Hartwig
Aryl/Heteroaryl Derivatives Suzuki CouplingC5, C8Further functionalization of the appended ring
Amino Derivatives Buchwald-HartwigC5, C8Amide formation, alkylation
Carboxylic Acid Derivative OxidationC7Amide/ester formation

Conclusion

The protocols outlined in these application notes provide a robust starting point for the synthesis of a diverse library of novel this compound derivatives. By systematically exploring electrophilic substitution, palladium-catalyzed cross-coupling, and functionalization of the methyl group, researchers can generate a wide range of compounds for biological screening. The insights into the regioselectivity of these reactions, coupled with detailed experimental procedures, are intended to empower scientists in their quest for new therapeutic agents.

References

Synthesis of 6-Methoxy-7-methylquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a foundational heterocyclic scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure and the nitrogen atom's capacity for hydrogen bonding and salt formation make it a privileged core for interacting with a wide array of biological targets. Specifically, the substitution pattern on the quinoline ring system dramatically influences its pharmacological profile, leading to a diverse range of therapeutic applications. 6-Methoxy-7-methylquinoline, the subject of this guide, represents a key intermediate in the synthesis of more complex molecules with potential applications in various therapeutic areas. The strategic placement of the electron-donating methoxy and methyl groups can modulate the electronic properties and metabolic stability of derivatives, making its efficient synthesis a topic of considerable interest for researchers.

This technical guide provides a detailed exploration of the reaction conditions for the synthesis of this compound, with a primary focus on the adaptable Skraup-Doebner-von Miller reaction. We will delve into the mechanistic underpinnings of this classical method, provide a detailed experimental protocol, and discuss purification and characterization techniques.

Core Synthetic Strategy: The Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] For the synthesis of this compound, the logical starting material is 4-methoxy-3-methylaniline. The α,β-unsaturated aldehyde, acrolein, is typically generated in situ from the dehydration of glycerol in the presence of a strong acid like sulfuric acid.[3][4]

The reaction proceeds through a series of steps, including a Michael addition of the aniline to the acrolein, followed by cyclization and dehydration to form a dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline product. An oxidizing agent, often the corresponding nitrobenzene to the aniline used or arsenic acid, is traditionally employed to facilitate this final aromatization step.[2][5]

Below is a diagram illustrating the general workflow of the Skraup-Doebner-von Miller synthesis.

Skraup_Doebner_von_Miller_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_workup Work-up & Purification Aniline 4-Methoxy-3-methylaniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Acrolein_Formation In situ Acrolein Formation Glycerol->Acrolein_Formation H₂SO₄ Acid Sulfuric Acid (Catalyst/Dehydrating Agent) Oxidant Oxidizing Agent (e.g., p-nitrotoluene) Oxidation Oxidation Oxidant->Oxidation Acrolein_Formation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Dehydration->Oxidation Neutralization Neutralization Oxidation->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via a modified Skraup-Doebner-von Miller reaction.

Detailed Experimental Protocol: Modified Skraup Synthesis

This protocol is adapted from established procedures for the synthesis of the closely related 6-methoxyquinoline and should be optimized for the specific substrate.[6]

Materials:

  • 4-methoxy-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • p-Nitrotoluene (or another suitable oxidizing agent)

  • Ferrous Sulfate (FeSO₄·7H₂O) (optional, to moderate the reaction)

  • Sodium Hydroxide (NaOH) solution (e.g., 50%)

  • Ethyl Acetate

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add glycerol. To this, add 4-methoxy-3-methylaniline, the oxidizing agent (e.g., p-nitrotoluene), and ferrous sulfate (if used).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be controlled to manage the initial exothermic reaction.

  • Heating: After the addition of sulfuric acid is complete, heat the reaction mixture to approximately 140°C and maintain it under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expect a reaction time of several hours (e.g., 8-9 hours).[6]

  • Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a dark oil or solid. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for Skraup-type syntheses of methoxy-substituted quinolines, which can serve as a starting point for the optimization of the this compound synthesis.

Parameter6-Methoxyquinoline Synthesis[6]General Skraup Reaction[2][5]
Aniline Substrate p-MethoxyanilineAniline or substituted aniline
Carbonyl Source GlycerolGlycerol or α,β-unsaturated carbonyl
Acid Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Oxidizing Agent p-Methoxy nitrobenzeneNitrobenzene or Arsenic Acid
Temperature 140°C100-160°C
Reaction Time 8-8.5 hoursVariable (several hours)
Work-up Neutralization with NaOH, ExtractionSteam distillation or Extraction

Mechanistic Insights

The mechanism of the Skraup-Doebner-von Miller reaction is complex and has been the subject of debate.[1] The generally accepted pathway involves the following key steps, as illustrated below.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Aniline 4-Methoxy-3-methylaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Acrolein (Michael Addition) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Aromatic Substitution Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O (Dehydration) Product This compound Dihydroquinoline->Product [O] (Oxidation)

Caption: Simplified mechanism of the Skraup-Doebner-von Miller reaction for the synthesis of this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the target molecule. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline core, as well as singlets for the methoxy and methyl groups.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[7][8]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Troubleshooting and Field-Proven Insights

  • Vigorous Reaction: The Skraup reaction can be highly exothermic and sometimes violent. The slow, controlled addition of sulfuric acid and the optional use of a moderator like ferrous sulfate are crucial for safety.[5]

  • Tar Formation: A common side reaction is the polymerization of acrolein, leading to the formation of tarry by-products. This can be minimized by maintaining careful temperature control and ensuring efficient stirring.

  • Purification Challenges: The crude product is often a complex mixture. Column chromatography is generally the most effective method for isolating the desired quinoline derivative. The use of a non-polar/polar solvent system, such as hexane/ethyl acetate, allows for good separation.

Conclusion

The synthesis of this compound, a valuable intermediate in drug discovery, can be effectively achieved through a modified Skraup-Doebner-von Miller reaction using 4-methoxy-3-methylaniline and glycerol. Careful control of reaction conditions, particularly temperature and the rate of acid addition, is paramount to ensure a safe and efficient process. This guide provides a robust framework for researchers to undertake this synthesis, with the understanding that optimization of the protocol for specific laboratory conditions may be necessary. The successful synthesis and purification of this quinoline derivative open the door to the exploration of novel and potentially bioactive molecules.

References

Troubleshooting & Optimization

Navigating the Skraup Synthesis: A Technical Support Guide for Tar Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to mastering the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize this powerful yet challenging reaction. The Skraup synthesis, while a cornerstone for preparing quinolines, is notorious for its vigorous nature and the formation of intractable tar, which can significantly complicate purification and reduce yields.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate tar formation, control the reaction's exothermicity, and achieve reproducible, high-yield results.

Troubleshooting Guide: Conquering Tar Formation and Reaction Control

This section addresses specific issues you may encounter during your Skraup synthesis experiments in a direct question-and-answer format, focusing on the causality behind our recommended solutions.

Issue 1: My reaction mixture is turning into a thick, black, unmanageable tar.

  • Question: What is causing this excessive tar formation, and how can I prevent it?

  • Answer: Tar formation is a common pitfall in the Skraup synthesis, primarily due to the polymerization of acrolein and other reactive intermediates under the harsh, high-temperature, and strongly acidic conditions.[3][4] Acrolein is generated in situ from the dehydration of glycerol by concentrated sulfuric acid.[5][6] At elevated temperatures, acrolein readily polymerizes. To minimize tarring:

    • Optimize Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and once the exothermic phase begins, the external heat source should be removed. Reapply heat only after the initial vigorous reaction subsides. Maintaining a temperature range of 100-150°C for the main reaction phase is often recommended.[7]

    • Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and highly effective method to control the reaction rate and reduce charring.[4] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process.[8]

    • Controlled Reagent Addition: The slow, portion-wise addition of glycerol or the α,β-unsaturated carbonyl component to the pre-heated acidic aniline solution can prevent a rapid, uncontrolled polymerization.

Issue 2: The reaction is extremely exothermic and difficult to control, posing a significant safety risk.

  • Question: My Skraup reaction is proceeding too violently. What are the immediate and preventative measures I should take?

  • Answer: A runaway Skraup reaction is a serious safety hazard.

    • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.[3] Always have appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood with a blast shield in place.[9][10]

    • Preventative Measures:

      • Add a Moderator: As with tar reduction, ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[3][8] Boric acid has also been reported as an effective moderator.[11][12]

      • Correct Order of Reagent Addition: The order of addition is critical. Typically, the aniline, ferrous sulfate, and glycerol are mixed before the slow and careful addition of concentrated sulfuric acid with cooling.[3][8]

      • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the external heat source. The reaction's own exotherm should sustain it for a period.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind tar formation in the Skraup synthesis?

A1: The highly acidic and high-temperature conditions of the Skraup synthesis promote the polymerization of acrolein, which is formed from the dehydration of glycerol.[3] This polymerization, along with other side reactions involving reactive intermediates, leads to the formation of complex, high-molecular-weight, nitrogen-containing polymers, which constitute the tar.

Q2: How can I effectively purify my quinoline product from the tarry byproducts?

A2: Steam distillation is the most common and effective method for separating the volatile quinoline product from the non-volatile tar.[3][13] The crude reaction mixture is first made strongly alkaline with a concentrated sodium hydroxide solution. Steam is then passed through the mixture, carrying the quinoline over with the distillate. The quinoline can then be separated from the aqueous distillate.[3]

Q3: Are there alternative, less harsh oxidizing agents I can use instead of nitrobenzene or arsenic acid?

A3: Yes, while nitrobenzene and arsenic acid are traditional and effective, they are also highly toxic.[14][15] Milder and more environmentally friendly oxidizing agents such as iodine have been successfully used, sometimes in catalytic amounts.[3][14] In some modified procedures, particularly those using microwave irradiation or ionic liquids, an external oxidizing agent may not be necessary.[1]

Q4: Can the choice of aniline substituent affect tar formation?

A4: Yes, the electronic nature of the substituents on the aniline ring can influence the reaction's reactivity and propensity for side reactions. Electron-donating groups generally facilitate the reaction, potentially allowing for milder conditions and less tar formation.[3] Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, requiring harsher conditions that may lead to increased tarring and lower yields.[3][16]

Visualizing the Process: Reaction and Tar Formation Mechanisms

To better understand the chemical transformations and the origin of byproducts, the following diagrams illustrate the key pathways.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Tar_Formation cluster_conditions Harsh Conditions High Temp High Temperature Acrolein Acrolein Monomer Strong Acid Strong Acid Polymer_Chain Polymer Chain Acrolein->Polymer_Chain Polymerization Tar Intractable Tar Polymer_Chain->Tar Cross-linking & Further Reactions Troubleshooting_Workflow Start Start Skraup Synthesis Problem Problem Encountered? Start->Problem Violent_Reaction Violent Reaction / Runaway Problem->Violent_Reaction Yes Low_Yield Low Yield / High Tar Problem->Low_Yield Yes Success Successful Synthesis Problem->Success No Check_Moderator Check Moderator (e.g., FeSO₄) Violent_Reaction->Check_Moderator Check_Addition Check Reagent Addition Rate & Order Violent_Reaction->Check_Addition Check_Heating Check Heating Profile Violent_Reaction->Check_Heating Low_Yield->Check_Moderator Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Check_Purification Review Purification (Steam Distillation) Low_Yield->Check_Purification Check_Moderator->Start Optimize Check_Addition->Start Optimize Check_Heating->Start Optimize Check_Temp->Start Optimize Check_Purification->Start Optimize

References

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-methoxy-7-methylquinoline. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are looking to enhance the yield and reproducibility of their synthetic protocols. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our guidance is grounded in established chemical principles to ensure the scientific integrity of your work.

Introduction to the Synthesis of this compound

The synthesis of substituted quinolines like this compound is a cornerstone in the development of various pharmaceutical agents. The inherent biological activities of the quinoline scaffold make it a privileged structure in medicinal chemistry.[1][2] Common synthetic routes to quinolines include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][3] The selection of a particular method often depends on the availability of starting materials and the desired substitution pattern.

For this compound, a plausible and widely used approach is a variation of the Skraup or Doebner-von Miller reaction, starting from 4-methoxy-3-methylaniline. These reactions, while powerful, can be fraught with challenges such as vigorous exotherms, low yields, and difficult purifications.[4][5] This guide will provide you with the necessary insights to navigate these complexities and significantly improve your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Skraup synthesis of this compound is extremely exothermic and difficult to control. What are the immediate and preventative measures?

A1: A runaway Skraup reaction is a critical safety concern. The reaction of an aniline with glycerol in the presence of a strong acid and an oxidizing agent is notoriously exothermic.[4][6]

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to dissipate the heat.

  • Ensure adequate ventilation and be prepared for a rapid increase in pressure.

Preventative Strategies:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, which helps in controlling the rate of the oxidation step and tempering the reaction's vigor.[5]

  • Controlled Reagent Addition: The order of reagent addition is critical. A recommended sequence is to add the 4-methoxy-3-methylaniline, ferrous sulfate, and glycerol to the reaction vessel first. Then, slowly and with efficient stirring and external cooling, add the concentrated sulfuric acid.

  • Gradual Heating: Begin heating the reaction mixture gently. Once the reaction initiates (often indicated by a color change and an increase in temperature), it's advisable to remove the heat source. The exothermic nature of the reaction will likely sustain it for a period. Heat should only be reapplied after the initial exotherm has subsided.[5]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it contributes to the reaction's violence. Arsenic acid has been reported to result in a less vigorous reaction.[6] However, due to its toxicity, its use requires stringent safety protocols.

Q2: The yield of my this compound is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in quinoline synthesis can be attributed to several factors, from incomplete reactions to product degradation and inefficient purification.

Potential Causes and Optimization Strategies:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure that the reaction is heated at the optimal temperature for a sufficient duration. After the initial exothermic phase, a prolonged period of heating is often necessary to drive the reaction to completion. For a modified Skraup synthesis of a similar compound, 6-methoxyquinoline, a reflux at 140°C for 8-8.5 hours has been reported.[7]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring can influence reactivity. In the case of 4-methoxy-3-methylaniline, the electron-donating methoxy and methyl groups should facilitate the reaction.

  • Byproduct Formation:

    • Polymerization and Tar Formation: The acidic and high-temperature conditions of the Skraup reaction can lead to the polymerization of intermediates, resulting in significant tar formation.[1] This is a primary cause of low yields of the desired product.

    • Positional Isomers: While the starting material 4-methoxy-3-methylaniline should theoretically yield only this compound, impurities in the starting material or unforeseen side reactions could lead to isomeric byproducts.

  • Purification Losses:

    • Inefficient Extraction: The workup procedure is critical for maximizing yield. After neutralizing the reaction mixture, thorough extraction with a suitable organic solvent is necessary to recover the product.

    • Difficult Purification: The crude product is often contaminated with tar and other impurities, making purification challenging.

Workflow for Yield Improvement:

Yield_Improvement cluster_reaction Reaction Optimization cluster_workup Workup & Purification Reaction_Conditions Optimize Temperature and Time Neutralization Careful Neutralization (pH control) Reaction_Conditions->Neutralization Moderator Use Ferrous Sulfate Moderator->Neutralization Oxidant Select Appropriate Oxidizing Agent Oxidant->Neutralization Extraction Thorough Solvent Extraction Neutralization->Extraction Purification Effective Purification (e.g., Column Chromatography) Extraction->Purification Improved_Yield Improved Yield Purification->Improved_Yield Low_Yield Low Yield of this compound Low_Yield->Reaction_Conditions Low_Yield->Moderator Low_Yield->Oxidant

Caption: A workflow diagram illustrating key areas for troubleshooting low yields.

Q3: I am observing significant tar formation in my reaction mixture. How can I minimize this and effectively purify my product?

A3: Tar formation is a classic challenge in Skraup-type syntheses due to the harsh reaction conditions.

Minimizing Tar Formation:

  • Optimized Reaction Conditions: As mentioned, careful control of temperature and the use of moderators can reduce the extent of side reactions that lead to tar.

  • Use of Boric Acid: Some protocols for substituted quinolines include boric acid in the reaction mixture. Boric acid can form esters with glycerol, which may moderate the dehydration of glycerol to acrolein, leading to a cleaner reaction. A patent for the synthesis of 6-methoxyquinoline suggests the use of boric acid.[7]

Effective Purification Strategies:

  • Steam Distillation: For volatile quinolines, steam distillation is a highly effective method for separating the product from non-volatile tar. The crude reaction mixture is made alkaline, and steam is passed through it to carry over the this compound.[5]

  • Solvent Extraction: After neutralization of the reaction mixture, a thorough extraction with an organic solvent like ethyl acetate or dichloromethane can separate the product from water-soluble impurities.

  • Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities. A silica gel column with a gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be very effective.[8]

  • Recrystallization: Once a reasonably pure product is obtained, recrystallization from a suitable solvent system can yield highly pure this compound.

Frequently Asked Questions (FAQs)

Q4: What are the key starting materials for the synthesis of this compound via a Skraup or Doebner-von Miller approach?

A4: The primary starting material for this synthesis is 4-methoxy-3-methylaniline . The other key reagents depend on the specific named reaction:

ReactionKey Reagents
Skraup Synthesis Glycerol, a strong acid (typically H₂SO₄), and an oxidizing agent (e.g., the nitro derivative of the starting aniline, or arsenic acid).[4][6]
Doebner-von Miller Reaction α,β-Unsaturated carbonyl compounds (e.g., crotonaldehyde), which can be formed in situ from aldehydes or ketones, and an acid catalyst.[9][10]
Q5: Are there alternative, milder synthetic routes to substituted quinolines that I could consider?

A5: Yes, several other named reactions can be employed for quinoline synthesis, some of which proceed under milder conditions.

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] This method offers high regioselectivity but requires a suitably substituted ortho-aminoaryl carbonyl compound, which may not be readily available.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.[13][14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation.[5][15]

  • Green Chemistry Approaches: The use of ionic liquids as both solvent and catalyst, or solvent-free reaction conditions, are being explored to make quinoline synthesis more environmentally benign.[5][15]

Conceptual Overview of Common Quinoline Syntheses:

Quinoline_Syntheses Quinoline Quinoline Core Skraup Skraup Synthesis Skraup->Quinoline Doebner_von_Miller Doebner-von Miller Reaction Doebner_von_Miller->Quinoline Friedlander Friedländer Synthesis Friedlander->Quinoline Combes Combes Synthesis Combes->Quinoline Aniline_Glycerol Aniline + Glycerol Aniline_Glycerol->Skraup Aniline_Unsaturated_Carbonyl Aniline + α,β-Unsaturated Carbonyl Aniline_Unsaturated_Carbonyl->Doebner_von_Miller Ortho_Amino_Carbonyl o-Aminoaryl Carbonyl + α-Methylene Carbonyl Ortho_Amino_Carbonyl->Friedlander Aniline_Diketone Aniline + β-Diketone Aniline_Diketone->Combes

Caption: Key starting materials for common quinoline synthesis methods.

Experimental Protocol: A Modified Skraup Synthesis of this compound

This protocol is a suggested starting point, adapted from established procedures for similar substituted quinolines.[7][16] Optimization of molar ratios, temperature, and reaction time may be necessary.

Materials:

  • 4-methoxy-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • p-Nitro-4-methoxy-3-methylaniline (or another suitable oxidizing agent)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-methoxy-3-methylaniline (1.0 eq), ferrous sulfate heptahydrate (approx. 0.1 eq), and glycerol (approx. 3.0 eq).

  • With vigorous stirring, slowly add concentrated sulfuric acid (approx. 2.5 eq) through the dropping funnel. Control the temperature with an ice bath during the addition.

  • Add the oxidizing agent, p-nitro-4-methoxy-3-methylaniline (approx. 1.2 eq).

  • Heat the mixture gently in an oil bath to approximately 130-140°C. Once the reaction becomes exothermic, remove the heat source.

  • After the initial exotherm subsides, maintain the reaction at 130-140°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature. Carefully dilute with water.

  • Cool the diluted mixture in an ice bath and neutralize by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Summary of Key Parameters for Yield Optimization

ParameterRecommendationRationale
Reaction Temperature 130-150°CBalances reaction rate with minimizing tar formation.
Moderator Ferrous Sulfate (FeSO₄)Controls the exothermicity of the reaction.[5]
Oxidizing Agent Aromatic nitro compoundEffects the final oxidation to the quinoline ring system.
Acid Catalyst Concentrated H₂SO₄Facilitates the cyclization and dehydration steps.
Workup pH 8-9Ensures the product is in its free base form for efficient extraction.
Purification Column ChromatographyEffectively separates the product from byproducts and tar.[8]

References

"common side products in the Doebner-von Miller reaction"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Doebner-von Miller quinoline synthesis. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this reaction, minimize common side products, and optimize your quinoline synthesis.

Troubleshooting Guides

This section addresses the most common challenges encountered during the Doebner-von Miller reaction, providing insights into their root causes and offering practical, field-proven solutions.

Issue 1: Significant Tar and Polymer Formation

Symptoms: Your reaction mixture becomes a thick, dark, intractable tar, leading to difficult product isolation and a substantial decrease in the yield of the desired quinoline.

Root Cause: The primary culprit behind tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strongly acidic conditions required for the Doebner-von Miller reaction, these starting materials can readily self-condense, forming high-molecular-weight polymers.

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: One of the most effective methods to mitigate polymerization is to sequester the α,β-unsaturated carbonyl compound in an organic phase, away from the acidic aqueous phase where the aniline salt resides. A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a non-polar solvent like toluene.[1]

  • Slow and Controlled Reagent Addition: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired intermolecular reaction over self-polymerization.[2]

  • In Situ Generation of the Carbonyl Compound (Beyer Method): An elegant approach to control the concentration of the reactive α,β-unsaturated carbonyl is to generate it in situ from a more stable precursor via an aldol condensation.[3] For example, acetaldehyde can be slowly added to the reaction mixture to form crotonaldehyde in a controlled manner.

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. While a strong acid is necessary, overly harsh conditions can accelerate tar formation. Conduct a systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids may offer a better balance between reaction rate and side product formation.[1]

  • Maintain Strict Temperature Control: The Doebner-von Miller reaction is often exothermic.[4] Runaway temperatures can significantly promote polymerization. It is crucial to maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Gradual heating and efficient stirring are essential to avoid localized hotspots.

Issue 2: Presence of Partially Hydrogenated Quinolines

Symptoms: Your final product is contaminated with dihydro- or tetrahydroquinoline derivatives, which are often difficult to separate from the desired aromatic quinoline.

Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline. If the oxidizing agent is absent, inefficient, or used in insufficient amounts, this conversion will be incomplete.[1] In some variations of the reaction, an intermediate can act as an internal hydrogen acceptor, but this is not always sufficient for complete aromatization.

Troubleshooting Steps:

  • Incorporate an Oxidizing Agent: If not already included, add a suitable oxidizing agent to the reaction mixture. Common choices include nitrobenzene, arsenic acid, or even air (oxygen) in some cases.[5]

  • Ensure Stoichiometric Excess of Oxidant: To drive the oxidation to completion, use a stoichiometric excess of the oxidizing agent.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected in your isolated product, it is often possible to perform a separate oxidation step. Re-subjecting the impure product to an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can convert the remaining dihydroquinolines to the desired quinoline.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the disappearance of the dihydroquinoline intermediate and the appearance of the aromatic product to determine the optimal reaction time.[1]

Issue 3: Formation of Unexpected Regioisomers

Symptoms: You have isolated a quinoline product, but spectroscopic analysis (e.g., NMR) reveals it is not the expected constitutional isomer.

Root Cause: The regiochemical outcome of the Doebner-von Miller reaction is dictated by the initial mode of addition of the aniline to the α,β-unsaturated carbonyl compound. While a 1,4-conjugate addition is common, leading to 2-substituted quinolines, a 1,2-addition to the carbonyl group can also occur, potentially leading to 4-substituted quinolines. The preferred pathway is influenced by the substrates and reaction conditions.[6] A reversal of the "normal" regioselectivity has been observed, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[4]

Troubleshooting Steps:

  • Careful Substrate Selection: Be aware that the substitution pattern of both the aniline and the carbonyl compound can influence the regioselectivity. Steric and electronic factors play a significant role.

  • Strategic Choice of Catalyst: To intentionally reverse the regioselectivity and favor the formation of 4-substituted quinolines, consider using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl component with trifluoroacetic acid (TFA) as both the catalyst and solvent.[6]

  • Thorough Product Characterization: Always perform comprehensive characterization of your final product using techniques such as NMR spectroscopy and mass spectrometry to confirm the expected regiochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Doebner-von Miller reaction and how can I best avoid it?

A1: The most prevalent side product is by far the formation of tar and polymers from the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl starting material.[2] The most effective way to prevent this is to employ a two-phase solvent system (e.g., water-toluene) to sequester the carbonyl compound in the organic phase, coupled with the slow, controlled addition of the carbonyl compound to the reaction mixture.[1]

Q2: I am using an aniline with a strong electron-withdrawing group and getting very low yields. What is the issue?

A2: Anilines bearing strong electron-withdrawing groups are less nucleophilic and therefore less reactive in the Doebner-von Miller reaction, which often leads to poor yields.[7] For such substrates, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. Alternatively, consider a different synthetic route to the desired quinoline.

Q3: Is an external oxidizing agent always required?

A3: Not always. In some instances, an intermediate in the reaction, such as a Schiff base, can act as an internal oxidizing agent, leading to the aromatization of the dihydroquinoline intermediate. However, to ensure a complete and efficient conversion to the quinoline, the use of an external oxidizing agent like nitrobenzene or arsenic acid is often recommended and can significantly improve yields.[5]

Q4: How can I purify my quinoline product from the tarry byproducts?

A4: Purification can be challenging due to the nature of the tar. For volatile quinolines, steam distillation is a very effective method to separate the product from the non-volatile tar.[4] For less volatile products, a preliminary filtration through a plug of silica gel can remove the bulk of the tar before attempting further purification by column chromatography or recrystallization.[1]

Data Presentation

The choice of acid catalyst can significantly impact the yield and selectivity of the Doebner-von Miller reaction. The following table provides a summary of the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and a γ-phenyl-β,γ-unsaturated α-ketoester.

EntryCatalyst (mol%)SolventTime (h)Yield (%) of 2-carboxy-4-phenylquinoline
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HCl (conc.)EtOH24< 5
3HCl (gas)CH₂Cl₂24< 5
4HCl (gas)Toluene24< 5
5H₂SO₄ (conc.)EtOH24< 5
6TFATFA392
7Sc(OTf)₃ (10)CH₂Cl₂4825
8SnCl₄ (10)CH₂Cl₂48< 5

Note: This data is extracted from a study focusing on the reversal of regioselectivity and may not be representative of all Doebner-von Miller reactions. However, it clearly illustrates the profound effect the choice of acid can have on the reaction outcome.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline Minimizing Tar Formation

This protocol utilizes a biphasic system and slow addition to reduce the polymerization of crotonaldehyde.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Sodium Hydroxide (concentrated solution)

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography.[1]

Visualizations

Reaction Pathways: Desired Product vs. Side Products

G cluster_main Doebner-von Miller Reaction cluster_side Common Side Reactions Aniline Aniline Michael Addition Michael Addition Aniline->Michael Addition 1,2-Addition 1,2-Addition Aniline->1,2-Addition alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Michael Addition Polymerization Polymerization alpha,beta-Unsaturated Carbonyl->Polymerization Self-Condensation alpha,beta-Unsaturated Carbonyl->1,2-Addition Acid Catalyst Acid Catalyst Acid Catalyst->Michael Addition Catalyzes Acid Catalyst->Polymerization Catalyzes Desired Quinoline Product Desired Quinoline Product Dihydroquinoline Intermediate Dihydroquinoline Intermediate Oxidation Oxidation Dihydroquinoline Intermediate->Oxidation Partially Hydrogenated Quinolines Partially Hydrogenated Quinolines Dihydroquinoline Intermediate->Partially Hydrogenated Quinolines Incomplete Oxidation Cyclization/Dehydration Cyclization/Dehydration Michael Addition->Cyclization/Dehydration Cyclization/Dehydration->Dihydroquinoline Intermediate Oxidation->Desired Quinoline Product Tar/Polymer Tar/Polymer Regioisomers Regioisomers Polymerization->Tar/Polymer 1,2-Addition->Regioisomers Alternative Cyclization

Caption: Competing pathways in the Doebner-von Miller synthesis.

Troubleshooting Workflow

G Start Start Low Yield/Tar Formation Low Yield/Tar Formation Start->Low Yield/Tar Formation Problem? Hydrogenated Impurities Hydrogenated Impurities Low Yield/Tar Formation->Hydrogenated Impurities No Use Biphasic System Use Biphasic System Low Yield/Tar Formation->Use Biphasic System Yes Incorrect Regioisomer Incorrect Regioisomer Hydrogenated Impurities->Incorrect Regioisomer No Add Oxidizing Agent Add Oxidizing Agent Hydrogenated Impurities->Add Oxidizing Agent Yes Modify Substrates Modify Substrates Incorrect Regioisomer->Modify Substrates Yes Successful Reaction Successful Reaction Incorrect Regioisomer->Successful Reaction No Slow Reagent Addition Slow Reagent Addition Use Biphasic System->Slow Reagent Addition Optimize Catalyst/Temp Optimize Catalyst/Temp Slow Reagent Addition->Optimize Catalyst/Temp Post-Reaction Oxidation Post-Reaction Oxidation Add Oxidizing Agent->Post-Reaction Oxidation Change Catalyst (e.g., TFA) Change Catalyst (e.g., TFA) Modify Substrates->Change Catalyst (e.g., TFA)

Caption: A logical workflow for troubleshooting common issues.

References

"troubleshooting vigorous or exothermic Skraup reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Skraup Quinoline Synthesis

Welcome to the technical support guide for the Skraup quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet notoriously vigorous reaction. Here, we address common challenges with in-depth, field-proven insights to ensure safety, improve yield, and enhance product purity.

The Skraup synthesis is a cornerstone reaction for creating the quinoline core, a vital scaffold in numerous pharmaceuticals.[1][2] It involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] However, its highly exothermic nature demands precise control and a thorough understanding of the reaction mechanism to prevent dangerous runaways and undesirable side reactions.[1][2][5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing root cause analysis and actionable protocols.

Issue 1: The reaction is extremely vigorous and difficult to control, showing signs of a thermal runaway.

Question: My Skraup reaction began to heat uncontrollably, with a rapid increase in temperature and pressure, even after removing the external heat source. What immediate actions should I take, and how can I prevent this in the future?

Answer:

A thermal runaway is the most critical safety hazard in the Skraup synthesis.[7][8] It is primarily caused by the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by the subsequent cyclization and oxidation steps.[4][5][9] Poor heat dissipation leads to an accelerated reaction rate, which in turn generates more heat, creating a dangerous feedback loop.

Immediate Safety Protocol:

  • Alert Personnel: Immediately inform colleagues and the lab supervisor.

  • Cease Reagent Addition: Stop any ongoing addition of reagents.

  • Emergency Cooling: If safe to do so, apply external cooling using an ice bath or a cryo-cooler bath around the reactor. Do not add water or other reagents directly to the mixture, as this can exacerbate the situation.

  • Ventilation: Ensure the reaction is contained within a certified, high-performance fume hood with the sash lowered to the appropriate height.

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Root Cause Analysis & Prevention: The key to preventing a runaway is proactive heat management. The reaction's violence is a known characteristic, and protocols must be designed to control it from the start.

Preventative Measures Protocol:

  • Use a Moderator: The addition of a moderating agent is highly recommended. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it appears to function as an oxygen carrier, extending the reaction over a longer period and preventing a sudden surge in temperature.[2][7][10] Boric acid can also be used.[2][7]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly, in portions, to the cooled mixture of the amine, glycerol, and moderator. Continuous and vigorous stirring is essential to prevent the formation of localized hot spots.[1][2]

  • Proper Equipment: Use a three-necked, round-bottom flask equipped with a mechanical stirrer (for efficient mixing), a dropping funnel (for controlled addition), and a reflux condenser.[1]

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. The initial mixing should be done in an ice bath.[1]

  • Scale Considerations: Be extra cautious when scaling up. A reaction that is manageable at 100 mL may become uncontrollably violent at a 1 L scale without re-optimized heat management protocols.

Workflow for Controlling Exothermic Reactions

ExothermControl start Start Skraup Setup reagent_mix Mix Amine, Glycerol, & Moderator (e.g., FeSO4) start->reagent_mix cooling Cool Mixture in Ice Bath reagent_mix->cooling acid_add Slow, Portion-wise Addition of H2SO4 with Vigorous Stirring cooling->acid_add monitor Monitor Internal Temperature acid_add->monitor temp_ok Temperature Stable (< specified limit)? monitor->temp_ok Check proceed Proceed with Gentle Heating to Initiate Reaction temp_ok->proceed Yes runaway Potential Runaway! Initiate Emergency Cooling temp_ok->runaway No stop Stop Reaction & Re-evaluate Protocol runaway->stop

Caption: Decision workflow for safe initiation of a Skraup reaction.

Issue 2: The reaction produced a low yield of quinoline with a large amount of black, tarry byproduct.

Question: My final workup yielded very little product, and the crude mixture is a thick, black tar that is difficult to handle. What causes this, and how can I improve both the yield and the purity?

Answer:

Tar formation is a very common issue in the Skraup synthesis, resulting from the harsh acidic and high-temperature conditions which cause polymerization of the acrolein intermediate, reactants, and the final product.[2][6] Excessive charring is often a symptom of poor temperature control.

Causality and Optimization:

  • Polymerization: Acrolein, the key intermediate formed from glycerol dehydration, readily polymerizes under strong acid catalysis.[2] Controlling the reaction temperature minimizes this side reaction.

  • Oxidative Side Reactions: The powerful oxidizing conditions can lead to undesired side reactions and degradation of the desired quinoline product.

Improved Protocol for Yield and Purity:

  • Moderator is Key: As with controlling the exotherm, using ferrous sulfate (FeSO₄) is crucial for minimizing tar formation by ensuring a smoother reaction profile.[2]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2] A typical temperature range after the initial exotherm is 130-140°C.[1]

  • Use of Acylated Amines: A significant improvement in both yield and reaction control can be achieved by using the acetylated form of the amine (e. g., acetanilide instead of aniline). This modification has been shown to substantially increase yields and reduce the violence of the reaction, leading to less tar formation.[11]

  • Effective Purification: Tarry byproducts are non-volatile. The most effective method for separating the desired quinoline is steam distillation .[12]

    • After the reaction is complete, cool the mixture.

    • Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution while cooling externally.[12]

    • Pass steam through the mixture. The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[12]

  • Removal of Unreacted Amine: Any unreacted starting amine can co-distill with the quinoline. To remove it, the distillate can be acidified, and a solution of sodium nitrite is added. This converts the primary amine into a non-volatile diazonium salt, which can be removed before re-basifying and performing a final distillation of the pure quinoline.[12]

ParameterStandard ProtocolOptimized Protocol for High YieldRationale
Amine Form Free Amine (e.g., Aniline)Acetylated Amine (e.g., Acetanilide)Reduces reaction violence, minimizes side reactions, and increases yield.[11]
Moderator Optional / Not always usedMandatory (e.g., FeSO₄)Controls reaction rate, prevents runaway, and reduces tarring.[2][7]
Temperature >150°C, often poorly controlled130-140°C, carefully monitoredMinimizes polymerization of acrolein and product degradation.[1]
Purification Solvent Extraction / Direct DistillationSteam Distillation followed by extractionMost effective method to separate volatile quinoline from non-volatile tars.[12]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of each component in the Skraup synthesis?

A1: Each reagent has a critical function:

  • Aniline (or substituted aromatic amine): This provides the benzene ring and the nitrogen atom that will become part of the final quinoline heterocyclic system.[12]

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4 of the quinoline ring). In the presence of hot, concentrated sulfuric acid, it dehydrates to form acrolein (prop-2-enal), which is the reactive electrophile in the reaction.[4][9][12]

  • Sulfuric Acid: Serves two main purposes: it is a powerful dehydrating agent that converts glycerol to acrolein, and it acts as the acid catalyst for the crucial cyclization and subsequent dehydration steps.[4][12]

  • Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is 1,2-dihydroquinoline. The oxidizing agent is required for the final aromatization step to form the stable quinoline ring. A common choice is nitrobenzene, which is reduced to aniline in the process and can re-enter the reaction.[5][12] Arsenic acid has also been used and is reported to result in a less violent reaction.[3][13]

Skraup Reaction Mechanism

SkraupMechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 Anilino-propanal Intermediate Aniline Aniline Aniline->Intermediate1 Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ (Cyclization) -H₂O Quinoline Quinoline (Final Product) Dihydroquinoline->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Key stages of the Skraup synthesis of quinoline.

Q2: Can I use α,β-unsaturated aldehydes or ketones directly instead of glycerol?

A2: Yes. This is the basis of the Doebner-von Miller reaction , a well-known modification of the Skraup synthesis.[14] Using α,β-unsaturated carbonyl compounds like crotonaldehyde or methyl vinyl ketone allows for the synthesis of quinolines with substituents on the heterocyclic ring. However, this method also comes with its own challenges, primarily the acid-catalyzed self-condensation or polymerization of the carbonyl reactant, which can lead to low yields and significant byproduct formation.[6]

Q3: Are there "greener" or safer alternatives to the classical Skraup conditions?

A3: The search for safer and more environmentally benign methods is ongoing. Some reported modifications include:

  • Microwave-Assisted Synthesis: Using ionic liquids as the medium under microwave irradiation has been explored to accelerate the reaction and potentially improve control.[4]

  • Lewis Acid Catalysis: Various Lewis acids have been tested as alternatives to strong protic acids like sulfuric acid.[15]

  • Glycerol as a Green Solvent: Some studies have explored using excess glycerol as both a reactant and a solvent, which can improve reaction yield and reduce reaction time under safer, reduced-pressure conditions.[16]

While these methods show promise, the classical Skraup synthesis remains a widely used industrial process due to its low cost and the availability of starting materials.[5] Therefore, a thorough understanding and mastery of the safety protocols for the classical method are essential for any practicing chemist in this field.

References

Technical Support Center: Optimization of Reaction Parameters for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer drugs.[1][2][3]

However, classical methods for their synthesis, while effective, are often plagued by challenges such as harsh reaction conditions, low yields, significant byproduct formation, and purification difficulties.[1][4] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction parameters, enhance yields, and streamline your purification processes.

Part 1: General FAQs & Optimization Strategies

This section addresses overarching issues applicable to various quinoline synthesis methods.

Q1: My reaction is complete, but the yield is consistently low. What are the first parameters I should investigate?

A1: Low yield is a multifaceted problem. Before making drastic changes, systematically evaluate these core parameters:

  • Reagent Purity and Stoichiometry: Ensure all starting materials are pure and, where necessary, anhydrous. For instance, in the Skraup synthesis, wet glycerol can significantly hinder the reaction.[5] Verify that the stoichiometry of your reactants is correct.

  • Reaction Time and Temperature: Many quinoline syntheses require significant thermal energy. However, excessive heat can promote polymerization and tar formation, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[6] Monitor your reaction by Thin-Layer Chromatography (TLC) to determine the optimal point to stop the reaction, avoiding both incomplete conversion and product degradation.[7]

  • Catalyst Choice and Loading: The catalyst is critical. Whether you are using a Brønsted acid, a Lewis acid, or a modern nanocatalyst, its choice and concentration can be the difference between a high-yielding reaction and a complex mixture.[1][8] Consider screening a small panel of catalysts to find the most effective one for your specific substrates.

Q2: My quinoline derivative appears to be decomposing during purification by silica gel column chromatography. How can I prevent this?

A2: This is a very common issue. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor recovery and decomposition.[5]

The Solution: Deactivation. To mitigate this, you must neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a tertiary amine, typically 1% triethylamine (NEt₃) , to your eluent system.[5] When packing your column, use this amine-containing eluent to create a slurry. This ensures the entire stationary phase is deactivated before your compound is loaded. For highly sensitive compounds, using alternative stationary phases like neutral or basic alumina, or even Florisil, can be beneficial.[9]

Q3: What are some "green," or more environmentally friendly, alternatives for quinoline synthesis?

A3: Significant progress has been made in developing greener protocols. Key strategies include:

  • Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[4][5][10]

  • Catalyst-Free Reactions in Water: For certain reactions, such as the Friedländer synthesis, it's possible to achieve high yields by simply heating the reactants in water, avoiding the need for catalysts and organic solvents.[5][7]

  • Use of Ionic Liquids: Ionic liquids can serve as recyclable, non-volatile solvents and catalysts, offering a more sustainable reaction medium.[4][5]

  • Nanocatalysts: The use of nanocatalysts is a growing field, offering advantages like high efficiency, easy recovery, and reusability.[1][2]

Q4: How can I effectively purify my crude quinoline product, which is often a dark, tarry mixture?

A4: Purification is a critical challenge, especially for classical methods like the Skraup synthesis. A multi-step approach is often necessary:

  • Steam Distillation: For volatile quinolines, this is an excellent first step to separate the product from non-volatile tars and inorganic salts. The crude mixture is made alkaline, and steam is passed through, co-distilling the quinoline with water.[5][11]

  • Salt Formation & Crystallization: Convert the crude quinoline into a salt, such as the hydrochloride or picrate. These crystalline salts can often be purified by recrystallization, while the impurities remain in the mother liquor. The pure free base can then be regenerated by treatment with a base.[5][12]

  • Solvent Extraction and Washes: After initial separation, dissolve the crude product in an organic solvent and perform aqueous washes. An acidic wash can remove basic impurities, while a basic wash can remove acidic byproducts.

  • Column Chromatography: As a final polishing step, use column chromatography, keeping in mind the deactivation methods discussed in Q2.

Part 2: Troubleshooting Guides for Specific Syntheses

The Skraup Synthesis

Renowned for its utility but notorious for its vigorous nature.[11]

Issue 1: The reaction is extremely exothermic and difficult to control.

  • Root Cause: The Skraup synthesis involves the dehydration of glycerol to acrolein followed by a series of exothermic condensation and oxidation steps.[13] Without proper control, this can lead to a dangerous runaway reaction.

  • Troubleshooting Steps:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial.[14] These moderators are believed to smooth the reaction profile, preventing a sudden and violent exotherm.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to bubble or reflux, immediately remove the heat source. The reaction's own exotherm should sustain it for a period. Re-apply heat only after this initial phase subsides to drive the reaction to completion.[11]

Issue 2: My final product is contaminated with a large amount of black, intractable tar.

  • Root Cause: The highly acidic and oxidizing conditions at high temperatures cause the polymerization of acrolein and other intermediates.[4][11]

  • Troubleshooting Steps:

    • Optimize Moderator and Temperature: Ensure you are using a moderator (see Issue 1) and avoid excessive heating. The goal is to find the minimum temperature required for a reasonable reaction rate.

    • Primary Purification with Steam Distillation: This is the most effective method to separate the volatile quinoline product from the non-volatile tar.[11][14] The crude reaction mixture is diluted, made strongly alkaline, and then steam distilled.

The Doebner-von Miller Synthesis

A versatile method that can be hampered by polymerization.

Issue 1: The reaction produces a low yield of quinoline and a large amount of polymer/tar.

  • Root Cause: This is the most common failure mode. The strong acid catalyst required for the reaction also efficiently catalyzes the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][6]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline is protonated in the aqueous acidic phase, you dramatically reduce the carbonyl's concentration in the acidic medium, thus minimizing its self-polymerization.[4][6]

    • Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions accelerate tarring. Screen different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids may offer a better balance between reaction rate and side product formation.[6]

    • Slow Addition: Add the α,β-unsaturated carbonyl substrate slowly to the heated aniline/acid mixture to keep its instantaneous concentration low.

The Combes Synthesis

Regioselectivity is the key challenge.

Issue 1: My reaction with an unsymmetrical β-diketone yields a mixture of regioisomers.

  • Root Cause: When an aniline condenses with an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), the initial enamine formation can occur at either carbonyl group. The subsequent acid-catalyzed cyclization determines the final substitution pattern (e.g., 2-CF₃ vs. 4-CF₃).[15]

  • Troubleshooting Steps:

    • Analyze Steric and Electronic Effects: The outcome is a delicate balance. Steric hindrance plays a major role in the rate-determining cyclization step.[15] Bulky substituents on the diketone will favor the formation of the less hindered quinoline. Electron-donating groups on the aniline generally favor the reaction, while strong electron-withdrawing groups can hinder cyclization.[15][16]

    • Modify the Catalyst: The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) or its esters (PPE) are often used and may provide different selectivity compared to sulfuric acid.[15]

    • Systematic Variation: A Design of Experiments (DoE) approach can be highly beneficial here. Systematically varying the substrate substituents, catalyst, and temperature can reveal the optimal conditions for selectively forming your desired isomer.[6]

The Friedländer Synthesis

A powerful method for building polysubstituted quinolines.

Issue 1: The reaction is sluggish or gives low yields under traditional heating.

  • Root Cause: The condensation and subsequent cyclization can have a high activation energy, requiring prolonged heating at high temperatures, which can lead to side reactions.[17]

  • Troubleshooting Steps:

    • Switch to Microwave Heating: The Friedländer synthesis is particularly amenable to microwave assistance. Reactions that take hours under reflux can often be completed in minutes with excellent yields.[10][18]

    • Screen Catalysts: This reaction can be catalyzed by either acids (e.g., p-TsOH, iodine) or bases (e.g., KOH, piperidine).[17][19] The optimal catalyst is highly substrate-dependent. A small-scale screen is highly recommended. For example, molecular iodine (10 mol%) has been shown to be an effective catalyst at 80-100°C.[19]

    • Consider Solvent-Free Conditions: Heating a neat mixture of the 2-aminoaryl ketone and the active methylene compound with a catalyst can be very efficient, simplifying workup and reducing waste.[17][20]

Part 3: Experimental Protocols & Data

Protocol 1: Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline

This protocol utilizes microwave heating for a more rapid and controlled reaction.[7]

  • Reaction Setup: In a 10 mL microwave reactor vessel, combine 4-hydroxyaniline (10 mmol, 1 equiv.), glycerol (30 mmol, 3 equiv.), and concentrated sulfuric acid (30 mmol, 3 equiv.) in water (10 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150°C and hold for 15 minutes.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully neutralize the reaction mixture with a saturated sodium hydroxide solution under ice cooling until the pH is > 10.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using an eluent containing 1% triethylamine) to obtain 6-hydroxyquinoline.[7]

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol minimizes tar formation by using a two-phase system.[6][14]

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging Reactants: To the flask, add aniline (0.1 mol), concentrated hydrochloric acid (0.2 mol), and water (50 mL). Then add toluene (50 mL).

  • Reactant Addition: Heat the biphasic mixture to reflux with vigorous stirring. Slowly add crotonaldehyde (0.12 mol) dropwise over 30 minutes.

  • Reaction: Continue to heat the mixture under vigorous reflux for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the layers. Make the aqueous layer strongly alkaline (pH > 12) with a concentrated sodium hydroxide solution.

  • Extraction & Purification: Extract the basified aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers (the initial toluene layer and the ether extracts), dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. Purify the resulting oil by vacuum distillation to yield 2-methylquinoline.

Data Table: Catalyst Screening for Friedländer Synthesis

The following table illustrates typical outcomes for the condensation of 2-aminobenzophenone with acetone, showcasing the impact of different catalysts.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NaOH (20)EthanolReflux1275[21]
p-TsOH (10)TolueneReflux885[17]
Iodine (10)Solvent-free100292[19]
ZnCl₂ (15)EthanolReflux1088[22]
NoneWater70390[7]

Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with specific substrates and conditions.

Part 4: Visualization of Workflows & Concepts

Diagram 1: General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Is Reaction Complete? (Monitor by TLC/LC-MS) start->check_completion check_reagents Check Reagent Purity & Stoichiometry check_completion->check_reagents Yes incomplete Incomplete Reaction check_completion->incomplete No optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Yes impure Impure Reagents check_reagents->impure No suboptimal Suboptimal Conditions optimize_conditions->suboptimal No success Yield Improved optimize_conditions->success Yes increase_time_temp Increase Time/ Temperature/ Catalyst Load incomplete->increase_time_temp purify_reagents Purify/Dry Reagents, Verify Stoichiometry impure->purify_reagents screen_params Screen Catalyst, Solvent, Temperature suboptimal->screen_params increase_time_temp->success purify_reagents->success screen_params->success

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Diagram 2: Factors Influencing Combes Synthesis Regioselectivity

combes_regioselectivity aniline Aniline Substituent (R1) outcome Regioselective Outcome (Major Product) aniline->outcome edg EDG: Favors Cyclization aniline->edg ewg EWG: Hinders Cyclization aniline->ewg diketone Unsymmetrical β-Diketone (R2 vs R3) diketone->outcome sterics Steric Hindrance (Bulky R group) diketone->sterics conditions Reaction Conditions conditions->outcome catalyst Catalyst Choice (H₂SO₄ vs PPA) conditions->catalyst

Caption: Key factors that determine the regiochemical outcome in the Combes synthesis.

Diagram 3: Standard Purification Strategy for Crude Quinolines

purification_workflow start Crude Reaction Mixture (Often Tar-like) steam_dist Steam Distillation (for volatile products) start->steam_dist extraction Solvent Extraction & Aqueous Washes start->extraction If non-volatile steam_dist->extraction Separates from tar chromatography Column Chromatography (Deactivated Silica/Alumina) extraction->chromatography final_product Pure Quinoline Derivative chromatography->final_product Final Polishing

Caption: A typical multi-step purification workflow for isolating quinoline products.

References

Technical Support Center: Overcoming Challenges in the Purification of 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methoxy-7-methylquinoline (CAS No: 467219-83-6).[1][2] This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Introduction: The Purification Hurdle

This compound is a substituted quinoline, a heterocyclic scaffold prevalent in many pharmacologically active compounds. While its synthesis, often via reactions like the Skraup or Friedländer synthesis, is well-documented, achieving high purity can be a significant bottleneck.[3] Common challenges stem from the compound's basic nitrogen atom, potential for isomeric impurities, and sensitivity to certain purification conditions. This guide will address these issues directly, explaining the underlying chemical principles and providing actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section tackles the most common issues encountered during the purification of this compound.

Part 1: Chromatographic Purification

Question 1: My compound is streaking severely (tailing) on a silica gel TLC plate and column. What's causing this, and how can I achieve sharp, well-defined bands?

Answer: This is the most frequently reported issue when purifying quinoline derivatives on silica gel.

  • Causality (The "Why"): Tailing is a direct result of strong, non-ideal interactions between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This interaction is a form of chemisorption, where some molecules of your compound bind much more tightly than others, leading to a drawn-out elution profile instead of a compact band.

  • Troubleshooting & Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile tertiary amine to your eluent system.

      • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., hexane/ethyl acetate). This will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.[4][5]

      • Pyridine: Can also be used, but TEA is more common due to its higher volatility, making it easier to remove under reduced pressure.

    • Deactivate the Silica Gel (Column Packing): For column chromatography, you can pre-treat the silica. Before packing, prepare a slurry of the silica gel in your chosen eluent that already contains the basic modifier (e.g., 1% TEA). This ensures the entire stationary phase is neutralized before you load your compound.[4]

Diagram: Mechanism of Peak Tailing and Mitigation

G cluster_0 Standard Silica Gel Chromatography cluster_1 Mitigation Strategy Quinoline Quinoline Derivative (Basic Nitrogen) Silica Silica Gel Surface (Acidic Si-OH groups) Quinoline->Silica Binds strongly Tailing Strong Acid-Base Interaction Causes Peak Tailing Silica->Tailing Results in TEA Triethylamine (TEA) (Basic Modifier) Quinoline_Mod Quinoline Derivative Silica_Mod Silica Gel Surface Quinoline_Mod->Silica_Mod Weak, ideal interaction SharpPeak Symmetric Elution (Sharp Peak) Silica_Mod->SharpPeak Results in TEA->Silica_Mod Neutralizes acidic sites

Caption: Interaction of basic quinoline with acidic silica and its neutralization.

Question 2: I'm observing significant product decomposition on my silica column, leading to low recovery. What are my options?

Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive organic molecules. Quinolines, especially those with electron-donating groups, can be susceptible.

  • Causality (The "Why"): The Lewis and Brønsted acidic sites on the silica surface can promote side reactions, such as hydrolysis of the methoxy group or polymerization, especially if the compound remains on the column for an extended period.[4]

  • Troubleshooting & Solutions:

    • Use an Alternative Stationary Phase: If adding a basic modifier is insufficient, switch to a more inert stationary phase.

      • Alumina (Al₂O₃): Alumina is an excellent alternative. It is available in neutral or basic grades. For a basic compound like this compound, basic alumina is often the best choice.[4]

      • Reversed-Phase Silica (C18): If your compound and impurities have sufficient differences in polarity, reversed-phase chromatography is a powerful tool. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the non-polar C18 stationary phase. This completely avoids issues with acidic silanol groups.[6][7]

    • Work Quickly: Minimize the contact time between your compound and the silica gel. Use flash chromatography techniques (applying pressure to speed up the flow rate) rather than traditional gravity chromatography.

Stationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Silica Gel Hexane/Ethyl Acetate (+1% TEA)Inexpensive, widely availableAcidic, can cause tailing/decomposition[4]
Basic Alumina Hexane/Ethyl AcetateExcellent for basic compounds, avoids decompositionCan have different selectivity than silica
C18 (Reversed-Phase) Acetonitrile/WaterExcellent for resolving non-polar compounds, no acidic sitesHigher cost, requires different solvent systems[7]
A comparison of common stationary phases for quinoline purification.
Part 2: Crystallization and Isolation

Question 3: My column fractions are pure by TLC, but the combined product is a persistent oil that won't crystallize. How can I solidify my compound?

Answer: Obtaining a compound as an oil is a common frustration, often due to residual solvent or the presence of minor impurities that inhibit lattice formation.

  • Causality (The "Why"): Crystallization requires molecules to arrange themselves into a highly ordered crystal lattice. Even small amounts of impurities can disrupt this process.[8] Furthermore, some organic molecules have low melting points or form eutectic mixtures with residual solvents, preventing solidification at room temperature.

  • Troubleshooting & Solutions:

    • High Vacuum & Gentle Heat: First, ensure all volatile solvents are removed. Place the oil on a high-vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40°C) can help drive off stubborn solvents like ethyl acetate or DCM.

    • Solvent Screening for Recrystallization: The goal is to find a solvent system where your compound is soluble when hot but poorly soluble when cold.

      • Single Solvent: Try dissolving the oil in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, toluene) and then cooling slowly to room temperature, followed by cooling in an ice bath or freezer.

      • Two-Solvent (Antisolvent) System: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (an "antisolvent") like hexanes or pentane dropwise until the solution becomes persistently cloudy. Warm slightly to redissolve, then allow it to cool slowly.[9] This is often the most effective method.

    • Trituration: Dissolve or suspend the oil in a solvent in which it is poorly soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. The mechanical energy and microscopic scratches on the glass can provide nucleation sites to induce crystallization.[10]

    • Salt Formation: As a basic compound, this compound can be converted into a crystalline salt. Dissolve the oily free base in a solvent like ether or isopropanol and add a solution of an acid (e.g., HCl in ether, or a solution of phosphoric acid in ethanol). The resulting salt will often precipitate as a well-defined, highly crystalline solid, which is an excellent method for purification.[9][11]

Question 4: My final product has a persistent yellow or brown tint, even after chromatography. How do I get a colorless solid?

Answer: Color often indicates the presence of highly conjugated, chromophoric impurities or oxidation byproducts. These can arise from the synthesis itself, particularly from harsh, high-temperature reactions like the Skraup synthesis, which is known to produce tarry side products.[12][13]

  • Troubleshooting & Solutions:

    • Activated Carbon (Charcoal) Treatment: This is the classic method for removing colored impurities.

      • Procedure: During recrystallization, after your compound is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (a "spatula tip" is often enough; too much will adsorb your product). Swirl the hot solution for a few minutes.

      • Filtration: Perform a hot filtration through a fluted filter paper or a small plug of Celite in a pipette to remove the carbon. The filtrate should be colorless. Allow the filtrate to cool and crystallize as usual.[14]

    • Re-evaluate the Synthesis: If color is a persistent problem, it may originate from the synthesis. The Skraup reaction, for instance, is notoriously exothermic and can cause charring.[12] Using a moderator like ferrous sulfate can help control the reaction and minimize the formation of these colored tars.[15]

Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare the Eluent: Make a sufficient quantity of your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane). Add triethylamine (TEA) to a final concentration of 1% v/v. Mix thoroughly.

  • Prepare the Slurry: In a beaker, add your required amount of silica gel. Pour the TEA-containing eluent into the beaker until a pourable slurry is formed. Stir gently for 5-10 minutes to ensure complete neutralization.

  • Pack the Column: Pour the silica slurry into your chromatography column and pack as you normally would, using the TEA-containing eluent.

  • Run the Column: Load your crude this compound (dissolved in a minimum amount of dichloromethane or your eluent) and elute with the TEA-containing mobile phase. This should result in symmetrical peaks and prevent on-column degradation.[4]

Protocol 2: Purification via Acid-Base Extraction

This protocol is excellent for removing non-basic impurities from your crude product before attempting chromatography or crystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The basic this compound will be protonated and move into the aqueous layer, while neutral or acidic impurities will remain in the organic layer.

  • Separate Layers: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (which contains the impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12). Your product will deprotonate and precipitate out as a solid or an oil.

  • Re-extraction: Add a fresh portion of ethyl acetate or DCM to the basic aqueous mixture and shake. The neutral (free base) product will now move back into the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.[10]

Diagram: Workflow for Purification Troubleshooting

G start Crude this compound tlc Analyze by TLC start->tlc decision_complex Complex Mixture? tlc->decision_complex acid_base Perform Acid-Base Extraction decision_complex->acid_base Yes chromatography Column Chromatography decision_complex->chromatography No acid_base->chromatography decision_tailing Peak Tailing or Decomposition? chromatography->decision_tailing add_tea Add 1% TEA to Eluent or Use Alumina decision_tailing->add_tea Yes pure_fractions Combine Pure Fractions & Evaporate decision_tailing->pure_fractions No add_tea->chromatography decision_oil Product is an Oil? pure_fractions->decision_oil recrystallize Recrystallize or Triturate decision_oil->recrystallize Yes pure_solid Pure Crystalline Product decision_oil->pure_solid No recrystallize->pure_solid

References

Technical Support Center: Doebner-von Miller Reaction Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Doebner-von Miller reaction. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this classic quinoline synthesis and need to navigate the often-challenging workup and purification stages. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind each step, helping you troubleshoot common issues and optimize your product isolation.

Troubleshooting Guide: Common Workup & Purification Issues

This section addresses the most frequently encountered problems during the isolation of quinoline products from a Doebner-von Miller reaction.

Q1: My reaction has produced a significant amount of dark, intractable tar, making product isolation seem impossible. What causes this and how do I proceed with the workup?

A: Tar formation is the most common challenge in this reaction. It is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound under the harsh reaction conditions.[1][2] While optimizing the reaction itself (e.g., slow addition of reagents, using a biphasic system) is the best preventative measure, here is how to handle a tarry workup:[1][3]

  • Underlying Cause: The strong Brønsted or Lewis acids required for the cyclization also aggressively promote polymerization of your aldehyde or ketone starting material.[2][4] High temperatures exacerbate this issue.[2]

  • Immediate Workup Strategy:

    • Dilution: After cooling, dilute the reaction mixture with a suitable solvent (e.g., toluene, dichloromethane). This can reduce the viscosity and may help in subsequent handling.

    • Filtration: Attempt to remove the worst of the polymeric material by filtering the diluted mixture through a pad of Celite® or a plug of silica gel. This can prevent the tar from complicating subsequent liquid-liquid extractions.[2]

    • Steam Distillation (for volatile products): If your target quinoline is steam-volatile (e.g., 2-methylquinoline), this is the most effective method. After neutralization, steam distillation will carry the volatile product over with the water, leaving the non-volatile tar and inorganic salts behind.[3][5]

    • Careful Neutralization & Extraction: If steam distillation is not an option, proceed with a careful, slow neutralization. The tar can sometimes trap pockets of acid, leading to vigorous off-gassing. Multiple extractions with a robust organic solvent will be necessary to recover the product from the heterogeneous mixture.[1]

Q2: My yield is extremely low after extraction. I can see product on my initial TLC, but it seems to disappear during the workup. Where is my product going?

A: This is a classic issue that almost always points to one of two steps: incomplete neutralization or improper solvent selection.

  • The Critical Role of Neutralization: The quinoline product is a basic heterocycle. In the acidic reaction medium, it exists as a protonated salt (e.g., quinolinium chloride). This salt is highly soluble in the aqueous layer and insoluble in most organic extraction solvents.

    • Solution: Before extraction, you must make the aqueous mixture strongly alkaline . Use a base like concentrated NaOH or a slurry of calcium hydroxide (slaked lime) until the pH is well above 7 (pH 9-11 is a safe target).[1][3] This deprotonates the quinolinium salt, liberating the free quinoline base, which can then be efficiently extracted into the organic phase. Always check the pH of the aqueous layer after adding the base and before extracting.[5]

  • Extraction Solvent Choice: Ensure your chosen solvent (e.g., dichloromethane, ethyl acetate) is appropriate for your specific quinoline derivative's polarity.

    • Solution: If you suspect your product has moderate polarity, perform multiple, smaller-volume extractions (e.g., 4 x 50 mL is better than 2 x 100 mL) to maximize recovery.[1]

Q3: I'm having difficulty purifying my quinoline derivative by silica gel column chromatography. The compound is streaking badly or seems to be decomposing on the column.

A: This is a common problem stemming from the interaction between the basic nitrogen of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6] This strong interaction leads to poor peak shape (tailing) and can even catalyze decomposition.

  • Solutions to Improve Chromatographic Purification:

    • Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or pyridine is sufficient to neutralize the acidic sites on the silica, allowing your quinoline to elute cleanly.[6]

    • Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[6]

    • Reversed-Phase Chromatography: For less polar quinoline derivatives, reversed-phase chromatography (using C18 silica) can be a highly effective method that avoids the issues associated with normal-phase silica.[6]

Frequently Asked Questions (FAQs)

What is a standard, step-by-step workup procedure for a typical Doebner-von Miller reaction?

The following is a generalized protocol. Always adapt it based on the scale of your reaction and the specific properties of your product.

  • Cooling: Once the reaction is deemed complete by TLC or HPLC, remove the heat source and allow the mixture to cool to room temperature. An ice bath can be used for faster cooling.[2]

  • Neutralization: Carefully and slowly add a base (e.g., concentrated NaOH solution) to the stirred reaction mixture. This step is exothermic and may involve gas evolution. Continue adding base until the mixture is strongly alkaline.[3]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Repeat the extraction multiple times to ensure complete recovery.[1][2]

  • Washing & Drying: Combine the organic extracts and wash them with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material using the most suitable technique (see table below).

How do I choose the best purification method for my quinoline derivative?

The optimal purification method depends heavily on the physical properties of your product.

Purification MethodIdeal for...Key Considerations
Steam Distillation Volatile, water-immiscible products (e.g., 2-methylquinoline).[3]Excellent for removing non-volatile tars and salts. Product must be stable to boiling water/steam.
Vacuum Distillation Thermally stable liquid products with moderate to high boiling points.[2]Purifies based on boiling point differences. Not suitable for heat-sensitive compounds or solids.
Column Chromatography Non-volatile solids or oils; separation of closely related byproducts.[2]Highly versatile but requires careful selection of stationary and mobile phases to avoid tailing/decomposition.[6]
Recrystallization Solid products that are obtained in relatively high purity from the crude mixture.Can provide very high purity material if a suitable solvent system is found.

Can unexpected isomers or byproducts form, and how does that affect the workup?

Yes. While the Doebner-von Miller reaction often exhibits predictable regioselectivity, reversals have been observed, leading to the formation of unexpected isomers (e.g., 4-substituted quinolines instead of the expected 2-substituted products).[1][7] Additionally, incomplete oxidation of the dihydroquinoline intermediate can leave behind partially saturated impurities.[2]

These possibilities do not change the fundamental workup procedure (neutralization, extraction), but they make the final purification and characterization steps critical. You must use analytical techniques like NMR and Mass Spectrometry to confirm the structure of your isolated product.[1]

Visualized Workflows

General Workup & Purification Workflow

A Completed Reaction Mixture (Acidic) B Cool to Room Temperature A->B C Neutralize (make strongly basic) B->C D Liquid-Liquid Extraction C->D E Combine & Wash Organic Layers D->E F Dry over Anhydrous Agent E->F G Filter & Concentrate F->G H Crude Quinoline Product G->H I Purification H->I J Steam / Vacuum Distillation I->J K Column Chromatography I->K L Recrystallization I->L M Pure Quinoline Product J->M K->M L->M

Caption: A standard workflow for the workup and purification of a Doebner-von Miller reaction.

Troubleshooting Decision Tree

Start Problem During Workup? Tar Excessive Tar Formation? Start->Tar Yield Low Yield After Extraction? Start->Yield Purify Streaking on Silica Column? Start->Purify Sol_Tar1 Filter through Celite®/Silica Plug Tar->Sol_Tar1 Yes Sol_Tar2 Use Steam Distillation (if volatile) Tar->Sol_Tar2 Yes Sol_Yield1 Check pH of Aqueous Layer (Ensure strongly basic) Yield->Sol_Yield1 Yes Sol_Yield2 Perform Multiple Extractions Yield->Sol_Yield2 Yes Sol_Purify1 Add Triethylamine (0.5-2%) to Eluent Purify->Sol_Purify1 Yes Sol_Purify2 Switch to Alumina (Neutral or Basic) Purify->Sol_Purify2 Yes Sol_Purify3 Use Reversed-Phase (C18) HPLC Purify->Sol_Purify3 Yes

Caption: A decision tree for troubleshooting common Doebner-von Miller workup issues.

References

Navigating the Skraup Synthesis: A Technical Support Guide to Alternative Oxidizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced applications of the Skraup quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move beyond traditional, hazardous oxidizing agents and explore safer, more efficient alternatives. Here, we dissect common experimental challenges, offer field-tested solutions, and provide a clear rationale for methodological choices, ensuring both scientific rigor and practical success in your laboratory.

Frequently Asked Questions (FAQs): Selecting an Alternative Oxidizing Agent

Q1: Why should I consider alternatives to nitrobenzene or arsenic pentoxide in my Skraup synthesis?

While historically effective, both nitrobenzene and arsenic-based compounds present significant safety and environmental hazards.[1][2] Nitrobenzene is toxic and can lead to violent, difficult-to-control reactions.[2][3] Arsenic pentoxide is a known carcinogen and poses severe disposal challenges.[1][4] Modern laboratory safety standards and green chemistry principles strongly advocate for the adoption of less hazardous alternatives that do not compromise yield or purity.

Q2: What are the most common and effective "greener" alternatives for the final oxidation step?

Several milder and more environmentally benign oxidizing agents have been successfully employed. These include:

  • Iodine (I₂): Often used in catalytic amounts, iodine has proven to be an effective and mild oxidizing agent for the dehydrogenation of the dihydroquinoline intermediate.[1][5][6] It is particularly advantageous as it can be regenerated in situ.[5]

  • Air/Oxygen: Bubbling air or oxygen through the reaction mixture can be a cost-effective and environmentally friendly method, though it may require optimization of reaction time and temperature to achieve complete conversion.[5]

  • Ferric Salts (e.g., FeCl₃, Fe₂(SO₄)₃): Iron compounds are readily available, inexpensive, and present a lower toxicity profile.[5] Ferrous sulfate (FeSO₄) is also frequently added not as the primary oxidant, but as a moderator to control the notoriously exothermic nature of the reaction.[7][8][9][10][11]

  • Vanadium Pentoxide (V₂O₅): This has also been reported as a viable oxidizing agent in the Skraup synthesis.[5]

Q3: Can I perform the Skraup synthesis without any added oxidizing agent?

Interestingly, some modern modifications of the Skraup synthesis have shown that an external oxidizing agent may not be necessary under certain conditions. For instance, conducting the reaction under microwave irradiation in an ionic liquid medium has been reported to yield quinolines without the need for an additional oxidant.[12] In some cases, the sulfuric acid itself at high temperatures can act as the oxidizing agent, though this can lead to side reactions and lower yields.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Runaway Reaction & Poor Temperature Control

The Skraup synthesis is famously exothermic and can become dangerously vigorous.[7][8][10]

Root Cause Analysis: The initial dehydration of glycerol to acrolein and the subsequent condensation with the aniline are highly exothermic steps.[9][13][14] Without proper control, the reaction rate can accelerate uncontrollably.

Solutions:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄·7H₂O) is the most common and effective method to tame the reaction's violence.[7][8][10] It is thought to act as an oxygen carrier, smoothing out the oxidation process.[10] Boric acid can also be used for this purpose.[15]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly to the mixture of aniline, glycerol, and ferrous sulfate with efficient cooling (e.g., in an ice bath).[7][8]

  • Gradual Heating: Initiate the reaction by heating gently. Once the exothermic reaction begins (indicated by boiling), immediately remove the external heat source.[7][8] The reaction's own heat should sustain it for a period.

Issue 2: Excessive Tar and Polymer Formation

A frequent outcome of the Skraup synthesis is the formation of a significant amount of black, tarry residue, which complicates product isolation and reduces yield.[7][16]

Root Cause Analysis: The harsh acidic conditions and high temperatures promote the polymerization of the highly reactive acrolein intermediate.[7]

Solutions:

  • Moderator Use: As with controlling the exotherm, ferrous sulfate helps to minimize charring and tar formation.[7]

  • Temperature Optimization: Avoid excessively high temperatures. The goal is to find the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

  • Acrolein Scavenging: Ensure the aniline is present in sufficient concentration to react with the acrolein as it is formed, minimizing its self-polymerization.

Comparative Overview of Alternative Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitrobenzene Serves as both solvent and oxidant.[2][9]High yields often reported.Highly toxic, violent reaction.[2]
Arsenic Pentoxide Used as an alternative to nitrobenzene.[1][14]Effective, often less violent than nitrobenzene.[2][3]Highly toxic and carcinogenic.[1]
Iodine (I₂) Catalytic amounts.Milder conditions, environmentally friendlier.[1][6]May require longer reaction times.
**Air / Oxygen (O₂) **Bubbled through the reaction mixture.[5]Very low cost, environmentally benign.Can be less efficient, requiring optimization.
Ferric Salts (e.g., FeCl₃) Stoichiometric or catalytic amounts.[5]Low toxicity, readily available.May require specific workup procedures.

Experimental Protocols

General Protocol for Skraup Synthesis using an Alternative Oxidizing Agent (Iodine)

This is a generalized procedure and must be adapted and optimized for specific substrates and scales.

Materials:

  • Aniline (or substituted aniline)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Iodine

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the aniline to the glycerol.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.

  • Acidification: While cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid with vigorous stirring.

  • Oxidant Addition: Add a catalytic amount of iodine to the mixture.

  • Reaction: Gently heat the mixture to initiate the reaction. Once an exothermic reaction begins, remove the heat source. After the initial exotherm subsides (typically 30-60 minutes), heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Visualizing the Workflow and Mechanism

Skraup Synthesis: Generalized Workflow

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Aniline, Glycerol, FeSO₄ B Slow Addition of H₂SO₄ with Cooling A->B C Add Alternative Oxidizing Agent (e.g., I₂) B->C D Gentle Heating to Initiate C->D E Exothermic Phase (Heat Removed) D->E F Reflux to Completion E->F G Quench on Ice F->G H Neutralize with NaOH G->H I Solvent Extraction H->I J Purification (Chromatography/Distillation) I->J Product Product J->Product

Caption: Generalized workflow for the Skraup synthesis.

Core Mechanism of the Skraup Synthesis

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., I₂, Air, Fe³⁺)

Caption: Key steps in the Skraup synthesis mechanism.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of innovation. Quinoline scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-methoxy-7-methylquinoline, a representative substituted quinoline. Beyond a mere presentation of spectral data, this document delves into the causal relationships between molecular structure and spectroscopic output, offers a comparative perspective on alternative analytical techniques, and furnishes detailed experimental protocols to ensure data integrity and reproducibility.

The Central Role of NMR in the Structural Analysis of Quinolines

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules.[1] Its power lies in its ability to provide a detailed map of the carbon and proton framework of a molecule, revealing subtle electronic and steric interactions that govern its chemical behavior and biological activity. For substituted quinolines, NMR is indispensable for confirming the regiochemistry of substitution, a critical factor in modulating their pharmacological properties.

This guide will utilize a predictive approach for the NMR analysis of this compound, leveraging empirical data from structurally related analogues—6-methoxyquinoline, 6-methylquinoline, and 7-methylquinoline—to forecast the chemical shifts and coupling patterns of the target molecule. This methodology not only serves as a powerful tool for structural verification but also deepens our understanding of substituent effects in heterocyclic aromatic systems.

Predictive ¹H and ¹³C NMR Analysis of this compound

The substituents on the quinoline ring, a methoxy group at the 6-position and a methyl group at the 7-position, exert distinct electronic and steric influences that are reflected in the NMR spectra. The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction, while the methyl group is a weak electron-donating group.[2] These effects, in concert with the inherent electronic distribution of the quinoline ring system, dictate the chemical shifts of the aromatic protons and carbons.

To construct a predicted spectrum for this compound, we will analyze the experimentally determined NMR data for the parent quinoline and its monosubstituted derivatives.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electron-donating nature of the methoxy and methyl groups, which generally leads to an upfield shift (shielding) of the protons on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale for Prediction
H-2~8.7ddJ = 4.2, 1.7The H-2 proton is significantly deshielded by the adjacent nitrogen atom. Its chemical shift is expected to be similar to that in 6-methoxyquinoline and 7-methylquinoline.
H-3~7.3ddJ = 8.2, 4.2Coupled to both H-2 and H-4, its chemical shift is influenced by the pyridine ring's electronics.
H-4~8.0ddJ = 8.2, 1.7Coupled to H-2 and H-3, and influenced by the nitrogen atom.
H-5~7.8s-The presence of substituents at positions 6 and 7 will result in a singlet for H-5, which is ortho to the electron-donating methoxy group, leading to a slight upfield shift compared to unsubstituted quinoline.
H-8~7.2s-The H-8 proton is ortho to the electron-donating methyl group, resulting in a significant upfield shift. It will appear as a singlet due to the lack of adjacent protons.
6-OCH₃~3.9s-Methoxy protons typically appear as a sharp singlet in this region.[3]
7-CH₃~2.5s-The methyl protons will present as a singlet, with a chemical shift characteristic of an aromatic methyl group.[4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The electron-donating methoxy and methyl groups will cause a noticeable upfield shift (shielding) of the carbon atoms at the ortho and para positions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

CarbonPredicted δ (ppm)Rationale for Prediction
C-2~150Similar to other quinolines, this carbon is deshielded by the adjacent nitrogen.
C-3~121Standard aromatic CH carbon in the pyridine ring.
C-4~135Deshielded due to its position relative to the nitrogen.
C-4a~128Quaternary carbon at the ring junction.
C-5~122Shielded by the ortho methoxy group.
C-6~157Significantly deshielded due to the directly attached oxygen of the methoxy group.
C-7~129Directly attached to the methyl group.
C-8~105Shielded by the ortho methyl and para methoxy groups.
C-8a~144Quaternary carbon at the ring junction, influenced by the adjacent nitrogen.
6-OCH₃~55Typical chemical shift for a methoxy carbon.
7-CH₃~16Typical chemical shift for an aromatic methyl carbon.

Visualizing the Molecular Structure and Key NMR Correlations

To aid in the conceptualization of the molecular structure and the expected NMR correlations, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Comparison with Other Analytical Alternatives

While NMR is unparalleled for detailed structural elucidation, other analytical techniques offer complementary information and may be more suitable for specific applications such as routine purity analysis or quantification.[5]

Table 3: Comparison of Analytical Techniques for the Characterization of Quinoline Derivatives

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative (qNMR).Lower sensitivity compared to MS techniques. Higher instrumentation cost.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a mobile and a stationary phase.[6]High-throughput for purity analysis and quantification. Applicable to a wide range of compounds.Does not provide detailed structural information on its own. Requires reference standards for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by detection with a mass spectrometer.[6]Excellent for the analysis of volatile and semi-volatile quinolines. High sensitivity and selectivity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a molecule.Simple, rapid, and cost-effective for quantification. Can be used as a detector for HPLC.Provides limited structural information. Susceptible to interference from other absorbing species.

Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Protocol 1: NMR Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral overlap from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient for routine analysis.

Protocol 2: NMR Data Acquisition

The following are general starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width (SW): Typically 200-220 ppm.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Conclusion and Future Perspectives

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds, we have established a robust framework for the interpretation of its NMR data. The comparison with alternative analytical techniques highlights the unique and indispensable role of NMR in the structural elucidation of complex organic molecules. The detailed experimental protocols provided herein serve as a practical resource for researchers to acquire high-quality, reliable NMR data.

As the field of drug discovery continues to evolve, the demand for rapid and accurate structural characterization will only intensify. Advanced NMR techniques, such as 2D correlation experiments (COSY, HSQC, HMBC), will undoubtedly play an increasingly critical role in unraveling the intricate structures of novel quinoline derivatives and their interactions with biological targets.

References

"mass spectrometry fragmentation pattern of 6-Methoxy-7-methylquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-Methoxy-7-methylquinoline: A Comparative Analysis for Structural Elucidation

For researchers, medicinal chemists, and drug development professionals working with heterocyclic scaffolds, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Quinolines, a core motif in numerous pharmaceuticals and biologically active molecules, present a unique analytical challenge. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for elucidating the structure of these compounds by analyzing their characteristic fragmentation patterns.

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. In the absence of a publicly available, experimentally derived spectrum for this specific molecule, we will construct a robust, mechanistically sound fragmentation pathway. This prediction is grounded in the well-documented behavior of structurally related compounds, including various methoxyquinolines and methylquinolines. By comparing these established patterns, we can offer a reliable guide for identifying this compound and differentiating it from its isomers in complex analytical settings.

The Foundational Principles: Fragmentation of Substituted Quinolines

The fragmentation of a molecule under electron ionization (70 eV) is not a random process. It is governed by the relative stability of the resulting radical cations and neutral losses. For substituted quinolines, the fragmentation is heavily influenced by the nature and position of the substituents on the stable aromatic core.[1][2] The primary fragmentation events typically involve the substituents, as the quinoline ring itself is relatively robust.

For this compound (C₁₁H₁₁NO, Mol. Wt.: 173.21 g/mol ), the molecular ion (M⁺•) is expected to be prominent due to the stability of the aromatic system.[3][4][5] The subsequent fragmentation cascade will be a competitive process involving the methoxy and methyl groups.

Predicted Fragmentation Pathway of this compound

Based on established fragmentation mechanisms for methoxyarenes and alkyl-substituted heterocycles, we can predict the major fragmentation pathways.[2][6][7] The two primary routes will originate from the cleavage of the methoxy and methyl substituents.

  • Pathway A: Fragmentation initiated at the Methoxy Group

    • Loss of a Methyl Radical (•CH₃): The most characteristic initial fragmentation for methoxy-substituted aromatics is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (15 Da).[2][7] This results in a highly stable, resonance-delocalized oxonium ion at m/z 158 ([M-15]⁺).

    • Subsequent Loss of Carbon Monoxide (CO): This [M-15]⁺ ion can then undergo a characteristic rearrangement and expel a neutral molecule of carbon monoxide (28 Da) to form an ion at m/z 130 ([M-15-28]⁺). This two-step process (loss of •CH₃ followed by CO) is a diagnostic hallmark for methoxyarenes.[2]

  • Pathway B: Alternative Fragmentations

    • Loss of a Formyl Radical (•CHO): A less common, but still possible, fragmentation involves the concerted loss of a formyl radical (29 Da) from the molecular ion, which would yield a fragment at m/z 144 ([M-29]⁺).[2]

    • Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond from the 7-methyl group can lead to the formation of a stable [M-1]⁺ ion at m/z 172 . This is often observed in alkyl-substituted aromatic systems.

    • Ring Fragmentation (Loss of HCN): The fundamental quinoline structure is known to fragment via the loss of hydrogen cyanide (HCN, 27 Da).[1][2] This cleavage would likely occur from later-stage fragments, such as the ion at m/z 130, which could potentially lead to a minor ion at m/z 103 .

The predicted fragmentation pathway is visualized in the diagram below.

G M M+• This compound m/z 173 M_minus_15 [M-CH3]+ m/z 158 M->M_minus_15 - •CH3 M_minus_29 [M-CHO]+ m/z 144 M->M_minus_29 - •CHO M_minus_1 [M-H]+ m/z 172 M->M_minus_1 - •H M_minus_15_minus_28 [M-CH3-CO]+ m/z 130 M_minus_15->M_minus_15_minus_28 - CO G cluster_0 Analytical Workflow cluster_1 Data Interpretation Sample Sample Preparation (Analyte in Solvent) GCMS GC-MS Analysis (EI, 70 eV) Sample->GCMS Spectrum Acquire Mass Spectrum GCMS->Spectrum IdentifyM Identify Molecular Ion (m/z 173) Spectrum->IdentifyM AnalyzeFrags Analyze Fragment Ions (m/z 158, 130, etc.) IdentifyM->AnalyzeFrags Compare Compare to Database/ Predicted Patterns AnalyzeFrags->Compare Confirm Structural Confirmation Compare->Confirm

References

A Multi-Platform Spectroscopic Approach to the Structural Confirmation of Synthesized 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Structural Verification

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Their synthesis, while often elegant, can yield a variety of regioisomers, making unambiguous structural confirmation not just a procedural formality, but a critical pillar of scientific integrity. This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of a novel synthesized compound, 6-Methoxy-7-methylquinoline.

We move beyond a simple recitation of methods, instead focusing on the synergistic power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind each experimental choice is explained, providing a robust, self-validating framework for researchers in drug discovery and chemical synthesis.

Synthetic Strategy: The Combes Synthesis Approach

To obtain the target molecule, this compound, the Combes quinoline synthesis offers a reliable and well-documented pathway.[1][2] This acid-catalyzed condensation of an aniline with a β-diketone is particularly effective for producing substituted quinolines.[3][4] The proposed synthesis involves the reaction of 4-methoxy-3-methylaniline with acetylacetone in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The choice of the Combes synthesis is predicated on the commercial availability of the starting materials and the reaction's tendency to proceed toward the thermodynamically stable quinoline product. The mechanism involves the initial formation of a Schiff base intermediate, which then tautomerizes to an enamine.[1][3] The subsequent acid-catalyzed intramolecular cyclization, the rate-determining step, followed by dehydration, yields the final aromatic quinoline ring system.[1][5]

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Methoxy-3-methylaniline C Condensation A->C B Acetylacetone (β-diketone) B->C F Schiff Base / Enamine (Intermediate) C->F Formation of Intermediate D Acid-Catalyzed Cyclization (H₂SO₄) E Dehydration (-H₂O) D->E Annulation G This compound (Final Product) E->G F->D

Caption: The Combes synthesis pathway for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Rationale

For a molecule like this compound, ¹H NMR will reveal the precise number and substitution pattern of protons on the aromatic rings, as well as the chemical shifts of the methoxy and methyl protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule, including the quaternary carbons that are invisible in ¹H NMR. The selection of deuterated chloroform (CDCl₃) as a solvent is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.[6] Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[6]

Expected Spectroscopic Data

Based on the proposed structure and known chemical shift data for quinoline derivatives, the following signals are anticipated.[7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
-CH₃ (at C7)~2.4-2.5 (s, 3H)~18-20Singlet, aliphatic region.
-OCH₃ (at C6)~3.9-4.0 (s, 3H)~55-56Singlet, downfield due to oxygen.
H-5~7.2-7.3 (s, 1H)~103-105Singlet, shielded by -OCH₃ group.
H-8~7.8-7.9 (s, 1H)~127-129Singlet, deshielded relative to H-5.
H-2~8.7-8.8 (dd, 1H)~150-152Doublet of doublets, characteristic of quinoline H-2.
H-3~7.3-7.4 (dd, 1H)~121-122Doublet of doublets.
H-4~8.0-8.1 (dd, 1H)~135-136Doublet of doublets.
C-4a-~128-130Quaternary carbon.
C-6-~157-159Quaternary, attached to -OCH₃.
C-7-~129-131Quaternary, attached to -CH₃.
C-8a-~144-145Quaternary carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized product in approximately 0.7 mL of deuterated chloroform (CDCl₃).[6]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

    • Set the spectral width from -1 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Acquire 1024 or more scans, as ¹³C has a low natural abundance.

    • Set the spectral width from 0 to 160 ppm.[6]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Part 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the first crucial checkpoint for confirming the molecular formula. The fragmentation pattern offers additional structural evidence, acting as a molecular fingerprint.

Expertise & Rationale

For this compound (C₁₁H₁₁NO), the expected monoisotopic mass is 173.0841 Da.[10] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is the preferred method as it can confirm the elemental composition with high accuracy (typically <5 ppm mass error).[11] Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural clues. A key expected fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a prominent M-15 peak.[12] Further fragmentation can involve the loss of a CHO radical or HCN from the quinoline ring.[12][13]

Expected Mass Spectrometry Data

Table 2: Predicted MS Fragments for this compound

m/z Value (Nominal) Proposed Fragment Formula Notes
173[M]⁺[C₁₁H₁₁NO]⁺Molecular Ion Peak
158[M - CH₃]⁺[C₁₀H₈NO]⁺Loss of a methyl radical from the methoxy group.[12]
144[M - CHO]⁺[C₁₀H₈N]⁺Loss of a formyl radical.
130[M - CH₃ - CO]⁺[C₉H₈N]⁺Subsequent loss of CO from the [M-15] ion.
115[C₉H₇]⁺[C₉H₇]⁺Further fragmentation.
Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak [M]⁺ at m/z 173. Analyze the fragmentation pattern and compare it with the expected fragments and library data for quinoline derivatives.[11]

Part 3: Corroborative Spectroscopic Methods (FTIR & UV-Vis)

While NMR and MS provide the core structural data, FTIR and UV-Vis spectroscopy offer rapid, cost-effective, and valuable corroborative evidence.

FTIR Spectroscopy: Functional Group Analysis

FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[14] For this compound, we expect to see C-O stretching for the ether, aromatic C=C and C=N stretching, and both aromatic and aliphatic C-H stretching.[15][16]

Table 3: Key Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic (sp²)
2980-2850C-H StretchAliphatic (sp³) (-CH₃, -OCH₃)
1620-1580C=C / C=N StretchQuinoline Ring System[14]
1275-1200C-O StretchAryl Ether (-OCH₃)[14]
850-750C-H BendOut-of-plane bending (aromatic)[15]
UV-Vis Spectroscopy: Confirming the Conjugated System

UV-Vis spectroscopy is used to probe the electronic transitions within the molecule, confirming the presence of the extended π-conjugated system of the quinoline core.[17] Quinoline itself exhibits characteristic absorption bands, and the substituents (-OCH₃ and -CH₃) will cause a bathochromic (red) shift in the maximum absorbance wavelengths (λ_max).[18]

Table 4: Expected UV-Vis Absorption Maxima

Solvent λ_max (nm) Transition
Ethanol~230-240 nm, ~280-290 nm, ~320-330 nmπ → π* transitions characteristic of the quinoline chromophore.[6][19]

Integrated Analytical Workflow

A logical and efficient workflow ensures that data from each technique is used to build a cohesive and undeniable structural proof.

Caption: Integrated workflow for the structural confirmation of the target molecule.

Conclusion

The structural confirmation of a synthesized molecule is a non-negotiable requirement for credible research. By employing a synergistic combination of NMR, MS, FTIR, and UV-Vis spectroscopy, we create a self-validating system where the data from each technique corroborates the others. This guide provides the experimental framework and theoretical underpinnings necessary for researchers to confidently and definitively confirm the structure of this compound, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to HPLC Purity Analysis of 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Methoxy-7-methylquinoline, a crucial heterocyclic compound in pharmaceutical research and development. The selection of a robust and reliable analytical method is paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document details two effective reversed-phase HPLC methods, offering insights into their respective strengths and providing the experimental data necessary for informed method selection.

Introduction: The Critical Role of Purity Analysis

This compound serves as a significant building block in the synthesis of various biologically active molecules.[1] Its purity directly impacts the efficacy and safety of the final drug product. Therefore, a precise and accurate analytical method to determine its purity and impurity profile is essential. HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3] This guide compares two distinct reversed-phase HPLC methods to provide researchers with a comprehensive understanding of the available analytical strategies.

Understanding Potential Impurities

The purity of this compound can be affected by impurities stemming from the synthetic route or degradation.[4] Common synthesis methods for quinoline derivatives, such as the Skraup or Doebner-von Miller reactions, can lead to the formation of side products, including regioisomers and polymers.[4][5][6] Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, and heat, are crucial for identifying potential degradants and ensuring the stability-indicating nature of the analytical method.[7][8][9][10]

Method 1: High-Resolution Gradient Elution with a C18 Column

This method is designed to provide a comprehensive separation of the main component from a wide range of potential impurities, making it ideal for in-depth impurity profiling and stability studies.

Causality Behind Experimental Choices:
  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a broad spectrum of molecules.[11][12][13] The use of a modern, high-purity, end-capped C18 column is critical to minimize peak tailing for basic compounds like quinolines by reducing interactions with residual silanol groups.[11]

  • Mobile Phase: A gradient elution with acetonitrile and an acidified aqueous phase is employed. Acetonitrile is a common organic modifier providing good selectivity.[14][15] The addition of an acid, such as formic or acetic acid, to the mobile phase serves two key purposes: it protonates the quinoline nitrogen, leading to more consistent interactions with the stationary phase, and it suppresses the ionization of residual silanols on the silica-based stationary phase, resulting in improved peak shape.[14]

  • Detector: UV detection is suitable for quinoline derivatives due to their aromatic nature, which provides strong chromophores. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity for both the main peak and potential impurities.

Experimental Protocol:

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Rapid Isocratic Analysis with a Phenyl-Hexyl Column

This method is optimized for faster analysis times, making it well-suited for routine quality control and high-throughput screening where speed is a priority.

Causality Behind Experimental Choices:
  • Column: A Phenyl-Hexyl column offers alternative selectivity compared to a C18 column.[11] The phenyl ligands can engage in π-π interactions with the aromatic quinoline ring system, which can be particularly advantageous for separating structurally similar impurities that may co-elute on a C18 column.[11]

  • Mobile Phase: An isocratic elution simplifies the method and reduces run time and solvent consumption. The mobile phase composition is optimized to provide adequate retention and resolution of the main peak from its key impurities within a shorter timeframe.

  • Detector: As with Method 1, UV detection is employed, with the wavelength selected to maximize the signal-to-noise ratio for the analytes of interest.

Experimental Protocol:

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 100 mm, 3 µm
Mobile Phase 60% Acetonitrile, 40% 0.05 M Potassium Phosphate Buffer (pH 3.0)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Comparative Data Summary

The performance of both methods was evaluated based on key chromatographic parameters. The following table summarizes the results for the analysis of a representative this compound sample containing known impurities.

ParameterMethod 1: C18 GradientMethod 2: Phenyl-Hexyl Isocratic
Retention Time (Main Peak) ~12.5 min~5.8 min
Resolution (Main Peak & Closest Impurity) > 3.0> 2.2
Tailing Factor (Main Peak) < 1.2< 1.4
Total Run Time 25 min10 min
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 99.2 - 100.8%98.9 - 101.1%
Precision (% RSD) < 0.5%< 0.8%

Method Validation

Both methods were validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[3][16] Validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[2][16][17]

Experimental Workflow Diagram

HPLC_Purity_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject Sample Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion and Recommendations

Both presented HPLC methods are robust and reliable for the purity analysis of this compound.

  • Method 1 (C18 Gradient) is recommended for comprehensive impurity profiling, method development, and the analysis of samples with unknown or complex impurity profiles. Its high resolving power ensures the separation of a wide range of potential impurities.

  • Method 2 (Phenyl-Hexyl Isocratic) is the preferred choice for routine quality control and high-throughput environments where a faster turnaround time is critical. While offering slightly lower resolution than the gradient method, it provides sufficient separation for key impurities with a significantly shorter run time.

The choice between these methods should be guided by the specific analytical requirements, including the desired level of detail in the impurity profile and the required sample throughput.

References

The Quinoline Scaffold: A Master Key to Unlocking Diverse Pharmacological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Quinolines

Introduction: The Enduring Legacy of the Quinoline Nucleus

Quinoline, a simple bicyclic aromatic heterocycle, has cast a long and influential shadow over the landscape of medicinal chemistry.[1] Its rigid structure, coupled with the electronic properties endowed by the nitrogen atom, makes it a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[1] This versatility has allowed for the development of a vast library of quinoline derivatives with a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[2][3][4]

The power of the quinoline scaffold lies in its synthetic tractability. The quinoline ring system can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.[5] This ability to systematically modify the structure and observe the corresponding changes in biological activity is the essence of the structure-activity relationship (SAR)—a fundamental concept in drug discovery.

This guide provides a comparative analysis of the SAR of substituted quinolines across three major therapeutic areas: malaria, cancer, and bacterial infections. We will delve into the critical structural features that govern their efficacy, compare the performance of different substitution patterns with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

I. Antimalarial Quinolines: A Classic Tale of SAR

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for this devastating disease.[6] Synthetic 4-aminoquinolines, such as chloroquine, later became frontline therapies.[5][6] The SAR of these compounds is well-established and serves as a classic example of rational drug design.

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[7] The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[8] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[8] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[8] The buildup of free heme leads to oxidative stress and parasite death.

cluster_parasite Plasmodium falciparum cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ROS Reactive Oxygen Species (ROS) Heme->ROS Accumulation Leads to Quinoline 4-Aminoquinoline Heme_Quinoline Heme-Quinoline Complex Quinoline->Heme_Quinoline Binding Heme_Quinoline->Heme Inhibits Polymerization Death Parasite Death ROS->Death cluster_cell Cancer Cell cluster_targets Molecular Targets cluster_effects Cellular Effects Quinoline Substituted Quinoline TK Tyrosine Kinases (e.g., EGFR, VEGFR) Quinoline->TK Topo Topoisomerases Quinoline->Topo Tubulin Tubulin Quinoline->Tubulin Signal_Inhibition Inhibition of Signaling Pathways TK->Signal_Inhibition DNA_Damage DNA Damage Topo->DNA_Damage Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis Signal_Inhibition->Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Start Start: 4,7-dichloroquinoline + Amine Heat Heat (120-130°C) in Phenol Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup: - Dichloromethane - NaHCO₃ wash - Brine wash Monitor->Workup Reaction Complete Dry Dry over MgSO₄ & Evaporate Workup->Dry Purify Purification: Precipitation or Chromatography Dry->Purify End End: Pure 4-Aminoquinoline Derivative Purify->End

References

A Comparative Guide to In-Vitro Testing Protocols for 6-Methoxy-7-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[3][4] The specific substitution pattern, such as the 6-methoxy and 7-methyl groups, fine-tunes the molecule's physicochemical properties and biological targets, making each new derivative a unique candidate for therapeutic development.

This guide provides a comparative framework for the in-vitro evaluation of novel 6-Methoxy-7-methylquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the causality behind experimental choices. We will explore a tiered approach, from foundational cytotoxicity screening to deep mechanistic assays, ensuring that each protocol serves as a self-validating system to generate robust and reliable data.

Tier 1: Foundational Screening - Assessing Cytotoxicity and Cell Viability

The initial and most critical step in evaluating any potential therapeutic compound is to determine its effect on cell viability. This establishes a therapeutic window and guides the concentration ranges for subsequent, more complex assays. A multi-assay approach is recommended, as different methods measure distinct cellular health parameters.

Comparison of Primary Cytotoxicity Assays
AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of a tetrazolium salt (MTT) into a purple formazan product by mitochondrial dehydrogenases.[5]Metabolic ActivityHigh-throughput, cost-effective, well-established.[3]Can be affected by compounds that alter cellular redox potential.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis.[6]Membrane IntegrityDirectly measures cytotoxicity/necrosis; supernatant-based, leaving cells for other assays.Less sensitive for detecting apoptosis or cytostatic effects.
Neutral Red Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[3]Lysosomal IntegritySimple, sensitive, and distinguishes viable from non-viable cells.pH-sensitive; some compounds may interfere with dye uptake.
Experimental Workflow: A Tiered Screening Approach

The following diagram illustrates a logical workflow for progressing a novel quinoline derivative through in-vitro testing.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Evaluation cluster_2 Tier 3: Preclinical Profiling Compound Quinoline Derivative Library Screening Primary Cytotoxicity Screening (e.g., MTT, LDH Assay) Compound->Screening IC50 Determine IC50 Values Screening->IC50 Anticancer Anticancer Assays (Apoptosis, Cell Cycle) IC50->Anticancer Potent Cytotoxicity AntiInflam Anti-inflammatory Assays (NO, Cytokine Measurement) IC50->AntiInflam Low Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) IC50->Antimicrobial Targeted Screening ADME In-Vitro ADME (Metabolic Stability) Anticancer->ADME AntiInflam->ADME Antimicrobial->ADME

Caption: A logical workflow for in-vitro screening of quinoline derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing metabolic activity, which serves as an indicator of cell viability.[3] In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[5]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)[7][8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9][10] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[10]

  • Incubation: Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]

Tier 2: Mechanistic Evaluation - Unraveling the Mode of Action

Once the cytotoxic potential of the derivatives is established, the next logical step is to investigate how they exert their effects. This involves a panel of assays tailored to the expected pharmacological activities of quinoline compounds.

Anticancer Activity Assays

Quinoline derivatives often exhibit anticancer effects by inducing apoptosis (programmed cell death), arresting the cell cycle, or inhibiting key enzymatic pathways.[1][12]

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is FITC-labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[5]

G cluster_0 Healthy Healthy Cell Plasma Membrane: Intact Phosphatidylserine (PS): Inner Leaflet EarlyApop Early Apoptotic Cell Plasma Membrane: Intact PS: Outer Leaflet Healthy->EarlyApop Treatment Result_Healthy {Annexin V: Negative | PI: Negative} Healthy->Result_Healthy LateApop Late Apoptotic / Necrotic Cell Plasma Membrane: Compromised PS: Outer Leaflet EarlyApop->LateApop Progression Result_Early {Annexin V: Positive | PI: Negative} EarlyApop->Result_Early Result_Late {Annexin V: Positive | PI: Positive} LateApop->Result_Late

Caption: Principle of apoptosis detection using Annexin V and PI staining.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24-48 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[5]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[5]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[5]

Anti-inflammatory Activity Assays

Many quinoline derivatives modulate inflammatory responses by inhibiting key pathways like NF-κB or reducing the production of inflammatory mediators.[13]

Protocol: Measurement of Nitric Oxide (NO) Production via the Griess Assay

This colorimetric assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant. It is commonly performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[13]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat cells with various concentrations of the quinoline derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Incubation & Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Antimicrobial Activity Assays

The quinoline core is present in many antibacterial agents, often targeting bacterial DNA gyrase.[14][15] The foundational assay is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare two-fold serial dilutions of the quinoline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[16]

  • Inoculation: Add the bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).[16]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[16]

Tier 3: Preliminary In-Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. A key in-vitro assay is the evaluation of metabolic stability.

Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[17] High clearance in this assay can predict poor in-vivo exposure.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), the quinoline derivative (at a low concentration, e.g., 1 µM), and buffer.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion

The in-vitro characterization of this compound derivatives requires a systematic, multi-tiered approach. By progressing from broad cytotoxicity screening to specific mechanistic and ADME assays, researchers can build a comprehensive profile of a compound's therapeutic potential. The comparative protocols outlined in this guide provide a robust framework for generating reliable, reproducible data, enabling informed decisions in the drug discovery pipeline. Each assay provides a different piece of the puzzle, and only by integrating these diverse data streams can the true potential of this promising chemical scaffold be unlocked.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the quinoline scaffold has remained a cornerstone in medicinal chemistry and materials science, forming the core of everything from antimalarial drugs like quinine to modern organic light-emitting diodes (OLEDs).[1][2] Among the classical methods to construct this vital heterocyclic system, the Skraup and Doebner-von Miller syntheses are two of the most foundational, sharing a common heritage yet diverging significantly in application and execution.

This guide provides an in-depth comparative analysis of these two methods, moving beyond simple procedural descriptions to explore the mechanistic rationale, practical challenges, and strategic considerations that guide the choice between them in a modern research context.

The Skraup Synthesis: The Archetype Under Harsh Conditions

Named after Czech chemist Zdenko Hans Skraup, this reaction, first reported in 1880, is the archetypal synthesis of quinoline itself.[3][4] It involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3][5]

Mechanistic Pathway

The Skraup synthesis proceeds through a well-established, multi-step pathway. The causality behind the harsh conditions becomes clear when examining the mechanism:

  • Dehydration: Concentrated sulfuric acid first acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6] This step is critical and necessitates the strong acid and high temperature.

  • Michael Addition: The aromatic amine then performs a conjugate (Michael) addition to the acrolein intermediate.[5][7]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by another dehydration step to form 1,2-dihydroquinoline.[5]

  • Oxidation: Finally, the dihydroquinoline is oxidized to the stable aromatic quinoline product. The nitrobenzene used in the classic procedure serves this purpose, being reduced to aniline in the process, which can then re-enter the reaction cycle.[5]

Skraup_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The Skraup synthesis mechanism.

Experimental Protocol & In-Field Insights

The Skraup reaction is infamous for its violence.[3] The initial dehydration of glycerol is highly exothermic, and the reaction can easily become uncontrollable.

Representative Protocol (Quinoline Synthesis):

  • In a large-capacity flask equipped with a robust reflux condenser, cautiously combine aniline, glycerol, and an oxidation moderator like ferrous sulfate heptahydrate.[8]

  • Causality: Ferrous sulfate is not merely an additive; it is crucial for moderating the reaction's fierce exothermicity, believed to act by creating a more controlled, gradual oxidation process.[9]

  • Slowly, and with significant cooling (e.g., an ice bath), add concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood behind a blast shield. Once the reaction initiates (evidenced by vigorous boiling), immediately remove the external heat source. The reaction's own exotherm should sustain reflux.

  • After the initial vigorous phase subsides, controlled heating is reapplied to maintain reflux for several hours to drive the reaction to completion.

  • Work-up Challenge: The work-up involves neutralizing the highly acidic, tar-laden mixture and isolating the product, often via steam distillation to separate the volatile quinoline from non-volatile tars.[9]

Scope and Limitations
  • Strengths: It is a direct, one-pot method for producing quinoline or derivatives with substituents on the benzene ring from simple, inexpensive starting materials.[8]

  • Weaknesses: The conditions are exceptionally harsh, leading to low-to-moderate and often variable yields.[8][10] The reaction is notorious for producing significant amounts of tar, which complicates purification.[9][10] Its scope is largely limited to simpler quinolines, as many functional groups cannot survive the potent acid and high temperatures. Furthermore, significant safety precautions are required to manage the reaction's violence.[9]

The Doebner-von Miller Synthesis: A Versatile Offshoot

Introduced shortly after the Skraup synthesis, the Doebner-von Miller reaction is best understood as a more versatile modification.[2][11] Instead of generating acrolein in situ from glycerol, it directly employs pre-formed α,β-unsaturated aldehydes or ketones, which react with an aromatic amine in the presence of an acid catalyst.[6][12]

Mechanistic Pathway

The mechanism for the Doebner-von Miller reaction is more complex and has been a subject of debate. Modern isotopic labeling studies suggest a sophisticated fragmentation-recombination mechanism rather than a simple linear path.[11][13]

  • Conjugate Addition (Reversible): Aniline adds to the α,β-unsaturated carbonyl in a reversible conjugate addition.

  • Fragmentation: The resulting amino ketone can fragment into an imine and a saturated ketone.[11][13]

  • Recombination: These fragments can then recombine to form a new conjugated imine. This fragmentation-recombination sequence is key to explaining the observed product distributions from isotopically labeled starting materials.[11]

  • Second Addition & Cyclization: This new imine reacts with a second molecule of aniline, leading to an intermediate that cyclizes, eliminates an aniline molecule, and aromatizes to form the quinoline product.[11]

DVM_Mechanism cluster_start Starting Materials cluster_pathway Fragmentation-Recombination Pathway cluster_cyclization Cyclization & Aromatization Aniline Aniline Adduct Initial Conjugate Adduct Aniline->Adduct Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Adduct 1,4-Addition Fragments Imine + Saturated Ketone (Fragmentation) Adduct->Fragments Reversible New_Imine Recombined Imine Fragments->New_Imine Recombination Cyclic_Intermediate Cyclized Intermediate New_Imine->Cyclic_Intermediate + Aniline Cyclization - Aniline Product Substituted Quinoline Cyclic_Intermediate->Product Aromatization

Caption: Proposed Doebner-von Miller mechanism.

Experimental Protocol & In-Field Insights

The primary challenge in the Doebner-von Miller reaction is not necessarily a violent exotherm, but the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and low yields.[2][14]

Representative Protocol (2-methylquinoline Synthesis):

  • Aniline is dissolved in an acidic aqueous medium (e.g., hydrochloric acid).

  • The α,β-unsaturated carbonyl (e.g., crotonaldehyde) is dissolved in an immiscible organic solvent (e.g., toluene).

  • The two phases are combined and heated with vigorous stirring.

  • Causality: This "two-phase" approach is a critical process optimization.[2] By sequestering the majority of the acid-sensitive carbonyl compound in the organic phase, its concentration in the reactive aqueous acid phase is kept low. This minimizes the rate of polymerization while still allowing the desired reaction with aniline to proceed at the interface, dramatically improving yields.[2][15]

  • After reaction completion, the layers are separated. The aqueous layer is neutralized, and the product is extracted with an organic solvent.

Scope and Limitations
  • Strengths: The major advantage is its versatility. By choosing different α,β-unsaturated carbonyls, one can readily synthesize a wide variety of quinolines with substituents on the pyridine ring (typically at the 2- and/or 4-positions).[2][6] The reaction conditions are generally milder than the Skraup synthesis.

  • Weaknesses: The primary limitation is the tendency of the carbonyl starting material to polymerize under acidic conditions.[14] The reaction can also fail or produce complex mixtures with sterically hindered α,β-unsaturated aldehydes.[16][17] While more versatile, predicting the regiochemical outcome with certain substituted anilines can be challenging.[13]

Head-to-Head Comparison

The choice between these two syntheses is a strategic one, dictated by the specific target molecule and the researcher's tolerance for challenging reaction conditions.

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Key Reactants Aniline, Glycerol, Strong AcidAniline, α,β-Unsaturated Aldehyde/Ketone
Product Scope Primarily unsubstituted or benzene-ring substituted quinolines.[8]Highly versatile for 2- and 4-substituted quinolines.[18]
Reaction Conditions Extremely harsh: high temp, conc. H₂SO₄.[8][10]Milder: Brønsted or Lewis acid catalyzed.[11]
Primary Challenge Highly exothermic, often violent reaction.[3][9]Acid-catalyzed polymerization of carbonyl reactant.[2][14]
Typical Yields Low to moderate, often variable.[10]Can be low, but significantly improved with methods like two-phase systems.[2]
Key Mechanistic Step In situ generation of acrolein.[5][6]Fragmentation-recombination of intermediates.[11][13]
Best For... Large-scale, inexpensive synthesis of quinoline itself.Targeted synthesis of specifically substituted quinolines.

Conclusion: A Strategic Choice

The Skraup and Doebner-von Miller syntheses, while historically linked, offer distinct strategic advantages for the modern chemist.

The Skraup synthesis remains a powerful, albeit brutish, tool for accessing simple quinolines from cheap, abundant starting materials. Its value lies in its directness for unsubstituted systems, but it demands respect for its hazardous nature and tolerance for challenging purifications.

The Doebner-von Miller synthesis represents a significant step forward in terms of elegance and versatility. It grants the chemist direct control over the substitution pattern on the pyridine ring, making it the superior choice for the targeted synthesis of more complex and functionalized quinoline derivatives. While it presents its own challenge—carbonyl polymerization—modern procedural advancements, such as two-phase systems, provide reliable solutions.

Ultimately, the choice is dictated by the target. For quinoline, choose Skraup. For a rationally designed, substituted quinoline, the Doebner-von Miller method is the more strategic and controllable pathway.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of analytical data is paramount. The quantification and purity assessment of any chemical entity, such as 6-Methoxy-7-methylquinoline[1][2], relies entirely on the robustness and reliability of the analytical methods employed. A method that is not rigorously validated is merely an observation; a validated method is a verifiable fact.

This guide provides a comparative analysis of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). As direct, published validation studies for this specific molecule are not widely available, this guide synthesizes established principles from authoritative guidelines and data from closely related quinoline structures to present a practical, experience-driven framework.[3] Our objective is to not only present protocols but to dissect the causality behind the experimental choices, empowering you to select and validate the most suitable method for your intended purpose.

The Regulatory Bedrock: Understanding the "Why" of Validation

The validation of an analytical procedure is the documented process of demonstrating its suitability for a specific purpose.[4][5][6] The globally recognized standard for this is the International Council for Harmonisation (ICH) guideline Q2(R1), which is harmonized with the United States Pharmacopeia (USP) chapters like <1225>.[7][8][9][10] These guidelines are not just regulatory hurdles; they are a framework for ensuring scientific rigor. The objective is to prove that a method is accurate, precise, specific, and robust enough for its intended application, whether it's a potency assay, a purity test, or a limit test for impurities.[6]

The core parameters stipulated by ICH Q2(R1) form the structure of any validation protocol.[7][11]

ICH_Q2_Validation_Workflow cluster_Purpose Analytical Purpose cluster_Parameters Validation Parameters (ICH Q2 R1) Assay Assay (Potency) Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability & Intermediate) Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurity Impurity Testing (Quantitative / Limit) Impurity->Accuracy Impurity->Precision Impurity->Specificity LOD Detection Limit Impurity->LOD For Limit Tests LOQ Quantitation Limit Impurity->LOQ Impurity->Linearity Impurity->Range Impurity->Robustness ID Identification ID->Specificity

ICH Q2(R1) Validation Workflow.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

From an application scientist's perspective, reversed-phase HPLC is the quintessential workhorse for analyzing non-volatile, polar to moderately non-polar organic molecules like quinoline derivatives.[3] The presence of the aromatic quinoline structure provides a strong chromophore, making UV detection a straightforward and robust choice.

Expert Rationale for Method Design
  • Column Choice (C18): A C18 (octadecylsilane) column is the default starting point. Its long alkyl chains provide substantial hydrophobic retention for the planar quinoline ring system, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile (MeCN) is often preferred over methanol as the organic modifier because its lower viscosity results in better column efficiency and lower backpressure. A mild acid, such as formic or phosphoric acid, is incorporated to protonate residual silanols on the silica support, which prevents peak tailing of the basic nitrogen in the quinoline ring, ensuring sharp, symmetrical peaks.[12][13]

  • Detection (UV): The extended aromatic system of this compound is expected to have a strong UV absorbance. A preliminary scan would identify the absorbance maximum (λmax) for optimal sensitivity, but a wavelength like 225 nm is a reasonable starting point for many quinoline compounds.[14]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid), (60:40 v/v).

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to create a 1 mg/mL solution.

    • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards across the expected working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Illustrative Validation Data Summary (HPLC-UV)

The following table presents hypothetical but realistic performance data for a validated HPLC-UV method, based on typical results for similar quinoline derivatives.[14][15][16]

Validation ParameterAcceptance CriteriaHypothetical ResultJustification & Commentary
Specificity No interference at the analyte's retention time.Peak purity > 0.998. No co-elution with placebo or known impurities.Demonstrates that the signal is solely from the analyte, ensuring accurate quantification. DAD is crucial here for peak purity analysis.
Linearity Coefficient of Determination (R²) ≥ 0.999R² = 0.9995An R² value this high confirms a direct, proportional relationship between concentration and detector response over the specified range.[15][17]
Range 80-120% of test concentration80 - 120 µg/mLThe method is proven to be accurate, precise, and linear across this range, making it suitable for assay testing.[10]
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Spiked placebo samples at three levels (80%, 100%, 120%) show excellent recovery, confirming the method's ability to measure the true value.
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: 0.6%Intermediate: 1.2%Low Relative Standard Deviation (%RSD) on replicate injections (repeatability) and on different days/analysts (intermediate precision) proves the method is consistent and reproducible.
Limit of Detection (LOD) S/N Ratio ≥ 3:10.1 µg/mLThe lowest concentration that can be reliably detected, but not necessarily quantified. Useful for impurity limit tests.[10]
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.3 µg/mLThe lowest concentration that can be measured with acceptable accuracy and precision.[10] This is the critical value for quantifying impurities.
Robustness %RSD < 2.0% for varied conditionsPassedMethod performance remains unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%), indicating reliability in routine use.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly if the analyte is sufficiently volatile and thermally stable.[3] For this compound, this is a plausible scenario. The primary advantage of GC is its high separation efficiency, while the MS detector provides unparalleled specificity and structural information.

Expert Rationale for Method Design
  • Suitability: The first consideration is thermal stability. Quinolines are generally stable, but this must be verified experimentally to ensure no on-column degradation occurs.

  • Column Choice (HP-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is a general-purpose, robust choice for separating a wide variety of semi-volatile organic compounds. It separates based on boiling point and, to a lesser extent, polarity.

  • Detector (Mass Spectrometry): While a Flame Ionization Detector (FID) is excellent for quantification, a Mass Spectrometer (MS) is superior for validation. It provides definitive identification based on the molecule's mass spectrum and allows for highly specific quantification using Selected Ion Monitoring (SIM) mode, effectively eliminating matrix interference.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph with a split/splitless inlet, coupled to a Mass Selective Detector.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Oven Temperature Program: Start at 120 °C, hold for 1 minute, ramp to 280 °C at 25 °C/min, and hold for 4 minutes.[3]

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions would be the molecular ion (m/z 173.21) and major fragment ions.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in a volatile, GC-compatible solvent like dichloromethane.

    • Calibration Standards: Serially dilute the stock solution to prepare standards in the ng/mL range suitable for GC-MS sensitivity (e.g., 10, 25, 50, 100, 250 ng/mL).

    • Sample Preparation: Extract or dissolve the sample in a suitable solvent. An internal standard should be used to correct for injection volume variability.

Illustrative Validation Data Summary (GC-MS)

The following table presents hypothetical performance data for a validated GC-MS method. Note the significantly lower LOD/LOQ, which is a key advantage of this technique.

Validation ParameterAcceptance CriteriaHypothetical ResultJustification & Commentary
Specificity No interfering peaks at the target ion's retention time.Passed. Mass spectrum of the peak matches the reference standard.Unparalleled specificity. By monitoring for a unique molecular or fragment ion, matrix effects are virtually eliminated. This is the gold standard for identification.
Linearity Coefficient of Determination (R²) ≥ 0.998R² = 0.9989Excellent linearity, demonstrating the method's suitability for quantification.
Range 50-150% of impurity specification50 - 150 ng/mLThe method is proven effective over a range suitable for trace-level impurity quantification.
Accuracy (% Recovery) 95.0 - 105.0%97.5 - 103.8%Wider acceptance criteria are often acceptable for trace analysis. The results show the method is accurate for measuring low-level components.
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%Repeatability: 3.5%Intermediate: 6.8%Tighter control is more challenging at lower concentrations, but these values demonstrate good reproducibility for a trace-level method.
Limit of Detection (LOD) S/N Ratio ≥ 3:10.5 ng/mLDemonstrates superior sensitivity compared to HPLC-UV, making it ideal for detecting trace impurities.
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.5 ng/mLThe method can reliably quantify extremely low levels of the analyte, critical for genotoxic impurity analysis or metabolite studies.
Robustness %RSD < 10.0% for varied conditionsPassedMethod remains reliable despite small changes in oven ramp rate (±2 °C/min) and carrier gas flow (±0.1 mL/min).

Comparative Analysis and Method Selection

Choosing between HPLC-UV and GC-MS is not about which method is "better," but which is more "fit for purpose." The decision should be based on the specific analytical challenge at hand.

Method_Selection_Tree Start Analytical Goal for This compound? Assay Routine QC Assay (Potency / Purity) Start->Assay Trace Trace Impurity ID & Quantification Start->Trace Stability Stability Studies (Degradant Profiling) Start->Stability Select_HPLC Primary Choice: HPLC-UV Assay->Select_HPLC Select_GC Primary Choice: GC-MS Trace->Select_GC Select_HPLC_Deg Primary Choice: HPLC-UV/DAD/MS Stability->Select_HPLC_Deg Reason_HPLC Rationale: - Robust & reproducible - Common equipment - Handles non-volatile degradants well Select_HPLC->Reason_HPLC Reason_GC Rationale: - Superior sensitivity (low LOQ) - Unmatched specificity (MS ID) - Ideal for volatile impurities Select_GC->Reason_GC Reason_HPLC_Deg Rationale: - Separates a wide polarity range - DAD/MS provides structural info on unknown degradants Select_HPLC_Deg->Reason_HPLC_Deg

Decision tree for method selection.
  • For Routine Quality Control (Assay, Purity): HPLC-UV is the superior choice. It is robust, highly reproducible, and less instrumentally complex than GC-MS. It is the standard for pharmaceutical assays for good reason.

  • For Trace Impurity Analysis: GC-MS is the preferred method. Its significantly lower limit of quantitation (LOQ) and the definitive identification provided by the mass spectrum are critical when dealing with impurities that may have safety implications at very low levels.

  • For Stability and Forced Degradation Studies: HPLC with a DAD or MS detector is most appropriate. Degradation products often have altered polarity and may not be volatile enough for GC. An HPLC method can separate a wider range of potential degradants, and a mass-selective detector is invaluable for their identification.

Conclusion

The validation of an analytical method is a systematic journey that proves its fitness for a defined purpose. For this compound, both HPLC-UV and GC-MS present as viable and powerful analytical techniques. HPLC-UV stands out for its robustness and reliability in routine quantitative assays, while GC-MS offers unparalleled sensitivity and specificity for trace-level analysis and definitive identification. The ultimate selection is not dictated by the instrument, but by the scientific question you seek to answer. By grounding your choice in the principles of ICH Q2(R1) and tailoring the validation parameters to your specific analytical needs, you can ensure the generation of data that is not only accurate but also defensible and trustworthy.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Methoxy-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of science and drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the natural world. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-methoxy-7-methylquinoline, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for minimizing risks and maintaining compliance with safety and environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Summary

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.[5]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.[5]
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or with a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or vapors are generated.---

Source: Adapted from Fisher Scientific and Benchchem Safety Data Sheets.[1][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through an approved hazardous waste program.[5] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[3][6]

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), must be identified as hazardous waste.[5]

  • This waste must be segregated from other waste streams to prevent dangerous reactions.[3] It is incompatible with strong oxidizing agents and strong acids.[7]

2. Waste Collection and Containerization:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated hazardous waste container.[5]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[5]

  • Use a chemically compatible and leak-proof container, such as a glass bottle with a secure screw cap.[3]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][8] The label should also list the approximate concentration and quantity of the waste.[8]

  • Do not overfill the container; leave adequate headspace for expansion.[5]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]

  • The storage area should be under the control of the operator of the process generating the waste.[8]

4. Final Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Start This compound Waste Generated IsContaminated Is the waste contaminated with other chemicals? Start->IsContaminated Segregate Segregate from incompatible materials (e.g., strong oxidizers, acids) IsContaminated->Segregate Yes Containerize Place in a designated, sealed, and chemically compatible container IsContaminated->Containerize No Segregate->Containerize Label Label container as 'Hazardous Waste' with full chemical name and concentration Containerize->Label Store Store in a cool, dry, well-ventilated, and secure area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) or a licensed disposal company Store->ContactEHS

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[6]

  • Ventilate: Increase ventilation to the area.[10]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][11]

  • Collect: Carefully collect the absorbent material and the spilled substance and place it in the designated hazardous waste container.[3][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, such as ethanol or isopropanol, followed by soap and water.[12] Collect all cleaning materials as hazardous waste.[3]

Major Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert your institution's emergency response team.[12]

  • Prevent Entry: Prevent entry into the affected area.[12]

  • Provide Information: Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled compound or a similar compound if a specific one is unavailable.[12]

Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][11]

  • Skin: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.[11]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[13]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.